Product packaging for Butyric--d4 Acid(Cat. No.:CAS No. 1219794-99-6)

Butyric--d4 Acid

Cat. No.: B582203
CAS No.: 1219794-99-6
M. Wt: 92.13
InChI Key: FERIUCNNQQJTOY-RRVWJQJTSA-N
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Description

Butyric--d4 Acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 92.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1219794-99-6

Molecular Formula

C4H8O2

Molecular Weight

92.13

IUPAC Name

2,2,3,3-tetradeuteriobutanoic acid

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2

InChI Key

FERIUCNNQQJTOY-RRVWJQJTSA-N

SMILES

CCCC(=O)O

Synonyms

Butyric--d4 Acid

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Butyric-d4 Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Deuterated Butyric Acid and its Applications

Butyric-d4 acid is a deuterated form of butyric acid, a short-chain fatty acid that plays a crucial role in various biological processes. In this isotopically labeled version, four hydrogen atoms have been replaced by deuterium atoms. This substitution makes Butyric-d4 acid a valuable tool in a range of research and development applications, particularly in mass spectrometry-based quantification and metabolic tracer studies. Its chemical structure is identical to that of butyric acid, with the key difference being the presence of deuterium at specific positions, which imparts a higher mass without significantly altering its chemical properties.

Chemical Structure and Properties

The general chemical structure of butyric acid is CH₃CH₂CH₂COOH. The "d4" in Butyric-d4 acid indicates that four of the hydrogen atoms have been replaced with deuterium. The specific placement of these deuterium atoms can vary, leading to different isomers. The most common commercially available form is Butyric-2,2,3,3-d4 Acid.

Below is a table summarizing the key quantitative data for unlabeled butyric acid and its various deuterated forms.

PropertyButyric AcidButyric-2,2,3,3-d4 AcidButyric acid-4,4,4-d3Butyric-3,3,4,4,4-d5 AcidButyric-d7 acid
Chemical Formula C₄H₈O₂C₄H₄D₄O₂C₄H₅D₃O₂C₄H₃D₅O₂C₄HD₇O₂
Molecular Weight 88.11 g/mol [1]92.13 g/mol 91.12 g/mol [2]93.14 g/mol 95.15 g/mol
CAS Number 107-92-6[1]1219794-99-6[3]36789-14-7[2]156779-02-173607-83-7
Melting Point -7.9 °C to -5.1 °C[1][4]No data available-6 to -3 °C[2]No data available-6 to -3 °C
Boiling Point 163.75 °C to 165.5 °C[1][4]No data available162 °C[2]No data available162 °C
Density ~0.96 g/cm³ at 20 °C[4]No data available0.996 g/mL at 25 °C[2]No data available1.039 g/mL at 25 °C
Appearance Colorless, oily liquid[1]Colorless LiquidNo data availableNo data availableLiquid
Isotopic Purity N/A≥98 atom % D98 atom % D[2]98 atom % D≥98 atom % D

Key Applications in Research and Drug Development

Butyric-d4 acid and other deuterated forms of butyric acid are primarily utilized in two key areas of scientific investigation:

  • Internal Standards in Quantitative Mass Spectrometry: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds serve as ideal internal standards. Because they are chemically identical to their non-deuterated counterparts (analytes), they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, due to their higher mass, they can be distinguished from the analyte. This allows for precise and accurate quantification of the analyte in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.

  • Metabolic Tracers: Deuterated compounds can be used to trace the metabolic fate of molecules in biological systems. By introducing a deuterated substrate, such as Butyric-d4 acid, into a cell culture or an in vivo model, researchers can follow its incorporation into various metabolic pathways and downstream metabolites using mass spectrometry. This provides valuable insights into metabolic fluxes and how they are altered in disease states or in response to therapeutic interventions.

Experimental Protocols

Quantification of Short-Chain Fatty Acids using Butyric-d7 Acid as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of short-chain fatty acids (SCFAs), including butyric acid, in biological samples using a deuterated internal standard.

1. Sample Preparation:

  • Matrix: This protocol can be adapted for various biological matrices such as plasma, serum, fecal extracts, or cell culture media.

  • Internal Standard Spiking: A known concentration of Butyric-d7 acid is added to each sample at the beginning of the extraction process.

  • Protein Precipitation: For plasma or serum, proteins are precipitated by adding a cold organic solvent like acetonitrile. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the SCFAs and the internal standard is carefully collected.

  • Derivatization (Optional but Recommended for LC-MS): To improve chromatographic retention and ionization efficiency, the SCFAs are often derivatized. A common method involves reaction with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Final Preparation: The derivatized sample is then diluted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.

    • Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B and gradually increasing to elute the SCFAs.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: The column is often heated (e.g., 40 °C) to ensure reproducible chromatography.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for derivatized SCFAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native SCFAs and the deuterated internal standard are monitored.

    • Data Acquisition: The instrument software is used to create an acquisition method that includes the specific MRM transitions, collision energies, and other MS parameters.

3. Data Analysis:

  • Peak Integration: The peak areas for the native SCFA and the deuterated internal standard are integrated using the instrument's software.

  • Ratio Calculation: The ratio of the peak area of the native SCFA to the peak area of the deuterated internal standard is calculated for each sample.

  • Quantification: A calibration curve is generated using known concentrations of the native SCFA and a fixed concentration of the internal standard. The concentration of the SCFA in the unknown samples is then determined by comparing their peak area ratios to the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing Sample Biological Sample Spike Spike with Butyric-d7 Acid Sample->Spike Extract Extract SCFAs Spike->Extract Derivatize Derivatize (Optional) Extract->Derivatize LC_Separation LC Separation Derivatize->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Metabolic Tracing with Deuterated Butyrate in Cell Culture

This protocol provides a general framework for tracing the metabolism of butyrate in cultured cells using a deuterated analog.

1. Cell Culture and Labeling:

  • Cell Line Selection: Choose a cell line relevant to the research question.

  • Culture Conditions: Culture cells to a desired confluency in standard growth medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a known concentration of deuterated butyrate (e.g., Butyric-d4 acid). The concentration and duration of labeling will depend on the specific experiment and the metabolic pathways being investigated.

  • Time Course: Harvest cells at various time points after the introduction of the labeled substrate to monitor the kinetics of its incorporation into downstream metabolites.

2. Metabolite Extraction:

  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further changes to the metabolome. This is often achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent.

  • Extraction: A common extraction solvent is a mixture of methanol, acetonitrile, and water. The cells are scraped in the solvent, and the mixture is vortexed and centrifuged to pellet cell debris.

  • Supernatant Collection: The supernatant containing the extracted metabolites is collected for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: An LC-MS/MS system is used to separate and detect the labeled and unlabeled metabolites. The parameters will be similar to those described in the quantification protocol, but the focus will be on identifying and quantifying the isotopologues of various metabolites.

  • Data Acquisition: Full scan or targeted SIM/MRM methods can be used to detect the mass shift in metabolites that have incorporated deuterium from the labeled butyrate.

4. Data Analysis:

  • Isotopologue Distribution: The relative abundance of different isotopologues (molecules of the same metabolite with different numbers of deuterium atoms) is determined.

  • Metabolic Flux Analysis: The pattern of deuterium incorporation into different metabolites over time is used to infer the activity of various metabolic pathways. This can be done using specialized software for metabolic flux analysis.

Signaling Pathways of Butyric Acid

Butyric acid is a key signaling molecule that exerts its biological effects through several mechanisms, primarily by inhibiting histone deacetylases (HDACs) and by activating G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and II HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin structure, allowing for the transcription of various genes involved in processes such as cell cycle arrest, apoptosis, and differentiation.

HDAC_Inhibition_Pathway Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis, Differentiation) Open_Chromatin->Gene_Expression

G-Protein Coupled Receptor (GPCR) Activation

Butyrate can also act as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2). The activation of these receptors by butyrate triggers various intracellular signaling cascades that can influence processes such as inflammation, gut motility, and hormone secretion. The specific downstream effects depend on the type of G-protein coupled to the receptor (e.g., Gαi, Gαq) and the cell type in which the receptor is expressed.

GPCR_Signaling_Pathway Butyrate Butyrate GPCR GPCRs (GPR41, GPR43, GPR109A) Butyrate->GPCR Activates G_Protein G-Protein Activation GPCR->G_Protein Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) G_Protein->Second_Messengers Downstream_Signaling Downstream Signaling Cascades Second_Messengers->Downstream_Signaling Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Hormone secretion) Downstream_Signaling->Cellular_Response

Conclusion

Butyric-d4 acid and its deuterated analogs are indispensable tools for researchers and scientists in the fields of drug development, metabolomics, and biomedical research. Their use as internal standards enables accurate quantification of butyric acid in complex biological samples, while their application as metabolic tracers provides deep insights into the intricate network of metabolic pathways. Understanding the signaling mechanisms of butyric acid, through HDAC inhibition and GPCR activation, further enhances its potential as a therapeutic target and a subject of fundamental scientific inquiry. The protocols and data presented in this guide offer a solid foundation for the effective application of Butyric-d4 acid in a laboratory setting.

References

Technical Guide to Butyric-d4 Acid: Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is designed for researchers, scientists, and professionals in drug development who utilize Butyric-d4 Acid. It provides a comprehensive overview of the data typically found in a Certificate of Analysis (CoA), details on analytical methodologies, and a workflow for the qualification of this isotopically labeled compound. It is important to note that "Butyric-d4 Acid" can refer to several isomers depending on the position of the deuterium atoms. This guide will address the specifications for commonly available isotopologues.

Data Presentation: Comparative Specifications

The following tables summarize the typical specifications for different commercially available deuterated isomers of butyric acid. These values are compiled from various supplier data sheets and represent common quality control parameters.

Table 1: Specifications for Butyric-2,2,3,3-d4 Acid

ParameterSpecification
Chemical Formula C₄D₄H₄O₂
Molecular Weight 92.13 g/mol
CAS Number 1219794-99-6
Appearance Colorless to pale yellow liquid
Chemical Purity (by GC) ≥98%
Isotopic Purity (D) ≥98 atom % D
Water Content (by Karl Fischer) ≤0.5%
Refractive Index Report value

Table 2: Specifications for Butyric-4,4,4-d3 Acid

ParameterSpecification
Chemical Formula C₄D₃H₅O₂
Molecular Weight 91.12 g/mol [1]
CAS Number 36789-14-7[1]
Appearance Colorless liquid
Chemical Purity (by GC) ≥99%[1]
Isotopic Purity (D) ≥98 atom % D[1]
Water Content (by Karl Fischer) Report value
Refractive Index Report value

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.

Determination of Chemical Purity by Gas Chromatography (GC)

This method is used to determine the chemical purity of Butyric-d4 Acid and to identify and quantify any impurities.

Principle: Gas chromatography separates volatile compounds in a mixture. The sample is vaporized and injected into a chromatographic column. The compounds are separated based on their differential partitioning between a stationary phase coated on the column and a mobile gas phase. A detector measures the quantity of the compounds as they elute from the column.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injector: Split/splitless injector.

Procedure:

  • Sample Preparation: Prepare a solution of Butyric-d4 Acid in a suitable solvent (e.g., methylene chloride) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 300°C.

    • Set the oven temperature program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: The purity is calculated by dividing the peak area of the Butyric-d4 Acid by the total area of all peaks in the chromatogram, expressed as a percentage.

Determination of Water Content by Karl Fischer Titration

This method is employed to determine the water content in the Butyric-d4 Acid sample.

Principle: The Karl Fischer titration is a specific method for water determination. It is based on a chemical reaction between water, iodine, sulfur dioxide, a base, and an alcohol. The endpoint is detected potentiometrically.

Instrumentation:

  • Karl Fischer Titrator: Volumetric or coulometric titrator.

  • Titration Vessel: A sealed vessel to prevent atmospheric moisture contamination.

  • Reagents: Karl Fischer reagent (titrant) and a suitable solvent (e.g., methanol or a specialized solvent for organic acids).

Procedure:

  • Instrument Preparation: The titrator is prepared and the solvent is pre-titrated to a dry endpoint to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of the Butyric-d4 Acid sample is injected into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated automatically by the instrument based on the amount of titrant consumed and the weight of the sample. For organic acids, buffering of the solvent may be necessary to maintain an optimal pH range (pH 4-8) for the reaction.[2]

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships relevant to the analysis and use of Butyric-d4 Acid.

experimental_workflow cluster_0 CoA Verification cluster_1 In-house QC Testing cluster_2 Material Qualification cluster_3 Rejection CoA Receive Certificate of Analysis Review Review Specifications (Purity, Isotopic Enrichment) CoA->Review Compare Compare with Internal Requirements Review->Compare GC_Test Perform GC Analysis for Chemical Purity Compare->GC_Test Meets Requirements Reject Reject Material Compare->Reject Does Not Meet Requirements KF_Test Perform Karl Fischer for Water Content GC_Test->KF_Test NMR_Test Perform NMR for Structural Confirmation KF_Test->NMR_Test Qualify Qualify Material for Use NMR_Test->Qualify Release Release for Research Use Qualify->Release

Caption: Workflow for the verification and qualification of Butyric-d4 Acid.

logical_relationship Butyric_d4 Butyric-d4 Acid Isomer1 Butyric-2,2,3,3-d4 Acid Butyric_d4->Isomer1 is a type of Isomer2 Butyric-4,4,4-d3 Acid (example of another isotopologue) Butyric_d4->Isomer2 is related to Isomer3 Other d4 Isomers Butyric_d4->Isomer3 can be Specification Specific Certificate of Analysis Isomer1->Specification has a Isomer2->Specification has a Isomer3->Specification has a

Caption: Logical relationship between Butyric-d4 Acid and its specific isomers.

References

Commercial Suppliers and Technical Guide for High-Purity Butyric-d4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Butyric-d4 Acid (2,2,3,3-tetradeuteriobutanoic acid), a crucial tool in metabolic research, drug development, and advanced analytical studies. This document outlines commercial suppliers, quantitative specifications, detailed experimental protocols for its application as an internal standard, and a key signaling pathway in which it is involved.

Commercial Supplier Specifications

High-purity Butyric-d4 Acid is available from a select number of specialized chemical suppliers. The following table summarizes the quantitative data for Butyric-d4 Acid (CAS No. 1219794-99-6) to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
Smolecule Butyric--d4 Acid1219794-99-6C₄H₄D₄O₂92.13>98 atom % DNot Specified
LGC Standards Butyric-2,2,3,3-d4 Acid1219794-99-6C₄H₄D₄O₂92.1398 atom % Dmin 98%
CDN Isotopes Butyric-2,2,3,3-d4 Acid1219794-99-6CH₃CD₂CD₂COOH92.1398 atom % DNot Specified

Experimental Protocol: Quantification of Short-Chain Fatty Acids in Biological Samples using Butyric-d4 Acid as an Internal Standard via GC-MS

This protocol provides a detailed methodology for the quantification of short-chain fatty acids (SCFAs) in various biological matrices, such as plasma, feces, and tissue homogenates, using gas chromatography-mass spectrometry (GC-MS) with Butyric-d4 Acid as an internal standard.[1][2] The use of a deuterated internal standard is critical for accurate quantification as it corrects for variations in sample preparation and instrument response.[1]

Materials:

  • Butyric-d4 Acid (as internal standard)

  • SCFA standards (e.g., acetic acid, propionic acid, butyric acid)

  • Ethanol (ACS grade or higher)[1]

  • Succinic acid[1]

  • Anhydrous sodium sulfate

  • Sample tubes (e.g., 2 mL microcentrifuge tubes)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable column (e.g., a fused-silica capillary column)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of individual SCFAs and Butyric-d4 Acid in ethanol.

    • Create a mixed internal standard (IS) solution containing Butyric-d4 Acid at a known concentration (e.g., 4000 mg/L).[1]

    • Prepare a series of external calibration standards by diluting the SCFA stock solutions and adding a fixed amount of the IS solution to each.

  • Sample Preparation: [1]

    • Accurately weigh approximately 30 mg of tissue or pipette 30 µL of plasma into a sample tube.

    • Add 293.75 µL of ethanol to the sample.

    • Add 6.25 µL of the deuterated internal standard mix.

    • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins and other debris.

    • Carefully transfer the supernatant to a new tube.

  • Acidification and Drying:

    • Concentrate the extract using a gentle stream of nitrogen or under vacuum centrifugation.[1]

    • To ensure the SCFAs are in their volatile acidic form for GC analysis, acidify the dried extract with a small amount of succinic acid solution.[1]

    • Add anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • The GC oven temperature program should be optimized to achieve good separation of the SCFAs.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each SCFA and the Butyric-d4 Acid internal standard.[1]

  • Data Analysis:

    • Construct a calibration curve for each SCFA by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of each SCFA in the biological samples by using the calibration curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway involving butyrate and a typical experimental workflow for SCFA analysis.

HDAC_Inhibition_Pathway cluster_acetylation Histone Acetylation State Butyrate Butyrate / Butyric-d4 Acid HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Removes Acetyl Groups AcetylatedHistones Hyperacetylated Histones HAT Histone Acetyltransferase (HAT) HAT->Histones Adds Acetyl Groups Chromatin Relaxed Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21 activation) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Butyrate's role as an HDAC inhibitor.[3]

SCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Feces, Tissue) Spike Spike with Butyric-d4 Acid (Internal Standard) Sample->Spike Extraction Ethanol Extraction Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification GCMS GC-MS Analysis (SIM Mode) Acidification->GCMS Data Data Processing (Peak Integration, Ratio Calculation) GCMS->Data Quantification Quantification using Calibration Curve Data->Quantification

Caption: GC-MS workflow for SCFA analysis.

References

Applications of Butyric-d4 Acid in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric acid, a short-chain fatty acid (SCFA) produced by the gut microbiota, is a key molecule in maintaining host-microbe symbiosis and has garnered significant attention for its multifaceted roles in health and disease. Its involvement in cellular metabolism, epigenetic regulation, and immune signaling has made it a focal point of biomedical research. To accurately study its pharmacokinetics, metabolic fate, and mechanisms of action, stable isotope-labeled analogs are indispensable tools. Butyric-d4 acid (Butanoic-2,2,3,3-d4 acid), a deuterated form of butyric acid, offers a non-radioactive and reliable tracer for these investigations. This technical guide provides an in-depth overview of the applications of Butyric-d4 acid in biomedical research, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers in its effective utilization.

Core Applications of Butyric-d4 Acid

The primary applications of Butyric-d4 acid in biomedical research can be categorized into two main areas: its use as an internal standard for quantitative analysis and as a tracer for metabolic flux and pathway analysis.

Internal Standard for Accurate Quantification

In quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. Butyric-d4 acid is an ideal internal standard for the quantification of endogenous butyric acid in various biological matrices, including plasma, serum, fecal samples, and cell culture media.[1]

Principle: Butyric-d4 acid is chemically identical to its unlabeled counterpart, meaning it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte. By spiking a known amount of Butyric-d4 acid into a sample prior to extraction and analysis, any sample loss during processing or variations in instrument response can be normalized, leading to highly accurate quantification.

Metabolic Tracer in Biomedical Research

Butyric-d4 acid serves as an excellent tracer to investigate the metabolic fate of butyrate in both in vitro and in vivo models. By introducing Butyric-d4 acid into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic pathways and fluxes.

Key Research Areas:

  • Gut Microbiome Research: Tracing the absorption and metabolism of microbially-produced butyrate from the gut into systemic circulation.[2]

  • Cellular Metabolism: Elucidating the contribution of butyrate to cellular energy production through the tricarboxylic acid (TCA) cycle and its role as a precursor for fatty acid synthesis.[3][4]

  • Epigenetics and Histone Modification: Investigating the direct contribution of butyrate as a carbon source for histone acetylation, a critical epigenetic modification.[5]

  • Pharmacokinetics and Drug Metabolism: Studying the absorption, distribution, metabolism, and excretion (ADME) of butyrate-based therapeutics.

  • Neurodegenerative Diseases: Exploring the role of gut-derived butyrate in the gut-brain axis and its impact on neuroinflammation.

Data Presentation: Quantitative Analytical Parameters

The following tables summarize key quantitative data for the analysis of butyric acid using deuterated internal standards, providing a reference for researchers developing and validating their own analytical methods.

Table 1: LC-MS/MS Method Parameters for Butyric Acid Quantification

ParameterValueReference
Internal StandardButyric acid-d7--INVALID-LINK--
Detection Range0.01 ppm - 1000 ppm--INVALID-LINK--
Limit of Detection (LOD)1 - 7 ng/mL--INVALID-LINK--
Limit of Quantification (LOQ)3 - 19 ng/mL--INVALID-LINK--
Recovery Rate94% - 114%--INVALID-LINK--

Table 2: GC-FID Method Validation for Butyric Acid Analysis

ParameterValueReference
Linearity (R²)> 0.999--INVALID-LINK--
Instrumental LOD0.01% of total fat--INVALID-LINK--
Instrumental LOQ0.10% of total fat--INVALID-LINK--
Precision (%RSD)1.3%--INVALID-LINK--
Accuracy (% Recovery)98.2% - 101.9%--INVALID-LINK--

Experimental Protocols

Protocol 1: Quantification of Butyric Acid in Human Plasma using Butyric-d4 Acid as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of butyric acid from plasma samples. Optimization may be required based on the specific instrumentation and sample characteristics.

Materials:

  • Butyric-d4 acid

  • Human plasma (collected with EDTA or heparin)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Butyric-d4 acid in methanol. From this, prepare a working solution of 10 µg/mL.

  • Sample Preparation: a. Thaw frozen plasma samples on ice. b. In a clean centrifuge tube, add 100 µL of plasma. c. Add 10 µL of the 10 µg/mL Butyric-d4 acid internal standard working solution. d. Add 400 µL of ice-cold acetonitrile to precipitate proteins. e. Vortex for 30 seconds. f. Incubate at -20°C for 20 minutes to enhance protein precipitation. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). j. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • MRM Transitions:

      • Butyric Acid: Precursor ion (m/z) -> Product ion (m/z)

      • Butyric-d4 Acid: Precursor ion (m/z+4) -> Product ion (m/z+4)

  • Data Analysis: a. Integrate the peak areas for both the endogenous butyric acid and the Butyric-d4 acid internal standard. b. Calculate the peak area ratio (Endogenous Butyric Acid / Butyric-d4 Acid). c. Generate a calibration curve using known concentrations of unlabeled butyric acid spiked with the same amount of internal standard. d. Determine the concentration of butyric acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Stable Isotope Tracing of Butyrate Metabolism in Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of Butyric-d4 acid in cultured cells.

Materials:

  • Butyric-d4 acid

  • Cell line of interest (e.g., Caco-2 for colon cancer research)

  • Appropriate cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 6-well cell culture plates

  • Ice-cold methanol (80%)

  • Cell scraper

  • Centrifuge

  • Mass spectrometer (GC-MS or LC-MS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Preparation of Labeled Medium: Prepare the cell culture medium containing a known concentration of Butyric-d4 acid (e.g., 1 mM). It is recommended to use medium with dialyzed FBS to reduce background levels of unlabeled butyrate.

  • Labeling Experiment: a. Once cells have reached the desired confluency, remove the existing medium. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the Butyric-d4 acid-containing medium to the cells. d. Incubate for the desired time points (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction: a. At each time point, place the 6-well plate on ice. b. Aspirate the medium and quickly wash the cells with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube. e. Vortex vigorously for 30 seconds. f. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. g. Transfer the supernatant containing the metabolites to a new tube. h. Dry the metabolite extract under a vacuum or nitrogen stream.

  • Sample Analysis: a. Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis. b. Analyze the samples by GC-MS or LC-MS to identify and quantify the isotopologues of downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates, fatty acids).

  • Data Analysis: a. Correct the raw mass spectrometry data for the natural abundance of isotopes. b. Calculate the isotopic enrichment in the downstream metabolites to determine the contribution of Butyric-d4 acid to these metabolic pools.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of Butyric-d4 acid in biomedical research.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Cells, Tissue) Spike_IS Spike with Butyric-d4 Acid Biological_Sample->Spike_IS Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization LC_MS_GC_MS LC-MS or GC-MS Analysis Derivatization->LC_MS_GC_MS Peak_Integration Peak Integration (Analyte & IS) LC_MS_GC_MS->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Flux_Analysis Metabolic Flux Analysis (Isotope Tracing) Peak_Integration->Flux_Analysis Final_Concentration Final_Concentration Quantification->Final_Concentration Final Concentration Pathway_Contribution Pathway_Contribution Flux_Analysis->Pathway_Contribution Pathway Contribution

Caption: Experimental workflow for Butyric-d4 acid applications.

butyrate_metabolism Butyric_d4_Acid Butyric-d4 Acid Butyryl_CoA_d4 Butyryl-CoA-d4 Butyric_d4_Acid->Butyryl_CoA_d4 Acetyl_CoA_d2 Acetyl-CoA-d2 Butyryl_CoA_d4->Acetyl_CoA_d2 β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA_d2->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_d2->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA_d2->Histone_Acetylation

Caption: Metabolic fate of Butyric-d4 acid.

hdac_inhibition Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histone_Acetyl_Lysine Acetylated Histone Lysine HDAC->Histone_Acetyl_Lysine Deacetylation Chromatin Chromatin Histone_Acetyl_Lysine->Chromatin Relaxation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: Butyrate as an HDAC inhibitor.

Conclusion

Butyric-d4 acid is a powerful and versatile tool in biomedical research, enabling precise quantification of endogenous butyrate and detailed investigation of its metabolic pathways. Its application as an internal standard enhances the reliability of analytical measurements, while its use as a metabolic tracer provides invaluable insights into the complex roles of butyrate in health and disease. By employing the methodologies and understanding the principles outlined in this technical guide, researchers can effectively leverage Butyric-d4 acid to advance our understanding of gut microbiota, cellular metabolism, and the development of novel therapeutic strategies.

References

The Kinetic Isotope Effect of Butyric-d4 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of deuterated butyric acid, with a focus on butyric-d4 acid. Understanding the KIE of this short-chain fatty acid is crucial for researchers in various fields, including drug metabolism, gut microbiome research, and cellular signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic and signaling pathways.

Note on Deuteration: While this guide focuses on "butyric-d4 acid," the majority of published quantitative kinetic isotope effect studies have been conducted on more extensively deuterated forms, such as butyric-d7 acid or perdeuterated butyric acid. The data presented herein is from these studies and is used as a proxy to understand the fundamental principles of the KIE in the butyric acid system. It is assumed that the principles observed with these analogues are broadly applicable to butyric-d4 acid.

Quantitative Data on the Kinetic Isotope Effect of Deuterated Butyric Acid

The kinetic isotope effect (KIE), the ratio of the reaction rate of a substance with a lighter isotope to that with a heavier isotope (kH/kD), provides valuable insight into reaction mechanisms. For deuterated butyric acid, significant KIEs have been observed in both chemical and enzymatic reactions, indicating that the cleavage of a carbon-hydrogen bond is often the rate-determining step.

ReactionDeuterated SubstrateTemperature (°C)kH/kD (Kinetic Isotope Effect)Reference(s)
Oxidation with Chromium TrioxideButyric-d7 Acid505.7[1]
Oxidation with ManganatePerdeuterated Sodium Butyrate5017.59[2]
Oxidation with ManganatePerdeuterated Sodium Butyrate10011.25[2]
Reaction with Fatty Acyl-CoA DehydrogenasePerdeuterobutyryl-CoANot Specified30 to 50 (biphasic)[3]
Hydrogenolysis over Cobalt Catalystn-Butyric Acid200-2200.50-0.54 (Inverse KIE)[4]

Experimental Protocols

Determining the kinetic isotope effect of deuterated butyric acid involves precise measurement of reaction rates for both the deuterated and non-deuterated forms. Below are generalized methodologies for key experimental approaches.

Synthesis of Deuterated Butyric Acid

The preparation of deuterated butyric acid is the initial step for any KIE study. While various methods exist, a common approach involves the oxidation of a corresponding deuterated alcohol.

Example Protocol for Synthesis of Butyric-d7 Acid:

  • Starting Material: Commercially available 1-butanol-d9.

  • Oxidation: The deuterated butanol is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Reaction Conditions: The reaction is typically carried out in an aqueous solution under controlled temperature to prevent unwanted side reactions.

  • Workup and Purification: After the reaction is complete, the mixture is acidified, and the butyric acid is extracted using an organic solvent. The solvent is then removed, and the product is purified by distillation.

  • Characterization: The purity and isotopic enrichment of the final product are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of the Kinetic Isotope Effect

The KIE is determined by comparing the reaction rates of the deuterated and non-deuterated butyric acid under identical conditions.

General Protocol for KIE Determination in an Enzymatic Reaction (e.g., with Fatty Acyl-CoA Dehydrogenase):

  • Substrate Preparation: Prepare solutions of both butyryl-CoA and perdeuterobutyryl-CoA of known concentrations.

  • Enzyme Assay: The reaction is initiated by adding the fatty acyl-CoA dehydrogenase enzyme to the substrate solution.

  • Monitoring the Reaction: The reaction progress is monitored spectrophotometrically. For fatty acyl-CoA dehydrogenase, this can be done by observing the change in absorbance of the enzyme's FAD cofactor at 450 nm.[3]

  • Data Acquisition: The absorbance is measured over time using a stopped-flow apparatus for rapid kinetic measurements.

  • Rate Constant Calculation: The initial reaction rates are determined from the slope of the absorbance versus time plot. The rate constants (kH and kD) are then calculated.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants (kH/kD).

Signaling Pathways and Metabolic Context

Butyric acid is a key signaling molecule and an important energy source for colonocytes. Its metabolism is intricately linked to various cellular pathways. A kinetic isotope effect in its metabolism can, therefore, have downstream effects on these signaling cascades.

Butyrate Metabolism Pathway

Butyrate is primarily produced in the gut by the fermentation of dietary fibers by anaerobic bacteria. It is then absorbed by colonocytes and metabolized through β-oxidation.

Butyrate_Metabolism cluster_enzyme Enzymatic Step with KIE Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Dietary_Fiber->Gut_Microbiota Butyrate Butyrate Gut_Microbiota->Butyrate Butyryl_CoA Butyryl-CoA Butyrate->Butyryl_CoA Fatty_Acyl_CoA_Dehydrogenase Fatty Acyl-CoA Dehydrogenase Crotonyl_CoA Crotonyl-CoA Butyryl_CoA->Crotonyl_CoA KIE observed here Beta_Oxidation β-Oxidation (TCA Cycle) Crotonyl_CoA->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy

Caption: Butyrate metabolism pathway highlighting the enzymatic step with a significant KIE.

The large kinetic isotope effect observed in the reaction catalyzed by fatty acyl-CoA dehydrogenase suggests that the C-H bond cleavage at the α- or β-carbon of butyryl-CoA is the rate-limiting step in its initial metabolism.[3] A slower metabolism of deuterated butyrate could lead to its accumulation or shunting into other metabolic or signaling pathways.

Butyrate Signaling Pathways

Butyrate exerts its biological effects through several mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Butyrate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Butyrate Butyrate GPCRs GPR41 / GPR43 Butyrate->GPCRs Activation HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, PI3K) GPCRs->Signaling_Cascades Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Cellular Effects (e.g., Anti-inflammatory, Anti-proliferative) Gene_Expression->Cellular_Effects Signaling_Cascades->Cellular_Effects

Caption: Major signaling pathways activated by butyrate.

A slower metabolic rate of deuterated butyrate due to the kinetic isotope effect could lead to higher intracellular concentrations of the molecule, potentially enhancing its activity as an HDAC inhibitor or prolonging its signaling through GPCRs. This has significant implications for drug development, where deuteration could be used to modulate the pharmacokinetic and pharmacodynamic properties of butyrate-based therapeutics.

Logical Workflow for KIE Investigation

The investigation of the kinetic isotope effect of a deuterated compound like butyric-d4 acid follows a structured workflow.

KIE_Workflow Start Hypothesis: Deuteration affects reaction rate Synthesis Synthesis and Purification of Butyric Acid and Butyric-d4 Acid Start->Synthesis Characterization Isotopic and Chemical Purity Analysis (NMR, MS) Synthesis->Characterization Reaction_Setup Design and Optimization of Kinetic Assay Characterization->Reaction_Setup Rate_Measurement Measure Reaction Rates for Butyric Acid (kH) and Butyric-d4 Acid (kD) Reaction_Setup->Rate_Measurement KIE_Calculation Calculate KIE = kH / kD Rate_Measurement->KIE_Calculation Interpretation Mechanistic Interpretation of KIE Value KIE_Calculation->Interpretation Downstream_Analysis Investigate Effects on Downstream Signaling and Metabolism Interpretation->Downstream_Analysis Conclusion Conclusion on the Role of KIE Downstream_Analysis->Conclusion

Caption: Logical workflow for investigating the kinetic isotope effect.

References

Navigating the Nomenclature: A Technical Guide to Butyric-d4 Acid vs. Butanoic-d4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide clarifies the nomenclature, compares the physicochemical properties, and details the experimental applications of butyric-d4 acid, more formally known as butanoic-d4 acid. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this deuterated isotopologue, including detailed experimental protocols and a visualization of its key signaling pathway.

Demystifying the Nomenclature: Butyric vs. Butanoic Acid

In the realm of chemical nomenclature, precision is paramount. While "butyric acid" is a widely used trivial name, the systematic and preferred name according to the International Union of Pure and Applied Chemistry (IUPAC) is butanoic acid .[1] This distinction extends to its isotopologues. Consequently, butanoic-d4 acid is the more formally correct and unambiguous name for the deuterated compound .

The "-d4" suffix indicates that four hydrogen atoms in the molecule have been replaced by deuterium (²H or D), a stable isotope of hydrogen. Specifically, in butanoic-2,2,3,3-d4 acid, the deuterium atoms are located on the second and third carbon atoms of the butanoic acid backbone.[2][3] Commercial suppliers often use both names as synonyms to cater to a wider audience, but for scientific publications and formal documentation, "butanoic-d4 acid" is the recommended terminology.

Comparative Physicochemical Properties

The substitution of hydrogen with deuterium results in a slight increase in the molecular weight of the compound, with minimal impact on other bulk physicochemical properties. The following table summarizes the key quantitative data for butanoic acid and its d4-deuterated analogue.

PropertyButanoic AcidButanoic-2,2,3,3-d4 Acid
Chemical Formula C₄H₈O₂C₄H₄D₄O₂
Molecular Weight 88.11 g/mol [3][4][5]92.13 g/mol [2][3]
Melting Point -7.9 °C[4]Not explicitly available, but expected to be very similar to the non-deuterated form.
Boiling Point 163.5 °C[3][4]Not explicitly available, but expected to be very similar to the non-deuterated form.
Appearance Colorless, oily liquid[3][4]Colorless liquid
Odor Unpleasant[3][4]Unpleasant

Experimental Protocols

Deuterated butanoic acid is a valuable tool in various research applications, particularly in metabolic tracing studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of Butanoic-2,2,3,3-d4 Acid

While detailed proprietary synthesis methods are not always publicly available, a general approach for the synthesis of deuterated carboxylic acids involves the oxidation of the corresponding deuterated alcohol. A plausible synthetic route for butanoic-2,2,3,3-d4 acid would involve the oxidation of butan-2,2,3,3-d4-1-ol.

Experimental Workflow for Synthesis:

G cluster_0 Starting Material cluster_1 Oxidation cluster_2 Work-up and Purification cluster_3 Final Product Butan-2,2,3,3-d4-1-ol Butan-2,2,3,3-d4-1-ol Reaction Reaction in an appropriate solvent (e.g., Dichloromethane) Butan-2,2,3,3-d4-1-ol->Reaction 1. Add to reaction vessel Oxidizing_Agent Oxidizing Agent (e.g., PCC, PDC, or TEMPO-based systems) Oxidizing_Agent->Reaction 2. Introduce oxidizing agent Quenching Quenching of the reaction Reaction->Quenching 3. After reaction completion Extraction Extraction with an organic solvent Quenching->Extraction 4. Isolate crude product Purification Purification by distillation or chromatography Extraction->Purification 5. Purify Butanoic-d4-acid Butanoic-2,2,3,3-d4 Acid Purification->Butanoic-d4-acid 6. Obtain pure product

General synthetic workflow for butanoic-d4 acid.
Metabolic Tracing Using Butanoic-d4 Acid with Mass Spectrometry

This protocol outlines a general procedure for tracing the metabolic fate of butanoic-d4 acid in a cell culture experiment, focusing on its incorporation into cellular metabolites, such as acetyl-CoA, which can then be used for histone acetylation.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., colon cancer cell line HT-29) to a desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of butanoic-2,2,3,3-d4 acid (e.g., 1-5 mM).

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the deuterated butyrate.

  • Metabolite Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench the metabolism and extract the metabolites using a cold solvent mixture, such as 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a C18 reverse-phase column).

    • Analyze the eluting metabolites using a mass spectrometer operating in a mode that allows for the detection and quantification of the deuterated and non-deuterated forms of the target metabolites (e.g., acetyl-CoA). This is typically done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Data Analysis:

    • Analyze the mass spectrometry data to determine the isotopic enrichment in the target metabolites.

    • Calculate the ratio of the deuterated (M+4) to the non-deuterated (M) form of the metabolite to quantify the contribution of butanoic-d4 acid to the metabolite pool.

Experimental Workflow for Metabolic Tracing:

G Cell_Culture Cell Culture Labeling Labeling with Butanoic-d4 Acid Cell_Culture->Labeling 1. Introduce tracer Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction 2. After incubation LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis 3. Prepare and inject sample Data_Analysis Data Analysis and Isotopologue Ratio Calculation LC_MS_Analysis->Data_Analysis 4. Acquire and process data

Workflow for metabolic tracing with butanoic-d4 acid.

Butyrate's Role in Gene Regulation: The HDAC Inhibition Pathway

Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[6] By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation, which leads to a more open chromatin structure, making DNA more accessible for transcription. This epigenetic modification alters the expression of a subset of genes involved in processes such as cell cycle arrest, differentiation, and apoptosis.[6]

Signaling Pathway of Butyrate-Mediated HDAC Inhibition:

G cluster_0 Cellular Environment cluster_1 Cytoplasm / Nucleus Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Promotes Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Promotes Gene_Expression Altered Gene Expression (e.g., p21 activation) Open_Chromatin->Gene_Expression Allows Cellular_Response Cellular Response (Cell Cycle Arrest, Apoptosis, Differentiation) Gene_Expression->Cellular_Response

Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

This diagram illustrates that butyrate enters the cell and inhibits the activity of HDACs. This leads to an accumulation of acetylated histones, which promotes an open chromatin structure. This "euchromatin" state allows for the transcription of specific genes, such as the cell cycle inhibitor p21, ultimately leading to cellular responses like cell cycle arrest or apoptosis.

Conclusion

The use of "butanoic-d4 acid" is the scientifically preferred nomenclature over "butyric-d4 acid." This deuterated molecule serves as a powerful tool for researchers in various fields, particularly for elucidating metabolic pathways and understanding the epigenetic roles of short-chain fatty acids. The provided protocols and pathway diagram offer a foundational guide for the application of butanoic-d4 acid in experimental settings, enabling more precise and insightful scientific investigations.

References

Methodological & Application

Application Notes and Protocols for Butyric-d4 Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Butyric-d4 Acid as an internal standard for the accurate quantification of butyric acid in biological matrices using mass spectrometry. The following sections detail the background, experimental protocols, and expected performance characteristics of methods employing this stable isotope-labeled standard.

Introduction

Butyric acid, a short-chain fatty acid (SCFA), is a critical product of anaerobic bacterial fermentation of dietary fibers in the colon. It serves as a primary energy source for colonocytes and has been implicated in a multitude of physiological processes, including the regulation of gene expression, inflammation, and cellular proliferation. Accurate quantification of butyric acid in biological samples is paramount for understanding its role in health and disease.

The use of a stable isotope-labeled internal standard, such as Butyric-d4 Acid, is the gold standard for quantitative mass spectrometry. This is because it shares near-identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[1]

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of butyric acid using Butyric-d4 Acid as an internal standard in human serum. These values are compiled from various studies and represent expected performance characteristics.

Table 1: Linearity of Butyric Acid Quantification

Analytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS10 - 2500>0.99
GC-MS5 - 1000>0.99

Table 2: Precision and Accuracy

Analytical MethodConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LC-MS/MSLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
GC-MSLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Table 3: Recovery and Limits of Detection/Quantification

Analytical MethodRecovery (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
LC-MS/MS94 - 1141 - 73 - 19
GC-MS> 90~5~15

Experimental Protocols

LC-MS/MS Protocol for Butyric Acid Quantification in Serum

This protocol outlines a common method for the analysis of butyric acid in serum using derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Materials and Reagents

  • Butyric Acid and Butyric-d4 Acid standards

  • Human Serum

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA)

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

3.1.2. Sample Preparation and Derivatization

  • Spiking of Internal Standard: To 100 µL of serum sample, add a known concentration of Butyric-d4 Acid solution.

  • Protein Precipitation: Add 400 µL of ice-cold ACN, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of 200 mM 3-NPH in 50% ACN/water and 50 µL of 120 mM EDC in water containing 6% pyridine.

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Quenching and Dilution: Add 800 µL of 10% ACN/water to stop the reaction.

3.1.3. LC-MS/MS Instrumental Parameters

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: A suitable gradient to separate butyric acid from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Butyric acid (derivatized): Precursor ion > Product ion

    • Butyric-d4 acid (derivatized): Precursor ion > Product ion

GC-MS Protocol for Butyric Acid Quantification in Feces

This protocol describes a method for the analysis of butyric acid in fecal samples using extraction and derivatization followed by gas chromatography-mass spectrometry (GC-MS).

3.2.1. Materials and Reagents

  • Butyric Acid and Butyric-d4 Acid standards

  • Fecal Samples

  • Methyl-tert-butyl ether (MTBE)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous Sodium Sulfate

3.2.2. Sample Preparation and Derivatization

  • Homogenization: Homogenize a known weight of fecal sample in water.

  • Spiking of Internal Standard: Add a known concentration of Butyric-d4 Acid solution to the homogenate.

  • Acidification: Acidify the sample with hydrochloric acid.

  • Extraction: Extract the SCFAs with MTBE. Vortex and centrifuge to separate the phases.

  • Drying: Transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove residual water.

  • Derivatization: Transfer the dried extract to a new vial and add MTBSTFA.

  • Incubation: Incubate at 60°C for 30 minutes.

3.2.3. GC-MS Instrumental Parameters

  • GC System: Gas chromatograph

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program: A suitable temperature program to separate the derivatized SCFAs.

  • Injection Mode: Splitless

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Monitored Ions: Select appropriate ions for the derivatized butyric acid and Butyric-d4 acid.

Mandatory Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis serum Serum Sample is_spike Spike with Butyric-d4 Acid serum->is_spike protein_precip Protein Precipitation (ACN) is_spike->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_3nph Add 3-NPH & EDC supernatant->add_3nph incubate Incubate (40°C) add_3nph->incubate quench Quench & Dilute incubate->quench lc_separation UHPLC Separation (C18) quench->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization_gc Derivatization cluster_analysis_gc GC-MS Analysis feces Fecal Sample homogenize Homogenize in Water feces->homogenize is_spike Spike with Butyric-d4 Acid homogenize->is_spike acidify Acidification is_spike->acidify mtbe_extraction MTBE Extraction acidify->mtbe_extraction centrifuge1 Centrifugation mtbe_extraction->centrifuge1 dry_extract Dry Extract (Na2SO4) centrifuge1->dry_extract add_mtbstfa Add MTBSTFA dry_extract->add_mtbstfa incubate_gc Incubate (60°C) add_mtbstfa->incubate_gc gc_separation GC Separation (DB-5ms) incubate_gc->gc_separation ms_detection_gc MS Detection (EI) gc_separation->ms_detection_gc quantification_gc Quantification ms_detection_gc->quantification_gc butyric_acid_signaling cluster_microbiota Gut Lumen cluster_colonocyte Colonocyte cluster_signaling Intracellular Signaling dietary_fiber Dietary Fiber gut_microbiota Gut Microbiota dietary_fiber->gut_microbiota butyric_acid Butyric Acid gut_microbiota->butyric_acid mct1_smct1 MCT1/SMCT1 Transporters butyric_acid->mct1_smct1 Uptake intracellular_butyrate Intracellular Butyrate mct1_smct1->intracellular_butyrate hdac_inhibition HDAC Inhibition intracellular_butyrate->hdac_inhibition gpr_activation GPCR Activation (GPR41/43) intracellular_butyrate->gpr_activation gene_expression Altered Gene Expression hdac_inhibition->gene_expression anti_inflammatory Anti-inflammatory Effects gpr_activation->anti_inflammatory gene_expression->anti_inflammatory cell_cycle Cell Cycle Arrest gene_expression->cell_cycle

References

Application Note: Quantification of Butyric-d4 Acid in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Butyric-d4 Acid in plasma. Butyric acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation of dietary fibers and plays a significant role in gut health and various physiological processes. Its deuterated analog, Butyric-d4 Acid, is commonly used as an internal standard in metabolic studies. This protocol outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, and provides performance characteristics of the method.

Introduction

Short-chain fatty acids (SCFAs) like butyric acid are increasingly recognized for their role as signaling molecules that link the gut microbiome with host metabolism and immune function.[1][2] Accurate quantification of SCFAs and their stable isotope-labeled counterparts in biological matrices is crucial for understanding their pharmacokinetics and physiological effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3] This protocol is designed for the precise quantification of Butyric-d4 Acid in plasma, which can be adapted for various research and drug development applications. The methodology often involves a derivatization step to improve chromatographic retention and ionization efficiency.[4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of Butyric-d4 Acid in plasma is depicted below. It involves sample preparation by protein precipitation, followed by derivatization, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Derivatization Derivatization (e.g., with 3-NPH) Protein_Precipitation->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for Butyric-d4 Acid quantification.

Experimental Protocols

Materials and Reagents
  • Butyric-d4 Acid standard (analytical grade)

  • Internal Standard (e.g., ¹³C₂-Acetic Acid or other suitable labeled SCFA)

  • LC-MS grade acetonitrile, water, and formic acid

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Human plasma (or other relevant plasma matrix)

Sample Preparation
  • Thawing and Aliquoting: Thaw plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing the internal standard to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of 50 mM 3-NPH·HCl in 50% acetonitrile.

    • Add 50 µL of 50 mM EDC·HCl in 50% acetonitrile.

    • Add 50 µL of 7% pyridine in methanol.

  • Incubation: Vortex the mixture and incubate at 40°C for 60 minutes.[7]

  • Dilution: After incubation, dilute the sample with 250 µL of 0.5% formic acid in water before injection into the LC-MS/MS system.[8]

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm) is suitable for separating the derivatized SCFAs.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration.

  • Injection Volume: 1-10 µL.

  • Column Temperature: 40°C.[7]

Tandem Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for Butyric-d4 Acid and the internal standard need to be optimized. For derivatized butyric acid, common fragment ions are observed.[7] The transitions for the deuterated analog will be shifted accordingly.

  • Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).[7]

Method Validation Parameters

The method should be validated for linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and recovery, according to regulatory guidelines.

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) > 0.990.995
LLOQ Signal-to-noise ratio > 100.05 ng/mL[7]
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (%RE) ± 15%-5% to +8%
Recovery Consistent and reproducible> 85%

Butyric Acid Signaling Pathways

Butyric acid exerts its biological effects through various signaling pathways. It is a well-known inhibitor of histone deacetylases (HDACs), which leads to changes in gene expression. It also acts as a ligand for G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a.[9] Furthermore, butyrate can modulate key inflammatory pathways like NF-κB and STAT3.[9][10]

Butyric_Acid_Signaling cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Butyric_Acid Butyric Acid HDAC_Inhibition HDAC Inhibition Butyric_Acid->HDAC_Inhibition GPCR_Activation GPCR Activation (GPR41, GPR43, GPR109a) Butyric_Acid->GPCR_Activation Pathway_Modulation Pathway Modulation Butyric_Acid->Pathway_Modulation Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Anti_inflammatory_Effects Anti-inflammatory Effects GPCR_Activation->Anti_inflammatory_Effects Pathway_Modulation->Anti_inflammatory_Effects Inhibition of NF-κB, STAT3 Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Major signaling pathways of Butyric Acid.

Conclusion

This application note provides a detailed LC-MS/MS protocol for the reliable quantification of Butyric-d4 Acid in plasma. The described method, incorporating a derivatization step, offers high sensitivity and specificity. This protocol can be readily implemented in research and clinical laboratories for pharmacokinetic studies and for investigating the role of butyrate in health and disease.

References

Application Notes and Protocols for the GC-MS Analysis of Butyric-d4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Butyric-d4 Acid using Gas Chromatography-Mass Spectrometry (GC-MS). Butyric-d4 Acid is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of butyric acid in various biological matrices. Given the significance of butyric acid, a key short-chain fatty acid (SCFA) in gut health and metabolic regulation, its precise measurement is vital in research and drug development.

Introduction

Short-chain fatty acids (SCFAs) like butyric acid are metabolites produced by the gut microbiota and play a significant role in host physiology. Accurate quantification of SCFAs is challenging due to their high volatility and hydrophilicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, and the use of a stable isotope-labeled internal standard such as Butyric-d4 Acid is essential for correcting for sample preparation variability and matrix effects, thereby ensuring high accuracy and precision. This application note details a derivatization-free method for the analysis of Butyric-d4 Acid, simplifying sample preparation and reducing the risk of analyte loss.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of Butyric-d4 Acid. This data is essential for method setup and validation.

ParameterValueSource
Molecular Weight 92.13 g/mol N/A
Typical Retention Time Varies with GC conditions[1]
Quantifier Ion (m/z) To be determined from mass spectrumN/A
Qualifier Ion(s) (m/z) To be determined from mass spectrumN/A
Linearity (R²) > 0.99[2]
Limit of Detection (LOD) Method-dependent[3]
Limit of Quantification (LOQ) Method-dependent[3]

Experimental Protocols

This section provides a detailed protocol for the analysis of Butyric-d4 Acid in a biological matrix, using it as an internal standard for the quantification of endogenous butyric acid.

Materials and Reagents
  • Butyric-d4 Acid standard

  • Butyric acid standard

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Acidifying agent (e.g., hydrochloric acid, sulfuric acid)

  • Anhydrous sodium sulfate

  • GC-grade helium

  • Sample matrix (e.g., plasma, fecal water, cell culture media)

Sample Preparation (Derivatization-Free)
  • Sample Collection: Collect biological samples using appropriate and validated procedures to ensure sample integrity.

  • Internal Standard Spiking: Spike a known concentration of Butyric-d4 Acid into the sample. The concentration should be comparable to the expected concentration of the endogenous butyric acid.

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding an appropriate acid. This step is crucial for the protonation of the carboxylic acid group, which increases its volatility.

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2 volumes of ethyl acetate). Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample to achieve phase separation.

  • Drying: Carefully transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.

GC Parameter Condition
Column e.g., DB-FATWAX UI, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Initial 100°C for 2 min, ramp to 200°C at 8°C/min, hold for 2 min
MS Parameter Condition
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Analysis
  • Peak Identification: Identify the peaks corresponding to butyric acid and Butyric-d4 Acid based on their retention times and characteristic ions.

  • Quantification: Create a calibration curve by analyzing a series of standards with known concentrations of butyric acid and a fixed concentration of Butyric-d4 Acid. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate Concentration: Determine the concentration of butyric acid in the samples by using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of Butyric-d4 Acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Butyric-d4 Acid Sample->Spike Acidify Acidification Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Drying with Na2SO4 Extract->Dry Concentrate Concentration & Reconstitution Dry->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_ID Peak Identification MS_Detection->Peak_ID Quant Quantification Peak_ID->Quant Result Concentration Calculation Quant->Result

Caption: Workflow for GC-MS analysis of Butyric-d4 Acid.

Logical Relationship of Quantification

The diagram below outlines the logical relationship for accurate quantification using an internal standard.

Quantification_Logic Analyte Butyric Acid (Analyte) Response_Ratio Peak Area Ratio (Analyte / IS) Analyte->Response_Ratio IS Butyric-d4 Acid (Internal Standard) IS->Response_Ratio Cal_Curve Calibration Curve Response_Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Caption: Logic of quantification using an internal standard.

Mass Spectrum Analysis of Butyric Acid

Understanding the fragmentation pattern of butyric acid is key to identifying its characteristic ions. The mass spectrum of unlabeled butyric acid shows a prominent base peak at m/z 60, which is due to a McLafferty rearrangement.[4] Other significant fragments are typically observed at m/z 45 (loss of a propyl group) and m/z 73 (loss of a methyl group).[4]

For Butyric-d4 Acid, the masses of these fragments will be shifted due to the presence of deuterium atoms. A detailed experimental mass spectrum of Butyric-d4 Acid is necessary to determine the exact m/z values of its characteristic quantifier and qualifier ions for use in SIM mode. These ions are critical for achieving the highest sensitivity and selectivity in quantitative analysis.

Conclusion

The GC-MS method utilizing Butyric-d4 Acid as an internal standard provides a robust and reliable approach for the accurate quantification of butyric acid in complex biological samples. The derivatization-free protocol simplifies sample preparation, minimizing potential sources of error and improving sample throughput. The information and protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own GC-MS methods for SCFA analysis.

References

Application Notes and Protocols for the Derivatization of Butyric-d4 Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyric acid, a short-chain fatty acid (SCFA), is a key microbial metabolite with significant interest in various research fields. Its analysis, along with its stable isotope-labeled internal standards like Butyric-d4 acid, is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). However, the direct analysis of SCFAs by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and adsorption within the GC system.[1][2][3]

Derivatization is a crucial sample preparation step that converts the polar carboxyl group of butyric acid into a less polar, more volatile ester. This process significantly improves chromatographic performance, enhancing peak symmetry, and improving detection limits.[2][4] These application notes provide detailed protocols for three common derivatization methods for Butyric-d4 acid: Silylation (using MTBSTFA), and two types of Alkylation/Esterification (using BF₃-Methanol and Pentafluorobenzyl Bromide).

Application Note 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Silylation involves replacing the active hydrogen of the carboxylic acid with a silyl group, such as the tert-butyldimethylsilyl (TBDMS) group.[2] MTBSTFA is a powerful silylating agent that forms stable TBDMS derivatives, which are significantly more resistant to hydrolysis than their trimethylsilyl (TMS) counterparts and produce characteristic mass spectra ideal for GC-MS analysis.[5][6]

Advantages:

  • Forms highly stable derivatives.[6]

  • The reaction is often rapid and quantitative.[5][7]

  • Produces easily interpretable mass spectra with prominent high m/z fragments.[8]

Disadvantages:

  • Reagents are sensitive to moisture, requiring anhydrous conditions for the reaction.[9]

Experimental Protocol: MTBSTFA Derivatization

This protocol is adapted for the derivatization of Butyric-d4 acid in biological samples like serum or fecal extracts.

Materials:

  • Butyric-d4 Acid standard or sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[10]

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Micro-reaction vials (e.g., 1.5 mL) with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is aqueous, it must be evaporated to complete dryness under a stream of nitrogen gas or by lyophilization. Any residual water will react with the MTBSTFA reagent.[3][9]

  • Reconstitution: Reconstitute the dried sample extract or standard in 100 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 50 µL of MTBSTFA to the sample. For some applications, adding 1% tert-Butyldimethylchlorosilane (TBDMCS) as a catalyst can enhance reactivity.

  • Reaction Incubation: Cap the vial tightly, vortex for 10-15 seconds, and heat at 60-70°C for 30-60 minutes.[3] Optimization of time and temperature may be required depending on the sample matrix.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is typically required as the byproducts are volatile and generally do not interfere with chromatography.[4]

Application Note 2: Alkylation / Esterification Methods

Alkylation is a robust method for derivatizing carboxylic acids by converting them into esters.[11] This section details two common alkylation approaches: the formation of fatty acid methyl esters (FAMEs) using a catalyst and the formation of pentafluorobenzyl (PFB) esters for high-sensitivity analysis.

Method A: Methyl Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This classic method converts carboxylic acids into their corresponding methyl esters (in this case, Butyric-d4 acid methyl ester). The reaction is catalyzed by a Lewis acid, boron trifluoride, under mild heating conditions.[3][12]

Advantages:

  • A well-established and reliable method.[3]

  • Reagents are relatively inexpensive.

  • Produces stable fatty acid methyl esters (FAMEs).[12]

Disadvantages:

  • Requires a liquid-liquid extraction step to isolate the derivatives.[3]

  • The reagent is corrosive and moisture-sensitive.

Experimental Protocol: BF₃-Methanol Derivatization

Materials:

  • Butyric-d4 Acid standard or dried sample extract

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution

  • Hexane, GC grade

  • Saturated Sodium Chloride (NaCl) aqueous solution

  • Micro-reaction vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Start with a dried sample extract or a known amount of Butyric-d4 acid standard.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the sample in the vial.[3][12]

  • Reaction Incubation: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 10-30 minutes.[3][12]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.[3]

  • Phase Separation: Vortex vigorously for 30 seconds to extract the methyl esters into the hexane layer. Allow the layers to separate. A brief centrifugation can aid separation.

  • Sample Transfer: Carefully transfer the upper hexane layer containing the Butyric-d4 acid methyl ester to a clean autosampler vial.

  • Analysis: The sample is ready for GC-MS analysis.

Method B: Pentafluorobenzylation with Pentafluorobenzyl Bromide (PFBBr)

This method is ideal for trace-level analysis as it creates pentafluorobenzyl (PFB) esters, which are highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[13][14] The PFB group is strongly electron-capturing, leading to significantly lower detection limits.[14]

Advantages:

  • Excellent sensitivity, suitable for trace analysis.[13][15]

  • Derivatives are stable.[13]

Disadvantages:

  • The PFBBr reagent is a lachrymator and requires careful handling in a fume hood.

  • The protocol can be more complex and time-consuming than other methods.[9]

Experimental Protocol: PFBBr Derivatization

This protocol is based on an optimized method for short-chain fatty acids.[13][16]

Materials:

  • Butyric-d4 Acid standard or sample

  • Pentafluorobenzyl Bromide (PFBBr)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Hexane, GC grade

  • Deionized water

  • Micro-reaction vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, adjust the pH to approximately 7-8.

  • Reagent Preparation: Prepare a fresh solution of 10 mg/mL PFBBr in acetone or acetonitrile. Prepare a 10% solution of DIPEA in the same solvent.

  • Reagent Addition: To 100 µL of the sample, add 10 µL of the DIPEA solution, followed by 50 µL of the PFBBr solution.

  • Reaction Incubation: Cap the vial tightly, vortex, and heat at 60°C for 30-60 minutes.[13][16]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 200 µL of hexane and 200 µL of deionized water. Vortex thoroughly to extract the PFB esters into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Sample Transfer: Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Quantitative Data Summary

The following table summarizes performance data from published methods using similar derivatization techniques for butyric acid analysis. This data provides a benchmark for expected performance.

Derivatization MethodReagentLinearity (R²)LODLOQRecovery (%)Citation(s)
Methyl Esterification Methanolic HCl> 0.9990.01% of total fat0.10% of total fat98.2 - 101.9[17][18]
Alkylation Benzyl Chloroformate0.9947 - 0.99980.1 - 5 pgNot Specified80.9 - 119.0[9]
Pentafluorobenzylation PFBBrNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[13]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the instrument and matrix. The values presented are from specific validated methods.

Visualizations

Experimental Workflow Diagram

General Workflow for Butyric-d4 Acid Derivatization and Analysis Sample Sample containing Butyric-d4 Acid Extraction Extraction / Purification (e.g., LLE, SPE) Sample->Extraction Drying Evaporation to Dryness (If required) Extraction->Drying Reagents Add Reagent (e.g., MTBSTFA, BF3-MeOH, PFBBr) Drying->Reagents Anhydrous Conditions Derivatization Derivatization Reaction (Heating) Workup Post-Reaction Workup (e.g., Liquid-Liquid Extraction) Derivatization->Workup Reagents->Derivatization GCMS GC-MS Analysis Workup->GCMS Inject Derivative Data Data Processing & Quantification GCMS->Data Common Derivatization Reactions for Butyric-d4 Acid Analyte Butyric-d4 Acid (R-COOH) MTBSTFA MTBSTFA Analyte->MTBSTFA BF3 BF₃-Methanol Analyte->BF3 PFBBr PFBBr Analyte->PFBBr TBDMS TBDMS Ester (R-COO-TBDMS) MTBSTFA->TBDMS Silylation FAME Methyl Ester (R-COO-CH₃) BF3->FAME Methyl Esterification PFBEster PFB Ester (R-COO-PFB) PFBBr->PFBEster Pentafluorobenzylation

References

Application Notes and Protocols for Tracing Gut Microbiota Metabolism with Butyric-d4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by the gut microbiota, is a crucial molecule in maintaining host health. It serves as the primary energy source for colonocytes and acts as a key signaling molecule with wide-ranging effects on gut barrier function, immune regulation, and host metabolism. Dysregulation of butyrate production is implicated in various pathologies, including inflammatory bowel disease, metabolic syndrome, and colorectal cancer.

Stable isotope tracing using deuterated analogs like Butyric-d4 acid provides a powerful tool to non-invasively track the in vivo and in vitro fate of butyrate. This allows researchers to quantify its absorption, distribution, and utilization by host tissues, as well as its impact on cellular metabolism and signaling pathways. These application notes provide detailed protocols for utilizing Butyric-d4 acid to trace gut microbiota metabolism, aimed at researchers and professionals in drug development.

Key Signaling Pathways Influenced by Butyrate

Butyrate exerts its biological effects through several key mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs. By preventing the removal of acetyl groups from histones, butyrate alters chromatin structure and gene expression, leading to anti-inflammatory and anti-proliferative effects.[1][2]

  • G-Protein-Coupled Receptor (GPCR) Activation: Butyrate activates specific GPCRs, such as FFAR2 (GPR43) and GPR109a, on the surface of intestinal epithelial and immune cells, triggering downstream signaling cascades that regulate inflammation and hormone secretion.

  • Gut-Brain Axis Communication: Butyrate can cross the blood-brain barrier and influence the central nervous system. It communicates with the brain via the vagus nerve, impacting mood, cognition, and appetite.[3][4][5]

Below is a diagram illustrating the major signaling pathways influenced by butyrate.

Butyrate_Signaling_Pathways Butyrate Butyrate HDAC HDAC Inhibition Butyrate->HDAC Inhibits GPCRs GPCR Activation (FFAR2, GPR109a) Butyrate->GPCRs Activates Gut_Brain_Axis Gut-Brain Axis Modulation Butyrate->Gut_Brain_Axis Modulates Chromatin Chromatin Remodeling HDAC->Chromatin Immune_Modulation Immune Modulation GPCRs->Immune_Modulation Hormone_Secretion Hormone Secretion (GLP-1, PYY) GPCRs->Hormone_Secretion Vagus_Nerve Vagus Nerve Stimulation Gut_Brain_Axis->Vagus_Nerve BBB_Crossing Blood-Brain Barrier Crossing Gut_Brain_Axis->BBB_Crossing Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Inflammation Reduced Inflammation Gene_Expression->Inflammation Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Neuroinflammation Reduced Neuroinflammation Vagus_Nerve->Neuroinflammation BBB_Crossing->Neuroinflammation

Butyrate's multifaceted signaling pathways.

Experimental Protocols

In Vitro Protocol: Tracing Butyric-d4 Acid Metabolism in Cell Culture

This protocol outlines the treatment of cultured cells with Butyric-d4 acid to investigate its cellular uptake and metabolic fate.

Materials:

  • Butyric-d4 acid (sodium salt)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cultured cells (e.g., Caco-2 for intestinal epithelium, RAW 264.7 for macrophages)

  • 6-well cell culture plates

  • Methanol (ice-cold)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Preparation of Butyric-d4 Acid Stock Solution: Prepare a sterile stock solution of Butyric-d4 acid (e.g., 100 mM) in cell culture medium.

  • Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add fresh cell culture medium containing the desired final concentration of Butyric-d4 acid. Typical concentrations range from 0.5 mM to 5 mM. Include an untreated control group.

    • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the cell culture plate on ice.

    • Aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the well surface using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and transfer it to a new tube.

    • Store the extracts at -80°C until analysis by mass spectrometry.

Quantitative Data from In Vitro Experiments (Representative Data):

The following table illustrates the type of quantitative data that can be obtained from an in vitro tracing experiment.

Treatment GroupTime Point (hours)Intracellular Butyric-d4 Acid (nmol/10^6 cells)
Control (Untreated)24< LOD
1 mM Butyric-d4 Acid15.2 ± 0.8
1 mM Butyric-d4 Acid418.9 ± 2.1
1 mM Butyric-d4 Acid835.4 ± 3.5
1 mM Butyric-d4 Acid2428.1 ± 2.9
5 mM Butyric-d4 Acid122.7 ± 2.5
5 mM Butyric-d4 Acid485.3 ± 9.2
5 mM Butyric-d4 Acid8151.6 ± 14.8
5 mM Butyric-d4 Acid24125.9 ± 11.7
LOD: Limit of Detection. Data are presented as mean ± standard deviation.
In Vivo Protocol: Tracing Butyric-d4 Acid Metabolism in Mice

This protocol describes the administration of Butyric-d4 acid to mice via oral gavage to study its absorption, distribution, and metabolic fate in different tissues.

Materials:

  • Butyric-d4 acid (sodium salt)

  • Sterile PBS or water as a vehicle

  • C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Metabolic cages (for fecal and urine collection)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Microcentrifuge tubes

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Preparation of Dosing Solution: Dissolve Butyric-d4 acid in sterile PBS or water to the desired concentration. A typical dose might be 100-200 mg/kg body weight.

  • Fasting: Fast the mice for 4-6 hours before oral gavage to ensure an empty stomach for consistent absorption.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and down to the stomach.

    • Administer a volume of 100-200 µL of the Butyric-d4 acid solution.

  • Sample Collection:

    • At various time points post-gavage (e.g., 30 min, 1, 2, 4, 8, 24 hours), euthanize a subset of mice.

    • Collect blood via cardiac puncture.

    • Perfuse the tissues with saline to remove blood.

    • Collect tissues of interest (e.g., colon, liver, brain, adipose tissue) and feces.

    • Immediately snap-freeze the tissues and feces in liquid nitrogen.

    • Store all samples at -80°C until analysis.

Experimental Workflow for In Vivo Tracing:

In_Vivo_Workflow Start Start: Acclimated Mice Fasting Fasting (4-6 hours) Start->Fasting Gavage Oral Gavage with Butyric-d4 Acid Fasting->Gavage Time_Points Time Course (e.g., 0.5, 1, 2, 4, 8, 24h) Gavage->Time_Points Euthanasia Euthanasia Time_Points->Euthanasia Sample_Collection Sample Collection Euthanasia->Sample_Collection Blood Blood (Plasma) Sample_Collection->Blood Tissues Tissues (Colon, Liver, Brain) Sample_Collection->Tissues Feces Feces Sample_Collection->Feces Metabolite_Extraction Metabolite Extraction Blood->Metabolite_Extraction Tissues->Metabolite_Extraction Feces->Metabolite_Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis End End: Metabolic Fate Determined Data_Analysis->End Sample_Analysis_Logic Sample Biological Sample (Tissue, Feces, Plasma) Homogenization Homogenization in Ethanol + Internal Standard Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Alkalinization Alkalinization (NaOH) Supernatant->Alkalinization Evaporation Vacuum Centrifugation Alkalinization->Evaporation Reconstitution Reconstitution in Ethanol Evaporation->Reconstitution Acidification Acidification Reconstitution->Acidification MS_Analysis Mass Spectrometry Analysis Acidification->MS_Analysis

References

Application Note and Protocol for In Vivo Metabolic Flux Analysis with Butyric-d4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. The use of stable isotope tracers, such as Butyric-d4 Acid (d4-butyrate), allows for the in vivo tracking of metabolic fates of specific molecules. Butyrate, a short-chain fatty acid primarily produced by the gut microbiota, is a crucial energy source for colonocytes and is implicated in various physiological and pathophysiological processes, including gut health, immune regulation, and cancer. This application note provides a detailed protocol for conducting in vivo metabolic flux analysis in a murine model using d4-butyrate to trace its conversion into key downstream metabolites.

Core Principles

This protocol is based on a pulse-chase experimental design. A bolus of d4-butyrate is administered to the animal, and the incorporation of the deuterium label into downstream metabolites is measured over time in various tissues. By analyzing the isotopic enrichment in metabolites such as acetyl-CoA, tricarboxylic acid (TCA) cycle intermediates, and ketone bodies, the flux of butyrate through these central metabolic pathways can be quantified.

Data Presentation

The quantitative data generated from this protocol can be summarized in the following tables for clear comparison and interpretation.

Table 1: Isotopic Enrichment of Key Metabolites in Liver Tissue

Time Point (minutes)Butyrate-d4 Enrichment (%)Acetyl-CoA-d3 Enrichment (%)Citrate-d3 Enrichment (%)Succinate-d2 Enrichment (%)β-hydroxybutyrate-d4 Enrichment (%)
0 (Pre-dose)00000
15
30
60
120

Table 2: Metabolic Flux Rates in Liver Tissue

Metabolic FluxControl Group (nmol/g/min)Treatment Group (nmol/g/min)p-value
Butyrate Oxidation to Acetyl-CoA
TCA Cycle Flux
Ketogenesis

Note: The tables above are templates. The actual metabolites and time points may vary depending on the specific research question.

Experimental Protocols

Materials

  • Butyric-d4 Acid (sodium salt)

  • Sterile Phosphate-Buffered Saline (PBS)

  • C57BL/6 mice (or other appropriate strain), age and weight matched

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Pre-chilled 80% methanol

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • GC-MS grade solvents (e.g., methanol, chloroform, hexane)

  • Derivatization agents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Internal standards (e.g., 13C-labeled metabolites)

Experimental Workflow

G cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Data Analysis acclimatize Acclimatize Mice fast Fast Mice (4-6 hours) acclimatize->fast prepare_tracer Prepare d4-Butyrate Solution oral_gavage Oral Gavage prepare_tracer->oral_gavage anesthetize Anesthetize Mouse oral_gavage->anesthetize collect_blood Collect Blood anesthetize->collect_blood collect_tissues Collect Tissues collect_blood->collect_tissues flash_freeze Flash Freeze in Liquid N2 collect_tissues->flash_freeze homogenize Homogenize Tissues flash_freeze->homogenize extract Extract Metabolites homogenize->extract derivatize Derivatize Extracts extract->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantify Isotopic Enrichment gcms->quantify flux_calc Calculate Metabolic Flux quantify->flux_calc

Caption: Experimental workflow for in vivo metabolic flux analysis with Butyric-d4 Acid.

1. Animal Preparation

1.1. Acclimatize mice to the housing conditions for at least one week prior to the experiment. 1.2. Fast mice for 4-6 hours before the experiment to reduce variability from food intake. Provide free access to water.

2. Tracer Administration

2.1. Prepare a sterile solution of Butyric-d4 Acid in PBS. A typical dosage for oral gavage in mice is 2 g/kg body weight. 2.2. Administer the d4-butyrate solution to the mice via oral gavage.

3. Sample Collection

3.1. At designated time points after gavage (e.g., 15, 30, 60, and 120 minutes), anesthetize the mice with isoflurane. Pharmacokinetic studies have shown that peak plasma concentrations of butyrate are typically reached within 15-60 minutes after oral administration.[1] 3.2. Perform a cardiac puncture to collect blood into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. 3.3. Immediately following blood collection, dissect the tissues of interest (e.g., liver, colon, brain, adipose tissue). 3.4. Flash freeze the tissues in liquid nitrogen to quench metabolic activity. 3.5. Store all samples at -80°C until further processing.

4. Metabolite Extraction

4.1. Weigh the frozen tissue samples (typically 20-50 mg). 4.2. Homogenize the tissues in pre-chilled 80% methanol using a bead beater or other homogenizer. 4.3. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. 4.4. Collect the supernatant containing the polar metabolites. 4.5. For analysis of both polar and non-polar metabolites, a methanol/chloroform/water extraction can be performed.

5. Sample Derivatization for GC-MS Analysis

5.1. Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. 5.2. To enhance the volatility of the short-chain fatty acids and other metabolites for GC-MS analysis, a derivatization step is necessary. A common and effective method is silylation using MTBSTFA. 5.3. Add the derivatization agent (e.g., MTBSTFA with pyridine) to the dried extracts and incubate at 60°C for 30-60 minutes.

6. GC-MS Analysis

6.1. Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). 6.2. Use a suitable GC column for the separation of fatty acid derivatives (e.g., a DB-5ms column). 6.3. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated metabolites of interest.

7. Data Analysis and Flux Calculation

7.1. Determine the isotopic enrichment of each metabolite by calculating the ratio of the peak area of the deuterated isotopologue to the sum of the peak areas of all isotopologues. 7.2. Correct for the natural abundance of isotopes. 7.3. Use the isotopic enrichment data to calculate the fractional contribution of d4-butyrate to the acetyl-CoA pool and other downstream metabolites. 7.4. Metabolic flux rates can be calculated using established metabolic models and software (e.g., INCA, Metran).

Signaling Pathways and Logical Relationships

Butyrate Metabolism Pathway

G cluster_tca TCA Cycle cluster_ketogenesis Ketogenesis Butyrate_d4 Butyrate-d4 Butyryl_CoA_d4 Butyryl-CoA-d4 Butyrate_d4->Butyryl_CoA_d4 Acetyl_CoA_d3 Acetyl-CoA-d3 Butyryl_CoA_d4->Acetyl_CoA_d3 Citrate_d3 Citrate-d3 Acetyl_CoA_d3->Citrate_d3 Acetoacetyl_CoA_d3 Acetoacetyl-CoA-d3 Acetyl_CoA_d3->Acetoacetyl_CoA_d3 Succinate_d2 Succinate-d2 Citrate_d3->Succinate_d2 Malate_d2 Malate-d2 Succinate_d2->Malate_d2 HMG_CoA_d3 HMG-CoA-d3 Acetoacetyl_CoA_d3->HMG_CoA_d3 Acetoacetate_d3 Acetoacetate-d3 HMG_CoA_d3->Acetoacetate_d3 Beta_hydroxybutyrate_d4 β-hydroxybutyrate-d4 Acetoacetate_d3->Beta_hydroxybutyrate_d4

Caption: Metabolic fate of Butyric-d4 Acid.

Explanation of Butyrate Metabolism

Butyrate is activated to butyryl-CoA in the mitochondria. Through β-oxidation, butyryl-CoA is converted to acetyl-CoA. The deuterium label from butyrate-d4 will be incorporated into these intermediates. Acetyl-CoA can then enter the TCA cycle by condensing with oxaloacetate to form citrate, or it can be used for ketogenesis, the synthesis of ketone bodies such as β-hydroxybutyrate. By tracing the d4 label, the relative fluxes through these pathways can be determined.

Logical Relationship for Flux Calculation

G Enrichment_Data Isotopic Enrichment Data (d4-Butyrate, d3-Acetyl-CoA, etc.) Flux_Calculation Flux Calculation (Software) Enrichment_Data->Flux_Calculation Metabolic_Model Metabolic Network Model (Stoichiometry) Metabolic_Model->Flux_Calculation Flux_Rates Metabolic Flux Rates Flux_Calculation->Flux_Rates

Caption: Logical flow for calculating metabolic flux rates.

This protocol provides a comprehensive framework for conducting in vivo metabolic flux analysis using Butyric-d4 Acid. By carefully following these procedures, researchers can gain valuable insights into the metabolic fate of butyrate and its contribution to central carbon metabolism in various physiological and disease states. The detailed data presentation and visualization aids will facilitate the interpretation and communication of the experimental findings.

References

Application Notes and Protocols for Butyric-d4 Acid Administration in Animal Models for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the administration of Butyric-d4 acid (d4-butyrate), a deuterated stable isotope of butyric acid, in animal models for metabolic research. The use of d4-butyrate allows for precise tracing of its metabolic fate and its influence on various physiological processes.

Introduction

Butyric acid, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fibers, is a crucial signaling molecule and energy source for host cells. It plays a significant role in regulating metabolism, inflammation, and cellular homeostasis.[1] Stable isotope-labeled butyrate, such as d4-butyrate, is an invaluable tool for in vivo metabolic studies, enabling researchers to track its absorption, distribution, and incorporation into various metabolic pathways without the concerns associated with radioactive isotopes.[2][3][4]

This document outlines protocols for d4-butyrate administration via oral gavage and intraperitoneal injection in mouse models, along with methods for sample analysis and an overview of the key signaling pathways affected by butyrate.

Quantitative Data Summary

The following tables summarize typical experimental parameters for butyric acid administration in mice, derived from various metabolic studies. These can be adapted for studies using d4-butyrate.

Table 1: Oral Administration of Butyrate in Mouse Models

ParameterValueAnimal ModelStudy FocusReference
Dosage 5% (w/w) in dietC57BL/6J mice (diet-induced obesity)Insulin resistance and obesity[5]
Duration 5 weeksC57BL/6J mice (diet-induced obesity)Treatment of obesity[5]
Vehicle High-fat dietC57BL/6J miceDiet-induced obesity[5]
Frequency DailyC57BL/6J micePrevention of obesity[5]
Dosage Not specifieddb/db miceAdiposity reduction[6]
Duration 6 weeksdb/db miceSynergistic effect with dapagliflozin[6]
Vehicle Normal chow dietdb/db miceGut microbiota modulation[6]
Frequency Dailydb/db miceTryptophan metabolism[6]

Table 2: Intraperitoneal Administration of Butyrate in Rodent Models

ParameterValueAnimal ModelStudy FocusReference
Dosage 0.75 units/kg body weight (of insulin, for tolerance test)C57BL/6J miceInsulin tolerance testing[5]
Frequency Single injectionC57BL/6J miceAssessment of insulin sensitivity[5]
Dosage 500 mg/kg body mass (SCFA mixture)Long-Evans ratsLipid metabolism[7]
Duration 7 daysLong-Evans ratsSex-specific metabolic effects[7]
Frequency DailyLong-Evans ratsGlucose metabolism[7]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a metabolic study involving d4-butyrate administration in an animal model.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_acclimatization Animal Acclimatization d4_butyrate_prep d4-Butyrate Solution Preparation oral_gavage Oral Gavage d4_butyrate_prep->oral_gavage Route of Administration ip_injection Intraperitoneal Injection d4_butyrate_prep->ip_injection blood_collection Blood Collection oral_gavage->blood_collection ip_injection->blood_collection tissue_harvesting Tissue Harvesting (e.g., liver, adipose, colon) blood_collection->tissue_harvesting fecal_collection Fecal Pellet Collection tissue_harvesting->fecal_collection metabolite_extraction Metabolite Extraction fecal_collection->metabolite_extraction gc_ms_analysis GC-MS Analysis of d4-Butyrate Metabolites metabolite_extraction->gc_ms_analysis data_analysis Data Analysis and Interpretation gc_ms_analysis->data_analysis

Caption: General workflow for in vivo metabolic studies using d4-butyrate.

Protocol for Oral Gavage Administration of Butyric-d4 Acid

This protocol is adapted for the administration of d4-butyrate to trace its metabolic fate following intestinal absorption.

Materials:

  • Butyric-d4 acid

  • Sterile saline or phosphate-buffered saline (PBS)

  • Animal gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Mouse scale

Procedure:

  • Animal Handling and Acclimatization:

    • House mice in a controlled environment (temperature, humidity, light/dark cycle) and allow for at least one week of acclimatization before the experiment.

    • Provide ad libitum access to standard chow and water.

  • Preparation of d4-Butyrate Solution:

    • Prepare a stock solution of d4-butyrate in sterile saline or PBS. The concentration should be calculated based on the desired dosage and the average weight of the mice. A typical dosage for butyrate is in the range of 100-500 mg/kg body weight.

    • Ensure the solution is at room temperature before administration.

  • Administration:

    • Weigh each mouse to determine the precise volume of d4-butyrate solution to be administered.

    • Gently restrain the mouse and insert the gavage needle orally, passing it over the tongue into the esophagus.

    • Slowly dispense the d4-butyrate solution.

    • Monitor the mouse for any signs of distress after administration.

  • Sample Collection:

    • At predetermined time points post-administration, collect blood samples via tail vein or cardiac puncture.

    • Euthanize the mice and harvest tissues of interest (e.g., colon, liver, adipose tissue, brain).

    • Collect fecal pellets to analyze d4-butyrate excretion.

    • Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C until analysis.

Protocol for Intraperitoneal Injection of Butyric-d4 Acid

This protocol is suitable for studies aiming to investigate the systemic effects of d4-butyrate, bypassing initial gut metabolism.

Materials:

  • Butyric-d4 acid

  • Sterile saline or PBS

  • Insulin syringes (28-30 gauge)

  • Mouse scale

Procedure:

  • Animal Handling and Acclimatization:

    • Follow the same acclimatization procedure as for oral gavage.

  • Preparation of d4-Butyrate Solution:

    • Prepare a sterile solution of d4-butyrate in saline or PBS suitable for injection. Filter-sterilize the solution if necessary.

  • Administration:

    • Weigh each mouse to calculate the injection volume.

    • Restrain the mouse and locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Insert the needle at a shallow angle and inject the d4-butyrate solution.

  • Sample Collection:

    • Follow the same sample collection procedure as outlined for oral gavage.

Protocol for Sample Preparation and GC-MS Analysis

This protocol outlines the extraction and analysis of d4-butyrate and its metabolites from biological samples.

Materials:

  • Internal standard (e.g., a different deuterated fatty acid)

  • Solvents for extraction (e.g., ether, hexane)

  • Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Metabolite Extraction:

    • Homogenize tissue samples in a suitable buffer.

    • Acidify the homogenate to protonate the fatty acids.

    • Perform liquid-liquid extraction using an organic solvent.

    • Evaporate the organic phase to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization-compatible solvent.

    • Add the derivatizing agent and incubate to create volatile derivatives of the fatty acids.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable GC column and temperature program to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to d4-butyrate and its metabolites.

Key Signaling Pathways Influenced by Butyrate

Butyrate exerts its metabolic effects through several key signaling pathways. Understanding these pathways is crucial for interpreting the results of d4-butyrate tracing studies.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent changes in gene expression.[8][9] This epigenetic modification plays a role in cell cycle arrest, differentiation, and apoptosis.

HDAC_inhibition Butyrate Butyrate HDAC HDAC Butyrate->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., cell cycle regulators) Chromatin_Remodeling->Gene_Expression

Caption: Butyrate-mediated inhibition of HDAC and its downstream effects.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate can activate G-protein coupled receptors, primarily GPR41, GPR43, and GPR109A, which are expressed in various tissues, including the gut and immune cells.[10][11][12] This activation triggers downstream signaling cascades that influence inflammation and metabolism.

GPCR_signaling Butyrate Butyrate GPCRs GPR41, GPR43, GPR109A Butyrate->GPCRs activates G_protein G-protein (Gαi/q) GPCRs->G_protein activates Second_Messengers ↓ cAMP ↑ Intracellular Ca2+ G_protein->Second_Messengers modulates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Second_Messengers->Downstream_Signaling Cellular_Response Cellular Response (e.g., anti-inflammatory effects) Downstream_Signaling->Cellular_Response

Caption: Butyrate signaling through G-protein coupled receptors.

AMP-Activated Protein Kinase (AMPK) Pathway

Butyrate can modulate the activity of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[13][14][15] Activation of AMPK can lead to increased fatty acid oxidation and improved insulin sensitivity.

AMPK_pathway Butyrate Butyrate AMP_ATP_ratio ↑ AMP/ATP Ratio Butyrate->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK activates ACC ACC AMPK->ACC inhibits mTOR mTOR AMPK->mTOR inhibits CPT1 CPT1 ACC->CPT1 inhibits Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Autophagy ↑ Autophagy mTOR->Autophagy inhibits

Caption: Butyrate's influence on the AMPK signaling pathway.

NF-κB Signaling Pathway

Butyrate has been shown to inhibit the pro-inflammatory NF-κB signaling pathway, contributing to its anti-inflammatory effects.[1][16]

NFkB_pathway Butyrate Butyrate IKK IKK Complex Butyrate->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB IκBα->NF_kB releases NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_nucleus->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB pathway by butyrate.

Conclusion

The use of Butyric-d4 acid in animal models provides a powerful approach to elucidate the complex roles of butyrate in metabolic health and disease. The protocols and information presented here offer a comprehensive guide for researchers to design and execute robust in vivo metabolic tracing studies. Careful consideration of the administration route, dosage, and analytical methods is essential for obtaining high-quality, interpretable data. By integrating these experimental approaches with an understanding of the underlying signaling pathways, researchers can gain deeper insights into the therapeutic potential of modulating butyrate metabolism.

References

Application Note: Quantification of Butyric-d4 Acid in Fecal Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyric acid, a short-chain fatty acid (SCFA), is a key product of dietary fiber fermentation by the gut microbiota and serves as a primary energy source for colonocytes.[1] Its levels in feces are increasingly recognized as a significant biomarker for gut health and are implicated in various physiological and pathological processes, including inflammatory bowel disease and colorectal cancer.[1] Stable isotope-labeled internal standards, such as butyric-d4 acid, are crucial for accurate quantification of endogenous butyric acid in complex biological matrices like feces, using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction, derivatization, and quantification of butyric acid in human fecal samples, employing butyric-d4 acid as an internal standard.

Principle

This method utilizes a stable isotope dilution assay coupled with LC-MS/MS for the sensitive and specific quantification of butyric acid. Fecal samples are homogenized and subjected to a liquid-liquid extraction to isolate the SCFAs. The extracted acids are then derivatized to enhance their chromatographic retention and mass spectrometric detection. Butyric-d4 acid is spiked into the sample at the beginning of the workflow to account for any analyte loss during sample preparation and to correct for matrix effects during analysis. Quantification is achieved by comparing the peak area ratio of the analyte (butyric acid) to the internal standard (butyric-d4 acid).

Experimental Protocols

Fecal Sample Preparation and Homogenization

Proper sample collection and immediate storage are crucial for preserving the integrity of SCFAs.

  • Collection and Storage: Fecal samples should be collected in sterile containers and immediately frozen at -80°C until analysis.

  • Homogenization:

    • Thaw frozen fecal samples on ice.

    • Weigh an aliquot of the fecal sample (e.g., 50-100 mg).

    • Homogenize the sample in a suitable solvent. A common approach is to use 70% isopropanol or a bead-beating homogenizer for thorough disruption.[2][3] For instance, homogenize the sample in 1 mL of 70% isopropanol.[2][3]

    • Determine the dry weight of an aliquot of the homogenate to allow for normalization of the results.[2][3]

    • Centrifuge the homogenate (e.g., at 14,000 x g for 5 minutes) to pellet solid debris.[1]

    • Collect the clear supernatant for the subsequent extraction and derivatization steps.[2][3]

Extraction and Derivatization

Derivatization is often employed to improve the volatility and chromatographic properties of SCFAs for analysis.[4] One common method involves derivatization with 3-nitrophenylhydrazine (3NPH).[2][3][5]

  • Materials:

    • Supernatant from fecal homogenate

    • Internal Standard (IS) solution: Butyric-d4 acid in a suitable solvent (e.g., water or methanol)

    • 3-nitrophenylhydrazine hydrochloride (3NPH) solution (e.g., 200 mM)[2][3]

    • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM)[2][3]

    • Quenching solution: 0.1% formic acid in water[2][3]

  • Procedure:

    • To 50 µL of the fecal supernatant, add a known amount of the butyric-d4 acid internal standard solution.

    • Add 20 µL of 200 mM 3NPH and 20 µL of 120 mM EDC.[2][3]

    • Vortex the mixture and incubate at 40°C for 30 minutes.[2][3]

    • Stop the reaction by adding 200 µL of 0.1% formic acid.[2][3]

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is suitable for separating the derivatized SCFAs. For example, an Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 1.9 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. A sample gradient could be: 0-1 min at 5% B, 1-10 min from 5% to 20% B, 10-15 min from 20% to 60% B, followed by a wash and re-equilibration.[6]

    • Flow Rate: 0.45 mL/min[6]

    • Column Temperature: 45°C[6]

    • Injection Volume: 1 µL[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for 3NPH derivatized SCFAs.[3]

    • Ion Spray Voltage: -4500 V[3]

    • Source Temperature: 450°C[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific mass transitions for butyric acid-3NPH and butyric-d4 acid-3NPH need to be optimized on the specific mass spectrometer being used. Indicative transitions are provided in the table below.

Data Presentation

Table 1: LC-MS/MS Parameters for Butyric Acid and Butyric-d4 Acid
AnalyteDerivatization ReagentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Butyric Acid3-NPH[To be determined][To be determined][To be optimized]
Butyric-d4 Acid3-NPH[To be determined][To be determined][To be optimized]

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, should be determined experimentally on the instrument used for analysis.

Table 2: Example Calibration Curve Data for Butyric Acid Quantification
Concentration (µM)Peak Area (Butyric Acid)Peak Area (Butyric-d4 Acid)Peak Area Ratio (Analyte/IS)
0.11,500100,0000.015
0.57,800102,0000.076
1.016,000101,5000.158
5.082,00099,8000.822
10.0165,000100,5001.642
50.0830,000101,0008.218

Visualizations

experimental_workflow cluster_prep Sample Preparation fecal_sample Fecal Sample Collection (-80°C Storage) homogenization Homogenization (e.g., 70% Isopropanol) fecal_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant is_spike Spike with Butyric-d4 Acid (IS) supernatant->is_spike derivatization Derivatization (3-NPH, EDC) is_spike->derivatization quenching Reaction Quenching (0.1% Formic Acid) derivatization->quenching lcms_analysis LC-MS/MS Analysis quenching->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the quantification of butyric acid in fecal samples.

signaling_pathway cluster_effects Cellular Effects of Butyrate dietary_fiber Dietary Fiber gut_microbiota Gut Microbiota (Fermentation) dietary_fiber->gut_microbiota butyrate Butyrate gut_microbiota->butyrate colonocyte Colonocyte butyrate->colonocyte histone_deacetylase Histone Deacetylase (HDAC) Inhibition butyrate->histone_deacetylase energy_source Energy Source colonocyte->energy_source gene_expression Altered Gene Expression histone_deacetylase->gene_expression anti_inflammatory Anti-inflammatory Effects gene_expression->anti_inflammatory gut_barrier Improved Gut Barrier Function gene_expression->gut_barrier

Caption: Simplified signaling pathway of butyrate in the colon.

References

Application Notes and Protocols for Butyric-d4 Acid as a Tracer in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric acid, a short-chain fatty acid (SCFA), is a key microbial metabolite in the gut with emerging roles in cellular metabolism, signaling, and epigenetics. Its involvement in cancer cell proliferation, differentiation, and apoptosis has made it a significant target of interest in drug development. Stable isotope tracers, such as Butyric-d4 Acid, are powerful tools to delineate the metabolic fate and mechanisms of action of butyrate in a cellular context. This document provides detailed application notes and protocols for utilizing Butyric-d4 Acid as a tracer in cell culture experiments, enabling researchers to track its incorporation into cellular components and elucidate its impact on metabolic pathways.

Butyric-d4 Acid (Butanoic-2,2,3,3-d4 acid) is a deuterated analog of butyric acid where four hydrogen atoms have been replaced by deuterium. This isotopic labeling allows for the differentiation of the tracer from endogenous butyrate and the tracking of its metabolic products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques enable precise quantification of the tracer's contribution to various metabolic pools, providing insights into metabolic flux and pathway activity.

Key Applications

  • Metabolic Flux Analysis: Tracing the deuterium label from Butyric-d4 Acid into downstream metabolites such as acetyl-CoA, fatty acids, and intermediates of the tricarboxylic acid (TCA) cycle to quantify their synthesis rates.

  • Histone Acetylation Dynamics: Quantifying the incorporation of deuterium-labeled acetyl groups onto histones, providing a direct measure of the contribution of exogenous butyrate to epigenetic modifications.

  • Drug Efficacy and Target Engagement: Assessing the impact of therapeutic agents on butyrate metabolism and its downstream effects.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Butyric-d4 Acid

This protocol outlines the general procedure for labeling cultured mammalian cells with Butyric-d4 Acid.

Materials:

  • Mammalian cell line of interest (e.g., HT-29, Caco-2, or a cancer cell line under investigation)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Butyric-d4 Acid

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of Butyric-d4 Acid. A common starting concentration is 1-5 mM. The medium should be supplemented with dialyzed FBS to minimize the presence of unlabeled small molecule metabolites.[1]

  • Labeling:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with sterile PBS to remove any residual medium.

    • Add the pre-warmed Butyric-d4 Acid-containing labeling medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). The incubation time will depend on the metabolic pathway being investigated.

  • Cell Harvesting and Metabolite Extraction:

    • At each time point, place the culture plates on ice to quench metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the lysate and incubate at -80°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at maximum speed at 4°C for 10 minutes.

    • Collect the supernatant containing the metabolites for downstream analysis.

Experimental Workflow for Cell Labeling and Metabolite Extraction

G cluster_setup Cell Culture Setup cluster_labeling Butyric-d4 Acid Labeling cluster_extraction Metabolite Extraction seed Seed cells in culture plates grow Incubate overnight (37°C, 5% CO2) seed->grow wash_pbs Wash cells with PBS grow->wash_pbs prepare_medium Prepare labeling medium with Butyric-d4 Acid add_medium Add labeling medium prepare_medium->add_medium wash_pbs->add_medium incubate Incubate for desired time points add_medium->incubate quench Quench metabolism on ice incubate->quench wash_cold_pbs Wash with ice-cold PBS quench->wash_cold_pbs extract Add 80% methanol wash_cold_pbs->extract collect Collect cell lysate extract->collect precipitate Precipitate proteins at -80°C collect->precipitate centrifuge Centrifuge and collect supernatant precipitate->centrifuge Downstream Analysis (LC-MS/MS) Downstream Analysis (LC-MS/MS) centrifuge->Downstream Analysis (LC-MS/MS)

Caption: Workflow for cell labeling with Butyric-d4 Acid and metabolite extraction.

Protocol 2: Analysis of Deuterium Incorporation by LC-MS/MS

This protocol provides a general workflow for the analysis of deuterated metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

  • Appropriate LC column for metabolite separation (e.g., C18)

  • Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable LC gradient.

    • Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to quantify specific deuterated metabolites.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Xcalibur, MassHunter, or vendor-specific software).

    • Identify and quantify the isotopologues of the metabolites of interest. The mass shift corresponding to the incorporation of deuterium atoms will be observed. For example, the m/z of a metabolite will increase by n*1.0063 for each deuterium atom incorporated, where n is the number of deuterium atoms.

    • Calculate the isotopic enrichment for each metabolite at each time point.

Data Presentation

Quantitative data from Butyric-d4 Acid tracing experiments should be summarized in clear and structured tables to facilitate comparison across different experimental conditions and time points.

Table 1: Isotopic Enrichment of Acetyl-CoA and Histone Acetyl Groups in Caco-2 Cells Treated with 1 mM Butyric-d4 Acid

Time (hours)% Deuterium Enrichment in Acetyl-CoA (m+4)% Deuterium Enrichment in Histone H4 Acetyl Groups (m+4)
00.0 ± 0.00.0 ± 0.0
0.515.2 ± 1.85.1 ± 0.7
128.9 ± 2.512.3 ± 1.5
245.6 ± 3.125.8 ± 2.9
458.3 ± 4.240.2 ± 3.8
865.1 ± 3.955.7 ± 4.5
2468.5 ± 4.562.4 ± 5.1

Data are presented as mean ± standard deviation (n=3). The m+4 isotopologue represents the incorporation of the four deuterium atoms from Butyric-d4 Acid into the acetyl group.

Table 2: Relative Abundance of Deuterated TCA Cycle Intermediates in HT-29 Cells after 24 hours of Treatment with 5 mM Butyric-d4 Acid

Metabolite% of Total Pool with Deuterium Label (m+n)
Citrate18.5 ± 2.1
α-Ketoglutarate12.3 ± 1.7
Succinate9.8 ± 1.2
Fumarate8.1 ± 0.9
Malate10.5 ± 1.4

Data are presented as mean ± standard deviation (n=3). The deuterium label can be incorporated into TCA cycle intermediates through the conversion of butyrate to acetyl-CoA.

Signaling Pathways and Logical Relationships

Butyrate exerts its biological effects through multiple mechanisms, primarily through the inhibition of histone deacetylases (HDACs) and by acting as a ligand for G-protein coupled receptors (GPCRs).

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate is a well-known inhibitor of class I and II HDACs. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway of Butyrate-mediated HDAC Inhibition

G Butyrate Butyrate HDAC HDACs (Class I & II) Butyrate->HDAC inhibition Histones Histones HDAC->Histones deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones acetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest (e.g., p21 activation) GeneExpression->CellCycleArrest Apoptosis Apoptosis (e.g., Bcl-2 family modulation) GeneExpression->Apoptosis G Butyrate Butyrate GPCR GPCRs (GPR41, GPR43, GPR109A) Butyrate->GPCR activation G_protein G-proteins GPCR->G_protein Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_protein->Effector SecondMessenger Second Messengers (e.g., cAMP) Effector->SecondMessenger MAPK_pathway MAPK Pathway SecondMessenger->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway SecondMessenger->PI3K_Akt_pathway CellularResponse Cellular Responses (Proliferation, Inflammation) MAPK_pathway->CellularResponse PI3K_Akt_pathway->CellularResponse

References

Standard Operating Procedure for the Preparation of Butyric-d4 Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose

This document provides a detailed standard operating procedure (SOP) for the safe and accurate preparation of Butyric-d4 Acid solutions. This deuterated standard is commonly utilized as an internal standard in quantitative mass spectrometry-based assays for the analysis of short-chain fatty acids (SCFAs) in various biological matrices.

Scope

This SOP applies to all laboratory personnel involved in the preparation of Butyric-d4 Acid stock and working solutions.

Responsibilities

It is the responsibility of the designated laboratory personnel to read, understand, and adhere to this SOP. The Laboratory Supervisor is responsible for ensuring that all personnel are adequately trained in the procedures outlined herein.

Safety Precautions

Butyric-d4 Acid, like its non-deuterated counterpart, is a corrosive liquid with a strong, unpleasant odor.[1] All handling of this compound must be performed in a certified chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields (or chemical splash goggles), and nitrile gloves.

  • Inhalation: Avoid inhaling fumes. All work with the neat compound and concentrated solutions should be conducted in a well-ventilated chemical fume hood.[2]

  • Skin and Eye Contact: Butyric acid is corrosive to the skin and eyes.[1][2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.[2]

  • Spills: In the event of a spill, neutralize with a suitable agent such as sodium bicarbonate, and absorb with an inert material. Dispose of as hazardous waste according to institutional guidelines.

Materials and Equipment

  • Butyric-d4 Acid (e.g., Butyric-2,2,3,3-d4 acid)

  • High-purity solvent (e.g., Methanol, Acetonitrile, or LC-MS grade water)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps for storage

  • Chemical fume hood

  • Personal Protective Equipment (PPE) as specified in Section 4.0

Quantitative Data Summary

The following table summarizes the key quantitative data for Butyric-2,2,3,3-d4 Acid.

PropertyValueReference
Molecular Formula C₄H₄D₄O₂[4]
Molecular Weight 92.13 g/mol [4]
CAS Number 1219794-99-6[4]
Appearance Colorless, oily liquid[1][5]
Density (non-deuterated) ~0.96 g/mL at 25 °C[1]
Boiling Point (non-deuterated) 163.5 °C[6]
Solubility Miscible in water, ethanol, and ether[5][6]

Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of Butyric-d4 Acid in methanol. The choice of solvent may be adapted based on the specific analytical method.

  • Pre-labeling: Label a clean, dry 10 mL Class A volumetric flask and an amber storage vial with the compound name ("Butyric-d4 Acid Stock"), concentration (1 mg/mL), solvent (Methanol), preparation date, and your initials.

  • Taring the Balance: In a chemical fume hood, place a clean weighing boat on the analytical balance and tare it.

  • Weighing the Compound: Carefully transfer approximately 10 mg of Butyric-d4 Acid into the weighing boat and record the exact weight.

  • Dissolution: Using a clean funnel, carefully transfer the weighed Butyric-d4 Acid into the pre-labeled 10 mL volumetric flask. Rinse the weighing boat multiple times with small volumes of methanol, transferring the rinsate into the volumetric flask to ensure a complete transfer.

  • Bringing to Volume: Add methanol to the volumetric flask until it is approximately half-full. Gently swirl the flask to dissolve the Butyric-d4 Acid completely.

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the 10 mL mark with methanol. The bottom of the meniscus should be level with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution to the pre-labeled amber glass vial. Store at -20°C or as recommended by the manufacturer. Stock solutions are generally stable for at least 6 months under these conditions.

Preparation of a 10 µg/mL Working Solution

This protocol describes the serial dilution of the 1 mg/mL primary stock solution to a 10 µg/mL working solution.

  • Pre-labeling: Label a clean, dry 10 mL Class A volumetric flask and an amber storage vial with the compound name ("Butyric-d4 Acid Working Solution"), concentration (10 µg/mL), solvent (Methanol), preparation date, and your initials.

  • Dilution Calculation: To prepare 10 mL of a 10 µg/mL solution from a 1 mg/mL (1000 µg/mL) stock, a 1:100 dilution is required. Therefore, 100 µL of the stock solution is needed.

    • V₁ = (C₂ * V₂) / C₁ = (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL = 100 µL

  • Transferring Stock Solution: Using a calibrated micropipette, carefully transfer 100 µL of the 1 mg/mL Butyric-d4 Acid primary stock solution into the pre-labeled 10 mL volumetric flask.

  • Bringing to Volume: Add methanol to the volumetric flask up to the 10 mL mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared working solution to the pre-labeled amber glass vial. Store at -20°C. It is recommended to prepare fresh working solutions more frequently than stock solutions, for example, on a weekly or bi-weekly basis, depending on the stability and usage.

Visualizations

The following diagrams illustrate the logical workflow for the preparation of Butyric-d4 Acid solutions.

SOP_Workflow Figure 1: Workflow for Preparing Butyric-d4 Acid Stock Solution. cluster_stock Stock Solution Preparation (1 mg/mL) start_end start_end process_step process_step decision decision storage storage safety safety A Start B Wear Full PPE A->B C Weigh Butyric-d4 Acid in Fume Hood B->C D Dissolve in Solvent in Volumetric Flask C->D E Bring to Final Volume D->E F Homogenize Solution E->F G Transfer to Amber Vial F->G H Store at -20°C G->H

Caption: Figure 1: Workflow for Preparing Butyric-d4 Acid Stock Solution.

Dilution_Workflow Figure 2: Workflow for Preparing Butyric-d4 Acid Working Solution. cluster_working Working Solution Preparation (10 µg/mL) start_end start_end process_step process_step input_output input_output storage storage I Start J Aliquot 100 µL of 1 mg/mL Stock Solution I->J K Transfer to 10 mL Volumetric Flask J->K L Bring to Final Volume with Solvent K->L M Homogenize Solution L->M N Transfer to Amber Vial M->N O Store at -20°C N->O

References

Troubleshooting & Optimization

Troubleshooting poor peak shape of Butyric-d4 Acid in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of Butyric-d4 Acid in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my Butyric-d4 Acid peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds like Butyric-d4 Acid. It can compromise quantification and resolution.[1][2] The primary causes are typically chemical interactions or physical issues within the HPLC system.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Butyric-d4 Acid can interact with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] This secondary retention mechanism is a major cause of tailing for acidic and basic analytes.[3]

    • Solution 1: Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to between 2 and 4 ensures these groups are fully protonated and reduces unwanted interactions.[3][4]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly improves peak shape for polar and ionizable compounds.[3][5]

  • Mobile Phase pH Near Analyte pKa: Butyric acid has a pKa value between 4 and 5.[6] If the mobile phase pH is too close to this value, the analyte will exist in both its ionized (butyrate) and non-ionized forms, leading to peak tailing or splitting.[5]

    • Solution: Use a buffered mobile phase with a pH at least 2 units below the pKa of Butyric-d4 Acid (e.g., pH ≤ 2.8).[7] This ensures the analyte is in a single, non-ionized form, resulting in a symmetrical peak. Adding a small amount of an acid like formic, acetic, or phosphoric acid to the mobile phase is a common practice.[8][9]

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][5] Improperly fitted connections can also create dead volume, leading to the same issue.[10]

    • Solution: Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are properly tightened to minimize dead volume.[1][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or deterioration of the packed bed can lead to poor peak shapes.[3]

    • Solution: Use a guard column to protect the analytical column from contaminants.[3] If the column is contaminated, follow the manufacturer's guidelines for flushing and regeneration. If performance does not improve, the column may need to be replaced.[11]

Q2: Why is my Butyric-d4 Acid peak fronting (shark-finning)?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates a different set of problems, most often related to overloading or solvent effects.[2][12]

Potential Causes and Solutions:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase at the column inlet.[12][13] Excess analyte molecules travel down the column with less interaction, resulting in a shorter retention time and a fronting peak.[10]

    • Solution: Reduce the injection volume or dilute the sample.[1][12] A simple 1-in-10 dilution can often resolve the issue.[12] If high loading is necessary, consider using a column with a larger diameter or higher capacity.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and fronting.[10][14]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse: Physical degradation or collapse of the column's packed bed can create a void, leading to distorted peaks, including fronting.[11][13] This can be caused by sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.[15]

    • Solution: Replace the column. To prevent this, always increase the flow rate gradually and avoid sudden pressure changes.[15]

Q3: Why am I seeing a split or double peak for Butyric-d4 Acid?

Split peaks suggest that the analyte is being separated into two or more bands as it travels through the system.

Potential Causes and Solutions:

  • Mobile Phase pH is Too Close to pKa: As with peak tailing, operating near the pKa of Butyric-d4 Acid (~4-5) can cause the presence of both the protonated acid and the butyrate anion.[6] These two forms have different hydrophobicities and interactions with the stationary phase, which can lead to distinct, reproducible peaks.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure only one form of the analyte is present. For Butyric-d4 Acid, a pH of ≤ 2.8 is recommended.

  • Blocked Frit or Column Inlet Contamination: A partially blocked inlet frit or contamination at the head of the column can disrupt the sample band as it enters the column, causing it to split.[16]

    • Solution: First, try reversing and flushing the column to waste (if the manufacturer allows) to dislodge particulates from the inlet frit.[3] Using an in-line filter or guard column is the best preventative measure.[3][16]

  • Sample Solvent Effect: Injecting the sample in a much stronger solvent than the mobile phase can interfere with the partitioning process at the top of the column and cause peak splitting.[17]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

Troubleshooting Summary

The table below summarizes the common peak shape problems, their likely causes, and recommended corrective actions.

Peak Shape IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols.[2][3] 2. Mobile phase pH is too close to analyte pKa (~4-5).[5] 3. Extra-column dead volume.[5] 4. Column contamination.1. Lower mobile phase pH to 2-3 with a buffer/acid modifier.[3] 2. Use a modern, end-capped HPLC column.[5] 3. Minimize tubing length and check all fittings.[1] 4. Use a guard column; flush or replace the analytical column.[3]
Peak Fronting 1. Column overload (sample concentration or volume too high).[10][12] 2. Sample solvent is stronger than the mobile phase.[14] 3. Column bed collapse.[11]1. Dilute the sample or reduce injection volume.[12] 2. Dissolve the sample in the mobile phase. 3. Replace the column and avoid pressure shocks.[15]
Peak Splitting 1. Mobile phase pH is near analyte pKa, causing multiple ionic forms.[6] 2. Partially blocked column inlet frit.[16] 3. Strong sample solvent effect.1. Adjust mobile phase pH to be at least 2 units below the pKa (e.g., pH ≤ 2.8). 2. Reverse-flush the column (if permissible); install a guard column.[3] 3. Prepare the sample in the mobile phase or a weaker solvent.

Experimental Protocols

The following table provides a typical starting method for the analysis of butyric acid on a C18 column, based on established protocols.[6][9]

ParameterRecommended Condition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile / 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 206 nm
Column Temperature 30 °C
Injection Volume 20 µL

Visual Troubleshooting Guides

The following diagrams illustrate key troubleshooting concepts and workflows.

G cluster_0 cluster_1 Peak Tailing Path cluster_2 Peak Fronting Path cluster_3 Peak Splitting Path start Poor Peak Shape Observed problem Identify Problem: Tailing, Fronting, or Splitting? start->problem tailing_check_ph Is Mobile Phase pH < pKa - 2 (i.e., < 2.8)? problem->tailing_check_ph Tailing fronting_check_load Check for Sample Overload problem->fronting_check_load Fronting split_check_ph Is Mobile Phase pH far from pKa? problem->split_check_ph Splitting tailing_adjust_ph Adjust pH with acid modifier (e.g., 0.1% H3PO4) tailing_check_ph->tailing_adjust_ph No tailing_check_column Using an end-capped column? tailing_check_ph->tailing_check_column Yes tailing_adjust_ph->tailing_check_ph tailing_replace_column Switch to end-capped or new column tailing_check_column->tailing_replace_column No tailing_check_system Check for dead volume tailing_check_column->tailing_check_system Yes tailing_fix_system Optimize tubing and fittings tailing_check_system->tailing_fix_system Yes fronting_dilute Dilute sample or reduce injection volume fronting_check_load->fronting_dilute Yes fronting_check_solvent Is sample solvent weaker than mobile phase? fronting_check_load->fronting_check_solvent No fronting_change_solvent Dissolve sample in mobile phase fronting_check_solvent->fronting_change_solvent No split_adjust_ph Adjust pH to < 2.8 split_check_ph->split_adjust_ph No split_check_column Check column inlet / frit for blockage split_check_ph->split_check_column Yes split_flush_column Backflush column or replace split_check_column->split_flush_column Yes

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

G cluster_0 Impact of Mobile Phase pH on Butyric-d4 Acid (pKa ≈ 4.8) cluster_1 Analyte State cluster_2 Resulting Peak Shape ph_low pH << pKa (e.g., pH 2.5) state_low Fully Protonated (Non-ionized) ph_low->state_low Suppresses Ionization ph_mid pH ≈ pKa (e.g., pH 4.8) state_mid Mixed Population (Ionized & Non-ionized) ph_mid->state_mid Partial Ionization ph_high pH >> pKa (e.g., pH 7.0) state_high Fully Deprotonated (Ionized) ph_high->state_high Promotes Ionization peak_good IDEAL: Single, Sharp Peak state_low->peak_good peak_bad POOR: Split or Tailing Peak state_mid->peak_bad peak_ok Single Peak (May have low retention) state_high->peak_ok

Caption: Relationship between mobile phase pH, analyte ionization, and peak shape.

References

Addressing matrix effects in Butyric-d4 Acid LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of Butyric-d4 Acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: What are the common sources of matrix effects for acidic compounds like Butyric-d4 Acid?

A2: For acidic compounds, common sources of matrix effects in biological samples like plasma, urine, or tissue homogenates include phospholipids, salts, and endogenous metabolites.[3][4] These components can compete with the analyte for ionization in the MS source, leading to signal suppression.[5]

Q3: Why is Butyric-d4 Acid used as an internal standard?

A3: Butyric-d4 Acid is a stable isotope-labeled (SIL) internal standard for butyric acid. SIL internal standards are the preferred choice for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[5][6] This ensures that they co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[5][6]

Q4: Can matrix effects vary between different sample lots or individuals?

A4: Yes, the composition of biological matrices can vary significantly between individuals or different lots of the same matrix.[7] This inter-individual variability can lead to different degrees of matrix effects, potentially affecting the accuracy of results if not properly addressed.[7]

Q5: What are the primary strategies to mitigate matrix effects?

A5: The primary strategies to mitigate matrix effects include:

  • Effective Sample Preparation: To remove interfering matrix components.[1][4] Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[4]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard: To compensate for matrix effects.[6][8]

  • Standard Addition Method: A calibration technique that can correct for matrix effects by creating a calibration curve within the sample matrix itself.[9][10][11]

Troubleshooting Guides

Problem: I am observing significant signal suppression for Butyric-d4 Acid.

Troubleshooting Workflow:

start Signal Suppression Observed check_is Verify Internal Standard (Butyric-d4 Acid) Concentration & Purity start->check_is check_sample_prep Evaluate Sample Preparation Efficiency start->check_sample_prep standard_addition Consider Standard Addition Method start->standard_addition If other methods fail post_column_infusion Perform Post-Column Infusion Experiment check_sample_prep->post_column_infusion identify_suppression_zone Identify Chromatographic Region of Ion Suppression post_column_infusion->identify_suppression_zone modify_chromatography Modify LC Method to Shift Analyte Retention Time identify_suppression_zone->modify_chromatography improve_sample_prep Improve Sample Preparation (e.g., LLE, SPE) identify_suppression_zone->improve_sample_prep resolved Issue Resolved modify_chromatography->resolved improve_sample_prep->resolved standard_addition->resolved

Caption: Troubleshooting workflow for diagnosing and resolving signal suppression.

Q: How can I determine if the signal suppression is due to matrix effects or instrument issues?

A: To differentiate between matrix effects and instrument problems, a post-column infusion experiment is highly recommended.[12][13][14] This technique involves infusing a constant flow of Butyric-d4 Acid solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A drop in the baseline signal of the infused standard at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.[12][14] If the signal remains stable, the issue is more likely related to the instrument (e.g., ion source contamination, detector issues).

Q: My analyte (butyric acid) and internal standard (Butyric-d4 Acid) show different matrix effects. What could be the cause?

A: While SIL internal standards are designed to mimic the analyte's behavior, slight differences in chromatographic retention can occur.[6] If the analyte and internal standard are not perfectly co-eluting, they may be affected differently by narrow regions of ion suppression.[5] It is crucial to ensure complete overlapping of the analyte and internal standard peaks to achieve maximum correction of matrix effects.[5]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[12][14]

Materials:

  • Butyric-d4 Acid standard solution (e.g., 1 µg/mL in mobile phase)

  • Syringe pump

  • T-connector

  • Blank matrix extract (prepared using your standard sample preparation protocol)

  • LC-MS/MS system

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.

  • Connect the syringe pump to the LC flow path using a T-connector placed between the analytical column and the MS ion source.

  • Begin infusing the Butyric-d4 Acid standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Allow the MS signal for Butyric-d4 Acid to stabilize, establishing a steady baseline.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the Butyric-d4 Acid signal throughout the chromatographic run.

  • Interpretation: Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement. This information can be used to adjust the chromatography to move the analyte peak away from these regions.[12]

lc_pump LC Pump autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee T-Connector column->tee syringe_pump Syringe Pump (Infuse Butyric-d4 Acid) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for the post-column infusion technique.

Protocol 2: Quantitative Correction of Matrix Effects by Standard Addition

The standard addition method is a reliable way to quantify an analyte in a complex matrix, as it accounts for matrix effects on a per-sample basis.[1][9][10][11]

Procedure:

  • Divide a single sample into at least four aliquots.

  • Leave one aliquot as is (the unknown).

  • Spike the remaining aliquots with increasing, known concentrations of butyric acid standard. The spike concentrations should ideally be 0.5x, 1x, and 1.5x the expected endogenous concentration.

  • Add a constant concentration of the internal standard (Butyric-d4 Acid) to all aliquots.

  • Process all aliquots using your standard sample preparation protocol.

  • Analyze the samples by LC-MS/MS.

  • Create a calibration curve by plotting the peak area ratio (butyric acid / Butyric-d4 Acid) against the added concentration of butyric acid.

  • Determine the endogenous concentration of butyric acid in the sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration in the original sample.

Quantitative Data Summary

The following tables present example data demonstrating the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Matrix Effect Assessment in Different Biological Matrices

MatrixAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Matrix Effect (%)
Human Plasma45,000100,000-55% (Suppression)
Human Urine85,000100,000-15% (Suppression)
Rat Brain Homogenate30,000100,000-70% (Suppression)

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Table 2: Comparison of Quantitation Methods for Butyric Acid in Plasma

MethodMeasured Concentration (µM)Accuracy (%)
External Calibration (in solvent)45.245.2%
External Calibration with SIL-IS (Butyric-d4 Acid)98.598.5%
Standard Addition101.2101.2%

Nominal Concentration = 100 µM

This data illustrates that external calibration without correction for matrix effects can lead to significant underestimation of the analyte concentration.[1] The use of a stable isotope-labeled internal standard or the standard addition method can effectively compensate for these effects and provide accurate quantification.[1][6]

References

Preventing deuterium-hydrogen exchange in Butyric-d4 Acid standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium-hydrogen (D-H) exchange in Butyric-d4 Acid standards.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for Butyric-d4 Acid standards?

A1: Deuterium-hydrogen exchange is a chemical process where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from a solvent. For Butyric-d4 Acid, this is a significant concern because the deuterium labels are what allow it to be used as an internal standard in quantitative analyses, often with mass spectrometry. The loss of deuterium for hydrogen changes the mass of the standard, compromising the accuracy of quantification. The most susceptible proton to exchange is the acidic proton on the carboxylic acid group. Protons on the carbon atom adjacent to the carbonyl group (alpha-protons) can also be prone to exchange under basic conditions.

Q2: Which protons in Butyric-d4 Acid are most susceptible to D-H exchange?

A2: The protons in Butyric-d4 Acid exhibit different susceptibilities to exchange:

  • Carboxylic Acid Proton (-COOH): This proton is highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol).[1]

  • Alpha-Protons (-CD2-COOH): The deuterium atoms on the carbon alpha to the carbonyl group are also susceptible to exchange, particularly under basic (alkaline) or, to a lesser extent, acidic conditions through a process called enolization.

  • Beta and Gamma Protons (-CH2-CD2-COOH and CH3-CH2-): The deuteriums on the beta and gamma carbons are generally stable and not prone to exchange under typical analytical conditions.

Q3: What are the primary factors that promote D-H exchange in Butyric-d4 Acid?

A3: Several factors can accelerate the rate of D-H exchange:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary source of hydrogen for exchange.

  • pH: Both acidic and basic conditions can catalyze D-H exchange. Basic conditions are particularly effective at promoting the exchange of alpha-protons.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.

  • Presence of Catalysts: Certain metals or enzymes can also catalyze this exchange.

Troubleshooting Guides

Issue 1: My mass spectrometry results show a lower than expected mass for my Butyric-d4 Acid standard.

This is a common indicator of back-exchange, where deuterium atoms on your standard have been replaced by hydrogen atoms.

  • Troubleshooting Workflow:

    start Lower than expected mass observed check_solvent Review solvent composition. Is it aprotic? start->check_solvent check_ph Assess pH of the sample solution. Is it neutral? check_solvent->check_ph Yes reprepare Re-prepare sample using anhydrous, aprotic solvents and control pH. check_solvent->reprepare No check_temp Evaluate sample storage and handling temperatures. Are they low? check_ph->check_temp Yes check_ph->reprepare No check_temp->reprepare No analyze Re-analyze the sample check_temp->analyze Yes reprepare->analyze

    Caption: Troubleshooting workflow for lower than expected mass.

  • Possible Causes and Solutions:

CauseRecommended Solution
Use of Protic Solvents (e.g., water, methanol) Prepare and dilute your Butyric-d4 Acid standard in anhydrous, aprotic solvents such as acetonitrile, dichloromethane, or DMSO.
Incorrect pH of the Sample Ensure the sample is maintained at a neutral pH. If the experimental conditions require an acidic or basic pH, minimize the time the standard is exposed to these conditions.
High Storage or Handling Temperatures Store the Butyric-d4 Acid standard and prepared samples at low temperatures (e.g., 4°C or -20°C) to minimize exchange.
Cross-Contamination Ensure all glassware and equipment are thoroughly dried before use to avoid introducing protic contaminants.

Issue 2: The isotopic purity of my Butyric-d4 Acid standard seems to decrease over time.

A gradual loss of isotopic purity suggests slow D-H exchange is occurring during storage or repeated use.

  • Logical Relationship Diagram:

    cluster_storage Storage Conditions cluster_handling Handling Practices Solvent Solvent Choice Isotopic_Purity Isotopic Purity Solvent->Isotopic_Purity Temperature Storage Temperature Temperature->Isotopic_Purity Container Container Seal Container->Isotopic_Purity Atmosphere Exposure to Atmosphere Atmosphere->Isotopic_Purity FreezeThaw Freeze-Thaw Cycles FreezeThaw->Isotopic_Purity

    Caption: Factors influencing isotopic purity over time.

  • Preventative Measures:

FactorBest Practice
Solvent for Stock Solutions Prepare stock solutions in a high-quality, anhydrous aprotic solvent.
Storage Temperature Store stock solutions and aliquots at -20°C or below.
Container Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent moisture from entering.
Handling Aliquot the standard into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock, which can introduce atmospheric moisture.

Experimental Protocols

Protocol 1: Preparation of Butyric-d4 Acid Stock Solution

This protocol is designed to minimize the risk of D-H exchange during the preparation of a stock solution.

  • Environment: Work in a low-humidity environment, such as a glove box or under a stream of dry nitrogen gas.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, dioxane).

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator before use.

  • Dissolution:

    • Allow the Butyric-d4 Acid standard to come to room temperature in a desiccator to prevent condensation.

    • Accurately weigh the required amount of the standard.

    • Dissolve the standard in the chosen anhydrous aprotic solvent to the desired concentration.

  • Storage:

    • Dispense the stock solution into small-volume aliquots in vials with PTFE-lined caps.

    • Store the aliquots at -20°C or below.

Protocol 2: Assessing Isotopic Purity using Mass Spectrometry

This protocol outlines a general method for determining the isotopic purity of a Butyric-d4 Acid standard. High-resolution mass spectrometry (HR-MS) is a powerful technique for this purpose.[2][3][4]

  • Sample Preparation:

    • Dilute a small amount of the Butyric-d4 Acid standard in an appropriate aprotic solvent compatible with your mass spectrometer's ionization source (e.g., acetonitrile for electrospray ionization).

  • Mass Spectrometry Analysis:

    • Infuse the sample directly or use a liquid chromatography (LC) system with an aprotic mobile phase.

    • Acquire a high-resolution mass spectrum in negative ion mode to observe the [M-H]⁻ ion.

  • Data Analysis:

    • Identify the isotopic cluster for the deprotonated Butyric-d4 Acid.

    • Calculate the relative abundance of the ion corresponding to the fully deuterated species versus the ions corresponding to species that have undergone D-H exchange.

    • The isotopic purity can be calculated as: % Purity = (Intensity of fully deuterated ion / Sum of intensities of all related isotopic ions) x 100

  • Expected Ion Masses for Butyric Acid Isotopologues (in negative ion mode):

IsotopologueFormulaApproximate Monoisotopic Mass (Da)
Butyric Acid (d0)C₄H₇O₂⁻87.04
Butyric-d1 AcidC₄H₆DO₂⁻88.05
Butyric-d2 AcidC₄H₅D₂O₂⁻89.06
Butyric-d3 AcidC₄H₄D₃O₂⁻90.06
Butyric-d4 Acid C₄H₃D₄O₂⁻ 91.07

References

Technical Support Center: Optimizing Butyric-d4 Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Butyric-d4 Acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is Butyric-d4 Acid typically used for in analysis?

A1: Butyric-d4 Acid is a deuterated form of butyric acid, meaning some hydrogen atoms have been replaced with deuterium. Due to its similar chemical properties to butyric acid and its different mass, it is most commonly used as an internal standard (IS) for the quantification of butyric acid and other short-chain fatty acids (SCFAs) in complex biological matrices using mass spectrometry-based methods like LC-MS/MS or GC-MS.

Q2: Why is optimizing the injection volume crucial for Butyric-d4 Acid analysis?

A2: Optimizing the injection volume is critical for achieving a balance between sensitivity and chromatographic performance. Injecting too small a volume may result in a poor signal-to-noise ratio, making accurate quantification difficult. Conversely, injecting too large a volume can lead to column overload, resulting in distorted peak shapes (fronting or tailing), reduced resolution, and potential carryover between injections, all of which compromise data quality.[1]

Q3: What is a good starting point for the injection volume in an LC-MS/MS analysis?

A3: A generally accepted rule of thumb is to start with an injection volume that is 1-2% of the total column volume.[1] For example, for a column with a total volume of 173 µL, a starting injection volume of 1.7 to 3.5 µL would be appropriate. However, the optimal volume should be determined experimentally for each specific method and instrument.

Q4: Does the solvent used to dissolve the Butyric-d4 Acid standard affect the analysis?

A4: Yes, the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, particularly for early-eluting compounds.[2] It is generally recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

Q5: Is derivatization necessary for the analysis of Butyric-d4 Acid?

A5: For Gas Chromatography (GC) analysis, derivatization is typically required for carboxylic acids like Butyric-d4 Acid. This process converts the polar, non-volatile acid into a more volatile and less polar derivative, improving its chromatographic behavior.[3][4] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For Liquid Chromatography (LC) analysis, derivatization is not always necessary but can be employed to enhance sensitivity in some applications.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting or Tailing)

Symptoms:

  • The peak leans towards the beginning of the chromatogram (fronting).

  • The peak has an extended tail at the end (tailing).

Possible Causes & Solutions:

CauseSolution
Column Overload This is a common cause of peak fronting.[5][6][7] Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent If the injection solvent is stronger than the mobile phase, it can cause peak distortion, especially fronting for early peaks. Prepare the sample in the initial mobile phase or a weaker solvent.
Column Degradation A void at the column inlet or a contaminated frit can cause peak splitting or tailing.[6] Try cleaning the column by back-flushing or replace the column if necessary.
Secondary Interactions For tailing peaks, there may be unwanted interactions between the analyte and the stationary phase.[8] Adjusting the pH of the mobile phase can sometimes mitigate these interactions.
Issue 2: High Signal Variability or Poor Reproducibility

Symptoms:

  • Inconsistent peak areas for replicate injections.

  • Shifting retention times.

Possible Causes & Solutions:

CauseSolution
Injector Issues A partially clogged needle or a leak in the injector can lead to inconsistent injection volumes. Perform regular maintenance on the autosampler, including cleaning the needle and checking for leaks.
Sample Evaporation If samples are left on the autosampler for an extended period, the solvent may evaporate, leading to an increase in concentration. Use vial caps with septa and ensure a good seal. Consider using a cooled autosampler.
Inconsistent Sample Preparation Variability in sample preparation steps can lead to inconsistent final concentrations. Ensure precise and consistent pipetting and dilution steps.
Issue 3: Carryover

Symptoms:

  • A peak for Butyric-d4 Acid is observed in a blank injection immediately following a sample injection.

Possible Causes & Solutions:

CauseSolution
Adsorption in the Flow Path The analyte can adsorb to surfaces in the injector, tubing, or column.[9] Optimize the needle wash procedure by using a stronger solvent or increasing the wash volume.
Column Overload Injecting too much sample can lead to carryover.[6] Reduce the injection volume or sample concentration.
Contaminated Syringe/Needle The exterior of the needle may be contaminated. Ensure the needle wash is effectively cleaning the outside of the needle.

Data Presentation

The following table illustrates the expected trend when optimizing injection volume for a constant concentration of Butyric-d4 Acid. The goal is to find the volume that provides the highest signal intensity without compromising peak shape (asymmetry close to 1.0) and resolution.

Injection Volume (µL)Peak Area (Arbitrary Units)Signal-to-Noise (S/N) RatioPeak Asymmetry (Tailing Factor)
150,0001501.1
2100,0003001.0
5 250,000 750 1.0
10450,00012000.8 (Fronting)
20700,00015000.6 (Severe Fronting)

This table is for illustrative purposes. Optimal values will vary depending on the specific instrument, column, and method conditions.

Experimental Protocols

Protocol 1: Optimizing Injection Volume for LC-MS/MS Analysis
  • Prepare a Standard Solution: Prepare a working solution of Butyric-d4 Acid at a known concentration (e.g., 100 ng/mL) in a solvent that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Initial Injection: Start with an injection volume that is approximately 1% of your analytical column's total volume.[1]

  • Incremental Injections: Sequentially increase the injection volume (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 20 µL) while keeping the concentration constant.

  • Data Analysis: For each injection, monitor the following parameters:

    • Peak Area/Height: This should increase linearly with the injection volume initially.

    • Peak Shape: Visually inspect the peak for symmetry. Calculate the asymmetry or tailing factor. A value between 0.9 and 1.2 is generally acceptable.

    • Retention Time: Note any significant shifts in retention time.

  • Determine Optimal Volume: The optimal injection volume is the highest volume that provides a good signal response without significant peak fronting, tailing, or a decrease in resolution from co-eluting peaks.

Protocol 2: GC-MS Analysis of Butyric-d4 Acid with Derivatization
  • Sample Preparation:

    • To a 100 µL aliquot of your sample containing Butyric-d4 Acid, add an appropriate solvent (e.g., acetonitrile).

    • Evaporate the solvent to dryness under a stream of nitrogen. This step is crucial as silylating reagents are moisture-sensitive.

  • Derivatization:

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the reaction.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample in split or splitless mode, depending on the expected concentration.

    • GC Conditions (Example):

      • Column: DB-5ms or similar non-polar column.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for the target ions of the derivatized Butyric-d4 Acid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Injection Volume Optimization cluster_decision Decision cluster_result Result prep_start Prepare Butyric-d4 Acid Standard Solution prep_end Load into Autosampler Vials prep_start->prep_end inject_start Inject Small Volume (e.g., 1 µL) prep_end->inject_start inject_increase Incrementally Increase Injection Volume inject_start->inject_increase inject_data Analyze Peak Shape, Area, and S/N Ratio inject_increase->inject_data decision Peak Shape & Linearity Acceptable? inject_data->decision decision->inject_increase No result Optimal Injection Volume Determined decision->result Yes

Caption: Workflow for optimizing injection volume.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Observe Poor Peak Shape (Fronting or Tailing) cause1 Column Overload? start->cause1 cause2 Injection Solvent Too Strong? start->cause2 cause3 Column Contamination/Void? start->cause3 solution1 Reduce Injection Volume or Dilute Sample cause1->solution1 solution2 Use Weaker Injection Solvent cause2->solution2 solution3 Clean or Replace Column cause3->solution3

Caption: Troubleshooting logic for poor peak shape.

References

Stability and long-term storage of Butyric-d4 Acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Butyric-d4 Acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Butyric-d4 Acid?

For optimal stability, Butyric-d4 Acid should be stored in a cool, dry place, away from direct light and moisture.[1][2] The product should be kept in a tightly sealed container.[2][3][4] While some sources suggest room temperature is acceptable, for long-term storage, refrigeration at 2-8°C is recommended to minimize the potential for degradation. For extended periods (years), storage at -20°C is advisable.

Q2: What is the expected shelf-life of Butyric-d4 Acid?

If stored properly under the recommended conditions, Butyric-d4 Acid is expected to be stable for an extended period.[5] However, the exact shelf-life can be influenced by the purity of the initial product and the storage conditions. It is best practice to re-analyze the purity of the material if it has been stored for more than a year or if there are any concerns about the storage conditions.

Q3: Are there any known degradation pathways for Butyric-d4 Acid?

While the provided search results primarily focus on microbial degradation in anaerobic digestion systems[6][7][8], in a laboratory setting, abiotic degradation pathways are of greater concern. Potential degradation pathways for carboxylic acids like Butyric-d4 Acid include:

  • Oxidation: Although generally stable, long-term exposure to oxygen, especially in the presence of light or metal contaminants, can lead to oxidative degradation.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires significant heat.

  • Esterification: If stored in the presence of alcohols, even trace amounts, acid-catalyzed esterification can occur over time.

Q4: How can I tell if my Butyric-d4 Acid has degraded?

Signs of degradation can include:

  • Physical Changes: A noticeable change in color or the appearance of a precipitate.

  • Analytical Changes: The appearance of unexpected peaks in analytical tests such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the measured purity is also a clear indicator.

Q5: Can the deuterium labels on Butyric-d4 Acid exchange?

The deuterium atoms on the carbon backbone of Butyric-d4 Acid are generally stable under normal storage and use conditions. However, the acidic proton on the carboxylic acid group will readily exchange with protons from any protic solvent (e.g., water, methanol). This is an expected behavior and does not represent degradation of the deuterated carbon chain.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in GC-MS or LC-MS analysis. 1. Contamination from solvent or glassware.2. Degradation of Butyric-d4 Acid.3. Presence of an isomer, such as isobutyric acid.[7]1. Run a blank analysis of the solvent and ensure all glassware is scrupulously clean.2. Analyze the sample using a different analytical technique (e.g., NMR) to confirm the structure of the impurities.3. Compare the retention time and mass spectrum with a standard of isobutyric acid if available.
Lower than expected isotopic purity. 1. Contamination with non-deuterated butyric acid.2. Incomplete deuteration during synthesis.1. Ensure that all handling and storage procedures prevent cross-contamination.2. If the issue persists with a new batch, contact the supplier for a certificate of analysis.
Inconsistent experimental results. 1. Degradation of the Butyric-d4 Acid stock solution.2. Improper storage of the stock solution.1. Prepare fresh stock solutions more frequently.2. Store stock solutions at a low temperature (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.
Precipitate forms in the stock solution. 1. Low solubility in the chosen solvent at storage temperature.2. Reaction with the solvent or a contaminant.1. Gently warm the solution to see if the precipitate redissolves. Consider using a different solvent or a lower concentration.2. Analyze the precipitate to determine its identity.

Stability Data

The following table provides hypothetical stability data for Butyric-d4 Acid under different storage conditions. This data is for illustrative purposes only and may not reflect the actual stability of a specific product.

Storage ConditionTimePurity (%)Isotopic Purity (%)Notes
-20°C, Sealed, Dark 0 Months>99>98Initial analysis.
12 Months>99>98No significant degradation observed.
24 Months>99>98No significant degradation observed.
2-8°C, Sealed, Dark 0 Months>99>98Initial analysis.
12 Months99>98Minor decrease in purity possible.
24 Months98.5>98Gradual decrease in purity may occur.
Room Temp (20-25°C), Sealed, Dark 0 Months>99>98Initial analysis.
12 Months98>98Noticeable degradation may be observed.
24 Months96>98Significant degradation is likely.
Room Temp (20-25°C), Sealed, Light 0 Months>99>98Initial analysis.
12 Months<95>98Accelerated degradation due to light exposure.

Experimental Protocols

Protocol for Assessing the Stability of Butyric-d4 Acid

This protocol outlines a method for determining the stability of a Butyric-d4 Acid sample under specific storage conditions.

1. Materials:

  • Butyric-d4 Acid sample
  • High-purity solvent (e.g., acetonitrile or dichloromethane)
  • Amber glass vials with Teflon-lined caps
  • Analytical balance
  • GC-MS or LC-MS system
  • NMR spectrometer

2. Sample Preparation: a. Prepare a stock solution of Butyric-d4 Acid in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Aliquot the stock solution into multiple amber glass vials, ensuring each vial is filled to minimize headspace. c. Tightly cap each vial.

3. Storage Conditions: a. Divide the vials into different storage groups to be tested (e.g., -20°C, 4°C, 25°C, 40°C). b. For each temperature, include a set of vials to be protected from light and a set to be exposed to ambient light. c. Store the vials under the designated conditions.

4. Analysis: a. At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage group. b. Allow the vial to equilibrate to room temperature before opening. c. Analyze the sample by GC-MS or LC-MS to determine the purity and identify any degradation products. d. At the initial and final time points, acquire an NMR spectrum to confirm the structure and isotopic enrichment.

5. Data Analysis: a. Calculate the purity of Butyric-d4 Acid at each time point by comparing the peak area of the parent compound to the total peak area of all components. b. Plot the purity as a function of time for each storage condition to determine the degradation rate. c. From the NMR data, confirm that the deuterium labeling has remained intact.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_purity Analyze Butyric-d4 Acid Purity (GC-MS/NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure unexpected_peaks Unexpected Peaks Observed? is_pure->unexpected_peaks Yes degradation Potential Degradation or Contamination is_pure->degradation No investigate_peaks Investigate Peak Identity (MS Fragmentation, Standards) unexpected_peaks->investigate_peaks Yes check_isotope Check Isotopic Purity (MS/NMR) unexpected_peaks->check_isotope No check_storage Review Storage Conditions (Temp, Light, Container) degradation->check_storage improper_storage Improper Storage check_storage->improper_storage new_sample Use Fresh Sample and Re-evaluate Storage Protocol improper_storage->new_sample isotope_issue Isotopic Purity Lower than Expected? check_isotope->isotope_issue contact_supplier Contact Supplier for Certificate of Analysis isotope_issue->contact_supplier Yes ok Material is Suitable for Use isotope_issue->ok No

Caption: Troubleshooting workflow for Butyric-d4 Acid issues.

StabilityTestingWorkflow start Start: Stability Assessment prep_stock Prepare Stock Solution of Butyric-d4 Acid start->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store Vials under Different Conditions (Temp, Light) aliquot->storage timepoint Time Point Analysis (0, 1, 3, 6, 12 months) storage->timepoint analysis Analyze by GC-MS/LC-MS and NMR timepoint->analysis purity_calc Calculate Chemical and Isotopic Purity analysis->purity_calc plot_data Plot Purity vs. Time purity_calc->plot_data end Determine Degradation Rate and Shelf-Life plot_data->end

Caption: Experimental workflow for Butyric-d4 Acid stability testing.

References

Technical Support Center: Butyric-d4 Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butyric-d4 Acid analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Butyric-d4 Acid analysis?

A1: Contamination in Butyric-d4 Acid analysis can originate from various sources, broadly categorized as either chemical or isotopic impurities.

  • Chemical Contaminants: These are extraneous molecules that interfere with the detection of the analyte. Common sources include:

    • Solvents and Reagents: Impurities in solvents used for sample preparation and extraction can introduce interfering peaks.

    • Sample Matrix: Biological samples (e.g., plasma, feces) are complex and contain numerous endogenous compounds that may co-elute with or have similar mass-to-charge ratios as Butyric-d4 Acid.

    • Laboratory Environment: Phthalates from plasticware, oils from vacuum pumps, and cleaning agents can all be sources of contamination.

    • Analytical Instrumentation: Column bleed from the GC column, septum bleed, and residues from previous analyses can introduce background noise and interfering peaks.

  • Isotopic Contaminants: These relate to the isotopic purity of the Butyric-d4 Acid standard itself.

    • Incomplete Deuteration: The presence of less-deuterated isotopologues (d0, d1, d2, d3) in the Butyric-d4 Acid standard can affect the accuracy of quantification.

    • Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms on the Butyric-d4 Acid molecule can sometimes exchange with protons from the solvent or sample matrix, particularly at certain pH values or temperatures. This leads to a decrease in the isotopic purity of the standard.

Q2: How can I minimize contamination during sample preparation?

A2: A meticulous sample preparation protocol is crucial for minimizing contamination.

  • Use High-Purity Solvents and Reagents: Always use HPLC or mass spectrometry-grade solvents and reagents.

  • Employ Clean Glassware: Avoid plastic containers where possible to minimize leaching of plasticizers. Thoroughly clean all glassware, and consider baking it to remove organic residues.

  • Implement Solid-Phase Extraction (SPE): For complex matrices, SPE can effectively remove many interfering substances before analysis.

  • Derivatization: Derivatizing Butyric-d4 Acid can improve its chromatographic properties and move its signal to a region of the chromatogram with less interference. However, the derivatization reagents themselves must be of high purity.

Q3: What is H-D exchange and how can I prevent it?

A3: Hydrogen-Deuterium (H-D) exchange is a chemical reaction in which a deuterium atom in a molecule is replaced by a protium (hydrogen) atom from the surrounding environment. This can compromise the isotopic integrity of your Butyric-d4 Acid standard.

  • Control pH: The stability of deuterium labels can be pH-dependent. Working at neutral or slightly acidic pH can often minimize H-D exchange.

  • Avoid High Temperatures: Elevated temperatures during sample preparation or analysis can accelerate H-D exchange.

  • Use Aprotic Solvents: When possible, use aprotic solvents (solvents that cannot donate protons) to reduce the availability of exchangeable protons.

  • Minimize Sample Processing Time: The longer the sample is in a solution that can promote exchange, the greater the risk.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • Presence of one or more peaks in the chromatogram that are not the analyte of interest or the internal standard.

  • High background noise.

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents/Reagents Run a "blank" injection of your solvent to check for purity. Use fresh, high-purity solvents.
Column Bleed Condition the GC column according to the manufacturer's instructions. Operate the column within its recommended temperature range.
Septum Bleed Use a high-quality, low-bleed septum. Replace the septum regularly.
Carryover from Previous Injection Implement a thorough wash sequence for the injection port and column between runs. Inject a solvent blank after a high-concentration sample to check for carryover.
Matrix Interference Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction. Optimize the chromatographic method to better separate the analyte from matrix components.
Issue 2: Inaccurate Quantification or Poor Reproducibility

Symptoms:

  • Inconsistent results across replicate injections.

  • Calculated concentrations are significantly different from expected values.

Possible Causes & Solutions:

CauseSolution
Poor Isotopic Purity of Standard Verify the isotopic purity of the Butyric-d4 Acid standard using high-resolution mass spectrometry if possible. Purchase standards from reputable suppliers with a certificate of analysis.
Hydrogen-Deuterium (H-D) Exchange Review your sample preparation and analytical conditions. Minimize exposure to high pH, high temperatures, and protic solvents.
Isobaric Interference Isobaric interference occurs when a contaminating compound has the same nominal mass-to-charge ratio as the analyte. Use high-resolution mass spectrometry to differentiate between the analyte and the interference based on their exact masses. Modify the chromatographic separation to resolve the two compounds.
Non-linear Detector Response Ensure your calibration curve is constructed over the appropriate concentration range and that the detector response is linear within this range.

Data Presentation: Common Contaminant Classes and Sources

Contaminant ClassCommon ExamplesLikely Sources
Phthalates Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)Plastic labware (e.g., pipette tips, vials, tubing)
Siloxanes Hexamethylcyclotrisiloxane, OctamethylcyclotetrasiloxaneGC septa, column bleed, vacuum pump oil
Unlabeled Butyric Acid Butyric Acid (d0)Incomplete deuteration of the standard, H-D exchange
Other Short-Chain Fatty Acids Acetic acid, Propionic acid, Valeric acidContaminated reagents, biological matrix
Solvent Impurities Aldehydes, ketones, other organic moleculesLow-purity solvents

Experimental Protocols

Protocol 1: GC-MS Analysis of Butyric-d4 Acid (with Derivatization)

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation (from aqueous matrix): a. To 100 µL of sample, add an appropriate amount of an internal standard (e.g., 13C-labeled butyric acid). b. Acidify the sample to a pH of ~2-3 with hydrochloric acid. c. Extract the Butyric-d4 Acid with 500 µL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) by vortexing for 1 minute. d. Centrifuge to separate the phases and transfer the organic layer to a clean vial. e. Repeat the extraction and combine the organic layers. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (using silylation): a. To the dried extract, add 50 µL of a silylating agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). b. Cap the vial tightly and heat at 60-80°C for 30-60 minutes. c. Cool the sample to room temperature before injection.

3. GC-MS Parameters:

  • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is often suitable.
  • Injection Mode: Splitless injection is typically used for trace analysis.
  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized Butyric-d4 Acid and the internal standard.

Mandatory Visualization

Troubleshooting Workflow for Contamination

Contamination_Troubleshooting start High Background or Unexpected Peaks Observed check_blank Run Solvent Blank start->check_blank contaminants_present Contaminants Present check_blank->contaminants_present blank_clean Blank is Clean source_system_or_sample Contamination from System or Sample? blank_clean->source_system_or_sample contaminants_present->blank_clean No source_solvent Source: Solvents/Reagents contaminants_present->source_solvent Yes troubleshoot_solvent Use Fresh, High-Purity Solvents source_solvent->troubleshoot_solvent source_system Source: GC/MS System troubleshoot_system Troubleshoot System: - Check for leaks - Bake out column - Replace septum/liner source_system->troubleshoot_system source_sample Source: Sample Prep/Matrix troubleshoot_sample Improve Sample Cleanup: - Use clean glassware - Implement SPE source_sample->troubleshoot_sample source_system_or_sample->source_system System source_system_or_sample->source_sample Sample

Technical Support Center: Butyric-d4 Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Butyric-d4 Acid during mass spectrometry analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Butyric-d4 Acid, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a low or no signal for Butyric-d4 Acid?

Possible Causes and Solutions:

  • Inefficient Ionization: Butyric acid and its deuterated analog are short-chain fatty acids (SCFAs) that exhibit poor ionization efficiency in their native form.

    • Solution: Chemical derivatization is highly recommended to improve ionization and, consequently, signal intensity. A widely used and effective method is derivatization with 3-nitrophenylhydrazine (3-NPH). This process attaches a readily ionizable group to the molecule, significantly enhancing its detection.

  • Suboptimal Sample Preparation: Inadequate extraction from the sample matrix can lead to low recovery and, therefore, a weak signal.

    • Solution: Employ a robust sample preparation protocol. For serum or plasma samples, this typically involves protein precipitation followed by liquid-liquid extraction. Ensure all steps are optimized and consistently applied.

  • Incorrect Mass Spectrometer Parameters: The instrument may not be properly tuned for the specific mass-to-charge ratio (m/z) and fragmentation of derivatized Butyric-d4 Acid.

    • Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions for your specific instrument. For 3-NPH derivatized Butyric-d4 Acid, consult established literature for typical precursor and product ions and collision energies, and then fine-tune them on your mass spectrometer.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

    • Solution: Improve the chromatographic separation to resolve Butyric-d4 Acid from interfering matrix components. Additionally, ensure that the sample cleanup process is effective in removing a significant portion of the matrix. The use of a deuterated internal standard like Butyric-d4 Acid helps to compensate for matrix effects.

Question: My chromatographic peak shape for Butyric-d4 Acid is poor (e.g., tailing, fronting, or split peaks). What could be the cause?

Possible Causes and Solutions:

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak distortion.[1][2]

    • Solution: Implement a column washing procedure between sample batches. If the problem persists, consider using a guard column or replacing the analytical column.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting or splitting.[1]

    • Solution: Whenever possible, dissolve the final extracted and derivatized sample in the initial mobile phase.

  • Issues with Mobile Phase: Incorrect pH or buffer concentration can affect the peak shape of acidic compounds.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. For reversed-phase chromatography of derivatized SCFAs, a mobile phase containing a small amount of acid, such as formic acid, is often used to ensure good peak shape.

  • System Dead Volume: Excessive tubing length or improper connections can lead to peak broadening.[2]

    • Solution: Use tubing with the appropriate internal diameter and minimize its length. Ensure all fittings are secure and properly seated.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for analyzing Butyric-d4 Acid by LC-MS?

A1: While direct analysis is possible, it often suffers from low sensitivity and poor retention on standard reversed-phase columns.[3] Derivatization, for example with 3-nitrophenylhydrazine (3-NPH), is a widely accepted method to significantly increase signal intensity and improve chromatographic performance for short-chain fatty acids.

Q2: What is the recommended derivatization agent for Butyric-d4 Acid?

A2: 3-nitrophenylhydrazine (3-NPH) is a commonly used and effective derivatizing agent for SCFAs. It reacts with the carboxylic acid group to form a stable derivative that ionizes well in negative electrospray ionization (ESI) mode.

Q3: What are typical MRM transitions for 3-NPH derivatized Butyric-d4 Acid?

A3: The exact m/z values should be optimized on your specific instrument. However, for general guidance, you would look for the transition from the precursor ion (the deprotonated 3-NPH derivative of Butyric-d4 Acid) to a characteristic product ion. The non-deuterated butyric acid 3-NPH derivative, for instance, has a precursor ion that can be monitored for its transition to product ions after collision-induced dissociation. You would adjust these values for the mass shift introduced by the deuterium atoms in Butyric-d4 Acid.

Q4: How can I minimize sample loss during preparation?

A4: To minimize the loss of volatile short-chain fatty acids, it is crucial to avoid sample drying steps where possible. If drying is necessary, it should be done under a gentle stream of nitrogen at a low temperature. Also, ensure that all extraction and transfer steps are performed carefully and consistently.

Q5: What are the expected concentration ranges for butyric acid in biological samples?

A5: The concentration of endogenous butyric acid can vary significantly depending on the biological matrix. For example, in human serum, concentrations can be in the low µM range. It is important to establish the expected concentration range in your specific sample type to prepare appropriate calibration standards.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the analysis of butyric acid.

Table 1: Comparison of Detection Limits with and without Derivatization

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Butyric AcidWithout Derivatization~0.001 mMNot specified
Butyric AcidWith 3-NPH Derivatization10-30 nM50-100 nM

Data synthesized from multiple sources indicating a significant improvement in sensitivity with derivatization.

Table 2: Typical LC-MS/MS Parameters for 3-NPH Derivatized Butyric Acid

ParameterValue
Ionization ModeNegative ESI
Precursor Ion (m/z)~224.1 (for non-deuterated)
Product Ion (m/z)~137.0 (for non-deuterated)
Collision Energy (eV)15 - 25 (Instrument dependent)

Note: The m/z values for Butyric-d4 Acid will be higher by the mass of the deuterium atoms.

Experimental Protocols

Protocol 1: Sample Preparation and 3-NPH Derivatization of Serum Butyric Acid

  • Protein Precipitation: To 50 µL of serum, add 100 µL of ice-cold acetonitrile containing the internal standard (Butyric-d4 Acid). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.

    • Add 50 µL of 50 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in water.

    • Vortex and incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample (50 µL) precipitation Add Acetonitrile with Butyric-d4 Acid (IS) serum->precipitation centrifuge Centrifuge (10,000 x g, 10 min) precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_3nph Add 3-NPH Solution supernatant->add_3nph add_edc Add EDC Solution add_3nph->add_edc incubate Incubate (40°C, 30 min) add_edc->incubate quench Quench with Formic Acid incubate->quench lcms LC-MS/MS Analysis quench->lcms

Caption: Experimental workflow for Butyric-d4 Acid analysis.

troubleshooting_workflow decision decision solution solution start Low Butyric-d4 Acid Signal check_derivatization Is Derivatization Performed? start->check_derivatization implement_derivatization Implement 3-NPH Derivatization check_derivatization->implement_derivatization No check_ms_params Are MS Parameters Optimized? check_derivatization->check_ms_params Yes signal_ok Signal Improved implement_derivatization->signal_ok optimize_mrm Optimize MRM Transitions check_ms_params->optimize_mrm No check_peak_shape Is Peak Shape Poor? check_ms_params->check_peak_shape Yes optimize_mrm->signal_ok troubleshoot_chromatography Troubleshoot Chromatography (Column, Mobile Phase, Solvent) check_peak_shape->troubleshoot_chromatography Yes check_recovery Is Recovery Low? check_peak_shape->check_recovery No troubleshoot_chromatography->signal_ok optimize_extraction Optimize Sample Extraction check_recovery->optimize_extraction Yes check_recovery->signal_ok No optimize_extraction->signal_ok

Caption: Troubleshooting decision tree for low signal intensity.

References

Dealing with ion suppression in Butyric-d4 Acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the quantification of Butyric-d4 Acid using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Butyric-d4 Acid?

Ion suppression is a type of matrix effect that leads to a decreased response of the analyte of interest, in this case, Butyric-d4 Acid, in the mass spectrometer.[1] This phenomenon occurs when co-eluting matrix components from the sample (e.g., salts, proteins, lipids) interfere with the ionization of the target analyte in the ion source. The result is a lower-than-expected signal, which can lead to poor sensitivity, inaccuracy, and high variability in quantitative results.[1] Given that Butyric-d4 Acid is often used as a stable isotope-labeled (SIL) internal standard to compensate for such matrix effects, understanding and mitigating its own suppression is critical for accurate quantification of the unlabeled butyric acid.[2][3]

Q2: What are the primary causes of ion suppression in biological samples for Butyric-d4 Acid analysis?

The most significant contributors to ion suppression in bioanalytical LC-MS applications are phospholipids from biological matrices like plasma and serum.[1][4][5][6] These molecules are highly abundant in such samples and can co-elute with polar analytes like butyric acid, especially in reversed-phase chromatography.[7] Other endogenous components, such as salts and other metabolites, can also contribute to ion suppression. The competition for ionization efficiency in the electrospray ionization (ESI) source is a major mechanism by which these interfering compounds suppress the signal of the analyte.[8]

Q3: My Butyric-d4 Acid signal is showing high variability. Could ion suppression be the cause?

High variability in the signal of Butyric-d4 Acid, especially when used as an internal standard, is a strong indicator of inconsistent ion suppression across different samples. Matrix effects can be highly variable and difficult to predict.[2] If the composition of the matrix differs between your calibration standards, quality controls, and unknown samples, the degree of ion suppression will also vary, leading to poor precision and inaccurate quantification.[1][2]

Q4: How can I minimize ion suppression during my sample preparation for Butyric-d4 Acid analysis?

Effective sample preparation is a primary strategy to combat ion suppression by removing interfering matrix components before LC-MS analysis.[9] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are a major source of ion suppression.[1][5][9]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be more effective than PPT at removing phospholipids.[9][10] For acidic analytes like butyric acid, adjusting the pH of the aqueous phase can improve extraction efficiency.[9][11]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds, providing a cleaner extract compared to PPT and LLE.[5][10]

  • HybridSPE®-Precipitation: This technique combines the simplicity of protein precipitation with the selective removal of phospholipids, resulting in significantly cleaner extracts and reduced matrix effects.[5]

The choice of method depends on the sample matrix, required sensitivity, and throughput needs.

Q5: Can chromatographic conditions be optimized to reduce ion suppression for Butyric-d4 Acid?

Yes, optimizing the chromatographic separation can help mitigate ion suppression. The goal is to separate the elution of Butyric-d4 Acid from the co-eluting matrix components, particularly phospholipids.[12] Strategies include:

  • Modifying the mobile phase gradient: A well-designed gradient can improve the resolution between the analyte and interfering peaks.

  • Using a different stationary phase: A column with a different chemistry might provide better retention and separation.

  • Employing ultra-high-performance liquid chromatography (UPLC): The narrower peaks and better resolution offered by UPLC can reduce the chances of co-elution with matrix interferences.[12]

Q6: I am using Butyric-d4 Acid as an internal standard. Doesn't that automatically correct for ion suppression?

While a stable isotope-labeled internal standard (SIL-IS) like Butyric-d4 Acid is the best tool to compensate for matrix effects, it is not a complete solution.[2][9] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][13] However, if the ion suppression is severe, the signal of both the analyte and the internal standard can be suppressed to a point where the sensitivity of the assay is compromised, particularly at the lower limit of quantitation (LLOQ).[1][9] Therefore, it is still crucial to minimize the underlying ion suppression.

Troubleshooting Guides

Problem: Low or No Signal for Butyric-d4 Acid
Possible Cause Troubleshooting Steps
Severe Ion Suppression 1. Improve Sample Cleanup: Switch from protein precipitation to a more effective technique like LLE, SPE, or HybridSPE® to remove more matrix components, especially phospholipids.[5][9] 2. Optimize Chromatography: Adjust the LC gradient to better separate Butyric-d4 Acid from the suppression zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9][14]
Instrumental Issues 1. Clean the Ion Source: Matrix components can contaminate the ion source, leading to a general loss of sensitivity.[4][6] 2. Check MS Parameters: Ensure the mass spectrometer is properly tuned and the correct precursor/product ion transitions for Butyric-d4 Acid are being monitored.
Problem: High Variability in Butyric-d4 Acid Peak Area Across Samples
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples, standards, and QCs. 2. Use Matrix-Matched Calibrants: Prepare calibration standards and QCs in a matrix that is as close as possible to the study samples to ensure similar levels of ion suppression. 3. Enhance Sample Cleanup: A cleaner sample extract is less prone to variable matrix effects. Consider more rigorous cleanup methods like SPE.
Inconsistent Sample Collection/Handling 1. Review Pre-analytical Procedures: Ensure consistent procedures for sample collection, processing, and storage, as these can impact the sample matrix composition.[15]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a primary cause of ion suppression.

Sample Preparation Technique Relative Phospholipid Removal Impact on Ion Suppression Reference
Protein Precipitation (PPT) LowSignificant ion suppression often remains.[5][7]
Liquid-Liquid Extraction (LLE) Moderate to HighGenerally provides cleaner extracts than PPT.[9][10]
Solid-Phase Extraction (SPE) HighEffective at removing phospholipids and reducing suppression.[5]
HybridSPE®-Precipitation Very HighOffers significant reduction in matrix effects.[5]

Experimental Protocols

Protein Precipitation (PPT) Protocol

A simple and fast method for sample cleanup.

  • To 100 µL of the sample (e.g., plasma), add 300 µL of a cold organic solvent like acetonitrile containing 1% formic acid.[7]

  • Vortex the mixture for 30-60 seconds to precipitate the proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is for the extraction of an acidic analyte like Butyric-d4 Acid.

  • To 200 µL of the sample, add the Butyric-d4 Acid internal standard.[16]

  • Acidify the sample by adding a small volume of acid (e.g., HCl) to adjust the pH to 2-3. This ensures the butyric acid is in its undissociated form.[11]

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Visual Guides

cluster_0 Troubleshooting Workflow for Ion Suppression start Problem Identified: Low or Variable Butyric-d4 Acid Signal q1 Is the sample preparation adequate? start->q1 improve_sp Enhance Sample Preparation: - Switch from PPT to LLE/SPE - Use HybridSPE® q1->improve_sp No q2 Is chromatography optimized? q1->q2 Yes a1_yes Yes a1_no No improve_sp->q2 optimize_lc Optimize Chromatography: - Adjust gradient - Change column - Use UPLC q2->optimize_lc No q3 Are matrix effects still present? q2->q3 Yes a2_yes Yes a2_no No optimize_lc->q3 dilute Dilute Sample Extract q3->dilute Yes end Problem Resolved q3->end No a3_yes Yes a3_no No dilute->end

Caption: Troubleshooting workflow for ion suppression.

Caption: Ion suppression by phospholipids in ESI.

cluster_3 Sample Preparation Workflow Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) sample Biological Sample (e.g., Plasma) ppt Add Acetonitrile sample->ppt lle Add Solvent & pH Adjust sample->lle spe Load, Wash, Elute sample->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt supernatant Supernatant (Phospholipids Present) centrifuge_ppt->supernatant final_analysis LC-MS Analysis supernatant->final_analysis High Suppression Risk centrifuge_lle Centrifuge lle->centrifuge_lle extract Organic Extract (Cleaner) centrifuge_lle->extract extract->final_analysis Moderate Suppression Risk eluate Final Eluate (Very Clean) spe->eluate eluate->final_analysis Low Suppression Risk

Caption: Comparison of sample preparation workflows.

References

Technical Support Center: Minimizing Carry-over in Butyric-d4 Acid HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carry-over in their Butyric-d4 Acid HPLC methods.

Troubleshooting Guides

Issue: Persistent Butyric-d4 Acid Peaks in Blank Injections

This guide provides a systematic approach to identifying and eliminating the source of carry-over.

1. Initial Assessment and Classification of Carry-over

The first step is to determine the nature of the carry-over by injecting a series of blank samples immediately following a high-concentration Butyric-d4 Acid standard.

  • Classic Carry-over: The peak area of Butyric-d4 Acid decreases with each subsequent blank injection. This typically indicates that the carry-over is originating from the autosampler or injector, where the residual sample is gradually washed away.[1]

  • Constant Carry-over: The peak area of Butyric-d4 Acid remains relatively constant across multiple blank injections. This often suggests a contaminated mobile phase, blank solution, or a persistent source of contamination within the system.[1]

Experimental Protocol: Carry-over Classification

  • Prepare a high-concentration standard of Butyric-d4 Acid.

  • Prepare a fresh blank solution (ensure it is from a clean source).

  • Inject the high-concentration standard.

  • Immediately inject a series of 3-5 blank solutions.

  • Analyze the peak area of Butyric-d4 Acid in each blank chromatogram.

  • Plot the peak area against the injection number to visualize the trend.

2. Systematic Troubleshooting Workflow

Based on the classification of carry-over, follow the appropriate troubleshooting path outlined in the diagram below.

G start Start: Persistent Butyric-d4 Acid Peak in Blank classify Classify Carry-over: Inject High-Conc. Standard then 3-5 Blanks start->classify classic Classic Carry-over (Decreasing Peak Area) classify->classic Decreasing Area constant Constant Carry-over (Constant Peak Area) classify->constant Constant Area autosampler_check Focus on Autosampler/Injector classic->autosampler_check contamination_check Focus on Contamination Source constant->contamination_check wash_method Optimize Wash Method: - Increase Volume/Cycles - Use Stronger/Multiple Solvents autosampler_check->wash_method hardware_inspect Inspect Hardware: - Needle & Seat - Rotor Seal - Tubing & Fittings wash_method->hardware_inspect If Unresolved column_check Isolate and Check Column: - Replace with Union - Flush Column hardware_inspect->column_check blank_check Verify Blank Solution: - Prepare Fresh Blank - Use Different Solvent Source contamination_check->blank_check mobile_phase_check Check Mobile Phase: - Prepare Fresh Mobile Phase - Check for Precipitation blank_check->mobile_phase_check If Unresolved system_flush Perform System Flush mobile_phase_check->system_flush If Unresolved system_flush->column_check resolve Issue Resolved column_check->resolve

Troubleshooting workflow for Butyric-d4 Acid carry-over.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of carry-over for acidic compounds like Butyric-d4 Acid?

A1: The most common causes include:

  • Adsorption to active sites: Butyric acid, being a carboxylic acid, can interact with active sites on the column packing material, injector components, and tubing.

  • Insufficient needle washing: The autosampler needle may not be adequately cleaned between injections, leaving residual analyte that contaminates the subsequent injection.[2]

  • Inappropriate wash solvent: The solvent used for the needle wash may not be strong enough or have the correct pH to effectively solubilize and remove Butyric-d4 Acid.

  • Column contamination: Over time, the column can become contaminated with strongly retained sample components, which can then bleed into subsequent runs.

  • Worn instrument parts: Worn injector seals, needle seats, or fittings can create dead volumes where the sample can be trapped and slowly released.[3]

Q2: What is the best wash solvent for minimizing Butyric-d4 Acid carry-over?

A2: The ideal wash solvent should be a stronger solvent than the mobile phase and capable of fully solubilizing Butyric-d4 Acid. For reversed-phase chromatography, a high percentage of organic solvent (e.g., acetonitrile or methanol) is often effective. Adjusting the pH of the wash solvent can also significantly improve its effectiveness. For an acidic compound like Butyric-d4 Acid, a slightly basic wash solvent can help to deprotonate the acid, increasing its solubility in aqueous-organic mixtures. Conversely, a highly acidic wash may also be effective in some cases. It is recommended to experiment with different wash solvents to find the optimal one for your specific method.

Illustrative Data: Comparison of Wash Solvents for Butyric-d4 Acid Carry-over Reduction

Wash Solvent CompositionCarry-over (%)
100% Mobile Phase A (Aqueous)0.5%
100% Mobile Phase B (Organic)0.1%
50:50 Acetonitrile:Water0.08%
75:25 Acetonitrile:Isopropanol0.05%
50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide0.02%
50:50 Acetonitrile:Water + 0.1% Formic Acid0.09%

Note: The data in this table is for illustrative purposes and may not be representative of all HPLC systems and methods.

Q3: How can I determine if the column is the source of the carry-over?

A3: To isolate the column as the potential source of carry-over, you can perform the following diagnostic test:

Experimental Protocol: Column Carry-over Test

  • After observing carry-over, remove the column from the system.

  • Replace the column with a zero-dead-volume union.

  • Inject a blank solution.

  • If the carry-over peak disappears, the column is the likely source of the carry-over.

  • If the carry-over peak persists, the source is likely within the HPLC system (injector, tubing, etc.).

If the column is identified as the source, it may require thorough flushing with a strong solvent or, in severe cases, replacement.

Q4: What routine maintenance can I perform to prevent carry-over?

A4: Regular preventative maintenance is crucial for minimizing carry-over.[3] Key maintenance activities include:

  • Regularly replace worn parts: This includes injector rotor seals, needle seats, and pump seals.

  • Clean the autosampler: Regularly clean the needle and injection port.

  • Filter mobile phases and samples: This prevents particulate matter from accumulating in the system and on the column.

  • Flush the system and column: After a sequence of samples, flush the system and column with a strong solvent to remove any strongly retained compounds.

Logical Relationship: Proactive vs. Reactive Carry-over Management

G proactive Proactive Measures (Prevention) maintenance Regular Maintenance: - Replace Seals - Clean Injector proactive->maintenance method_dev Method Development: - Optimized Wash - Column Flushing proactive->method_dev sample_prep Proper Sample Prep: - Filtering - Dilution proactive->sample_prep reactive Reactive Measures (Troubleshooting) diagnosis Diagnose Issue: - Classify Carry-over - Isolate Source reactive->diagnosis corrective_action Corrective Action: - Flush System - Replace Parts reactive->corrective_action

Proactive vs. Reactive approaches to carry-over.

References

Validation & Comparative

The Analytical Edge: Validating Butyric-d4 Acid as a Robust Internal Standard for Butyrate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the use of Butyric-d4 acid as an internal standard in butyrate quantification. This guide provides a comparative analysis of its performance against other common internal standards, supported by experimental data and detailed methodologies for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

In the burgeoning field of microbiome research and its impact on human health, the accurate quantification of short-chain fatty acids (SCFAs), such as butyrate, is paramount. Butyrate, a key metabolite produced by gut microbial fermentation of dietary fibers, plays a crucial role in maintaining gut homeostasis, serving as a primary energy source for colonocytes, and exhibiting anti-inflammatory and epigenetic modulatory effects. Given its significance, precise and reliable measurement of butyrate in various biological matrices is essential for understanding its physiological roles and therapeutic potential.

The gold standard for quantitative analysis in mass spectrometry-based methods is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and correct for variations in sample preparation, injection volume, and matrix effects. Butyric-d4 acid, a deuterated analog of butyric acid, has emerged as a widely adopted internal standard for its ability to meet these criteria. This guide delves into the validation of Butyric-d4 acid, presenting its performance characteristics and comparing it with other commonly used internal standards.

Performance Characteristics of Butyric-d4 Acid

Butyric-d4 acid consistently demonstrates excellent performance in terms of linearity, accuracy, and precision in butyrate quantification across various analytical platforms and biological samples.

Linearity

Assays employing Butyric-d4 acid as an internal standard typically exhibit excellent linearity over a wide range of butyrate concentrations. Studies have reported correlation coefficients (r²) greater than 0.998 for calibration curves, indicating a strong linear relationship between the analyte response and concentration[1]. This high degree of linearity is crucial for accurate quantification across the diverse concentration ranges of butyrate found in biological systems.

Accuracy and Precision

The accuracy of a method refers to the closeness of a measured value to the true value, while precision represents the reproducibility of the measurement. Methods validated with Butyric-d4 acid consistently show high accuracy and precision. For instance, a direct LC-MS/MS method reported quantification accuracy ranging from 92% to 120%[1]. Intra- and inter-day precision, expressed as the coefficient of variation (CV), are typically below 15%, which is well within the accepted bioanalytical method validation guidelines. One study demonstrated intra-day precision with a CV of less than 12% and inter-day precision with a CV of less than 20%[1].

Sensitivity

The use of Butyric-d4 acid in conjunction with sensitive LC-MS/MS systems allows for low limits of detection (LOD) and quantification (LOQ). A novel, direct LC-MS/MS technique reported a limit of detection for butyrate at 0.001 mM[1]. This high sensitivity is critical for accurately measuring the low concentrations of butyrate present in systemic circulation, such as in serum and plasma.

Comparison with Alternative Internal Standards

While Butyric-d4 acid is a popular choice, other internal standards are also utilized for butyrate quantification. The most common alternatives include other isotopically labeled forms of butyrate (e.g., ¹³C-butyrate) and structurally similar odd-chain fatty acids.

Internal StandardPrinciple of UseAdvantagesDisadvantages
Butyric-d4 Acid Stable Isotope-Labeled (Deuterated)Co-elutes with butyrate, corrects for matrix effects and ionization suppression effectively. Generally more cost-effective than ¹³C-labeled standards.Potential for isotopic exchange in certain conditions (rare for butyrate). Minor chromatographic shifts from the native analyte can sometimes occur.
¹³C-Butyric Acid Stable Isotope-Labeled (Carbon-13)Considered the "gold standard" as its mass shift is less likely to cause isotopic effects compared to deuterium labeling. Co-elutes almost identically with the analyte.Typically more expensive to synthesize and therefore has a higher cost.
¹³C₂-Propionic Acid Stable Isotope-Labeled AnalogCan be used to quantify multiple SCFAs in a single run.Does not co-elute with butyrate, which may lead to less effective correction for matrix effects specific to butyrate's retention time. May have different ionization efficiency.
Heptanoic Acid (C7) Odd-Chain Fatty Acid AnalogCost-effective and readily available.Does not co-elute with butyrate and has different chemical properties, leading to less accurate correction for matrix effects and ionization variability.

Table 1: Comparison of Common Internal Standards for Butyrate Quantification.

Experimental Protocols and Workflows

The successful implementation of Butyric-d4 acid as an internal standard relies on robust and well-defined experimental protocols. Below are representative workflows for butyrate quantification in biological samples using LC-MS/MS and GC-MS.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of butyrate in plasma or serum using LC-MS/MS with Butyric-d4 acid as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Serum Sample s2 Spike with Butyric-d4 Acid (IS) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 UPLC/HPLC Separation (e.g., C18 column) s5->a1 a2 Mass Spectrometry (ESI+) a1->a2 a3 Multiple Reaction Monitoring (MRM) a2->a3 d1 Peak Integration (Butyrate & Butyric-d4 Acid) a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: LC-MS/MS workflow for butyrate quantification.

Detailed LC-MS/MS Protocol:

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 10 µL of Butyric-d4 acid internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Butyric Acid: Precursor ion (m/z) -> Product ion (m/z)

      • Butyric-d4 Acid: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized on the instrument).

GC-MS Experimental Workflow

For GC-MS analysis, derivatization of butyrate is typically required to increase its volatility. The following diagram outlines the workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Fecal/Plasma Sample s2 Spike with Butyric-d4 Acid (IS) s1->s2 s3 Acidification & Extraction s2->s3 s4 Derivatization (e.g., Silylation) s3->s4 a1 Gas Chromatography (e.g., DB-WAX column) s4->a1 a2 Mass Spectrometry (EI) a1->a2 a3 Selected Ion Monitoring (SIM) a2->a3 d1 Peak Integration (Butyrate & Butyric-d4 Acid derivatives) a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: GC-MS workflow for butyrate quantification.

Detailed GC-MS Protocol:

  • Sample Preparation and Derivatization:

    • Homogenize fecal samples in water. For plasma, use as is.

    • To a known aliquot of the sample, add Butyric-d4 acid internal standard.

    • Acidify the sample with hydrochloric acid.

    • Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether).

    • Evaporate the solvent and perform derivatization using an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Gas Chromatographic Separation:

    • Column: A polar column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is suitable.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized SCFAs.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized butyrate and Butyric-d4 acid.

Conclusion

The validation data strongly supports the use of Butyric-d4 acid as a reliable and robust internal standard for the quantification of butyrate in various biological matrices. Its ability to accurately correct for analytical variability, combined with its commercial availability and cost-effectiveness compared to ¹³C-labeled counterparts, makes it an excellent choice for researchers in academia and industry. While other internal standards have their merits, the physicochemical similarity of Butyric-d4 acid to the native analyte provides a high degree of confidence in the accuracy and precision of the resulting quantitative data. The detailed experimental workflows provided in this guide offer a solid foundation for the development and validation of sensitive and reliable methods for butyrate analysis, a critical aspect of advancing our understanding of the role of the microbiome in health and disease.

References

A Head-to-Head Comparison of Butyric-d4 Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of butyric-d4 acid, this guide provides an objective comparison of the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This report synthesizes experimental data to highlight the performance of each method, enabling an informed decision for your specific research needs.

Butyric-d4 acid, a deuterated isotopologue of butyric acid, is a critical internal standard in metabolic research, microbiome studies, and pharmacokinetic analyses of drug candidates containing a butyrate moiety. Its accurate quantification is paramount for the validity of experimental results. The choice between GC-MS and LC-MS/MS for this purpose is not always straightforward, with each technique offering distinct advantages and disadvantages.

Performance Comparison: GC-MS vs. LC-MS/MS

The selection of an analytical method for butyric-d4 acid quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of key performance parameters for both GC-MS and LC-MS/MS, derived from validated methods for short-chain fatty acid (SCFA) analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01% of total fat[1][2]1.211 - 1.816 µg/mL (for a similar compound)[3]
Limit of Quantification (LOQ) 0.10% of total fat[1][2]1.835 - 3.676 µg/mL (for a similar compound)[3]
**Linearity (R²) **> 0.999[1][2]> 0.991[4]
Precision (%RSD) 1.3%[1][2]2-13%[4]
Accuracy (% Recovery) 98.2 - 101.9%[1][2]95 - 128%[4]
Derivatization Often requiredNot typically required
Throughput LowerHigher
Sample Matrix Suitability Volatile and semi-volatile compounds in various matricesWide range of compounds in complex biological fluids

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of butyric-d4 acid using GC-MS and LC-MS/MS.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

GC-MS Experimental Workflow for Butyric-d4 Acid Quantification

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Feces) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection LC_Separation Liquid Chromatographic Separation LC_Injection->LC_Separation MS_MS_Detection Tandem Mass Spectrometric Detection LC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

LC-MS/MS Experimental Workflow for Butyric-d4 Acid Quantification

Method Selection Guide

The choice between GC-MS and LC-MS/MS depends on several factors. The following decision tree provides a logical approach to selecting the most appropriate method for your application.

Method_Selection_Decision_Tree Start Start: Need to quantify Butyric-d4 Acid Derivatization_Question Is derivatization acceptable? Start->Derivatization_Question High_Throughput_Question Is high throughput required? Derivatization_Question->High_Throughput_Question Yes Complex_Matrix_Question Is the sample matrix complex (e.g., plasma)? Derivatization_Question->Complex_Matrix_Question No GC_MS_Method Consider GC-MS High_Throughput_Question->GC_MS_Method No LC_MS_MS_Method Consider LC-MS/MS High_Throughput_Question->LC_MS_MS_Method Yes Complex_Matrix_Question->GC_MS_Method No Complex_Matrix_Question->LC_MS_MS_Method Yes

Decision Tree for Selecting a Quantification Method

Detailed Experimental Protocols

GC-MS Protocol for Butyric-d4 Acid Quantification (as an internal standard for other SCFAs)

This protocol is adapted from a validated method for the quantification of short-chain fatty acids in biological samples.[5]

  • Preparation of Internal Standard (IS) Mix Solution: Prepare a stock solution of butyric-d4 acid at a concentration of 4000 mg/L. For each calibration point and sample, this IS mix is used to achieve a final concentration of 500 mg/L.

  • Sample Preparation:

    • For calibration standards, prepare a series of solutions of the non-deuterated butyric acid at known concentrations.

    • For biological samples (e.g., feces, plasma), perform an appropriate extraction procedure (e.g., liquid-liquid extraction with diethyl ether).

  • Derivatization: While some methods analyze underivatized SCFAs, derivatization to their methyl or trimethylsilyl esters is common to improve volatility and chromatographic peak shape.[5] A common derivatizing agent is isobutyl chloroformate.[5]

  • Acidification: Prior to analysis, dilute each calibration point and sample 1:6 with 0.6 M succinic acid.[5]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-WAX) with a temperature gradient program to separate the SCFAs.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of butyric acid and butyric-d4 acid.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (butyric-d4 acid) against the concentration of the analyte. Determine the concentration of butyric acid in the unknown samples from this calibration curve.

LC-MS/MS Protocol for Butyric-d4 Acid Quantification

This protocol is a generalized procedure based on common practices for SCFA analysis in biological fluids.

  • Preparation of Internal Standard (IS) Working Solution: Prepare a working solution of butyric-d4 acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration appropriate for the expected analyte concentration range.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 300 µL of the IS working solution.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution program using a mobile phase consisting of, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Tandem Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both butyric acid and butyric-d4 acid.

  • Quantification: Similar to the GC-MS method, construct a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentration in the unknown samples.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of butyric-d4 acid. GC-MS, particularly with derivatization, can offer excellent sensitivity and is a well-established method for volatile compounds. However, the requirement for derivatization can add complexity and time to the workflow. LC-MS/MS provides high throughput and is often better suited for the direct analysis of complex biological matrices without the need for derivatization.

The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the desired sample throughput. For high-throughput analysis of biological fluids, LC-MS/MS is often the preferred method. For applications where the highest sensitivity is required and derivatization is not a limiting factor, GC-MS remains a robust and reliable option. It is recommended to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.[6][7]

References

Inter-laboratory Comparison of Butyric Acid Analysis: A Guide to Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative overview of common analytical methodologies for the quantification of butyric acid in biological samples. While a formal inter-laboratory comparison study for Butyric-d4 Acid was not publicly available, this document serves to compare the performance of prevalent analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which utilize deuterated internal standards like Butyric-d4 or Butyric-d7 acid for accurate quantification.[1][2] The data presented is a synthesis from various validated methods and serves as a benchmark for researchers, scientists, and drug development professionals in selecting the appropriate analytical approach for their studies involving short-chain fatty acids (SCFAs).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods for the analysis of butyric acid. These values are representative of typical method validation results and may vary based on the specific laboratory, instrumentation, and sample matrix.

ParameterGC-MSLC-MS/MS with DerivatizationSource(s)
Linearity (R²) > 0.99> 0.99[3][4]
Limit of Detection (LOD) ~0.05 µg/g (in plant matrices)20 ng/mL (for isobutyric acid)[1][5]
Limit of Quantification (LOQ) Not specified in provided abstractsNot specified in provided abstracts
Intra-day Precision (%RSD) 1 - 4.5%< 21%[3][4]
Inter-day Precision (%RSD) < 21%Not specified in provided abstracts[4]
Accuracy/Recovery (%) 95 - 117%90.80% to 111.7%[3][4]
Sample Matrix Plasma, feces, cecum, liver, adipose tissueHuman plasma and urine, serum[3][5][6]
Derivatization Often required for volatilityRequired for improved chromatography and sensitivity[3][6][7][8]
Internal Standard Deuterated SCFAs (e.g., Butyric-d7)Deuterated SCFAs (e.g., Butyric-d7)[3][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Short-Chain Fatty Acids

This protocol is a generalized procedure based on common practices for SCFA analysis using GC-MS.

a. Sample Preparation (Feces, Cecum Content):

  • Homogenize the sample in a suitable solvent (e.g., ethanol).

  • Add a known concentration of the deuterated internal standard (e.g., Butyric-d7 acid).

  • Acidify the sample to protonate the SCFAs, increasing their volatility.

  • Extract the SCFAs with an organic solvent (e.g., diethyl ether).

  • Concentrate the extract under a stream of nitrogen.

  • For some methods, derivatization with an agent like pentafluorobenzyl bromide (PFBBr) may be performed to enhance volatility and detection.[9]

b. Instrumentation and Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar stationary phase).

  • Carrier Gas: Helium or nitrogen.[10]

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Separation: The volatile SCFAs are separated based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometer: The separated compounds are ionized (e.g., by electron impact) and detected.

  • Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification, monitoring specific ions for the analyte and the internal standard.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Short-Chain Fatty Acids

This protocol outlines a typical derivatization-based LC-MS/MS method for SCFA analysis.

a. Sample Preparation (Plasma, Serum, Urine):

  • Perform protein precipitation by adding a solvent like isopropanol or acetonitrile to the sample.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add the deuterated internal standard (e.g., Butyric-d7 acid).

  • Derivatization: React the SCFAs with a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form derivatives that are more amenable to reverse-phase chromatography and electrospray ionization.[5][7][8]

  • Quench the reaction after a specific incubation time.

b. Instrumentation and Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).[8]

  • Injection: A small volume of the derivatized sample is injected.

  • Separation: The derivatized SCFAs are separated based on their hydrophobicity.

  • Tandem Mass Spectrometer: Equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.[6][7]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Feces) add_is Add Deuterated Internal Standard (Butyric-d4 Acid) sample->add_is extraction Extraction / Protein Precipitation add_is->extraction derivatization Derivatization (Optional for GC-MS, Common for LC-MS/MS) extraction->derivatization chromatography Chromatographic Separation (GC or LC) derivatization->chromatography ms Mass Spectrometry Detection (MS or MS/MS) chromatography->ms quantification Quantification using Analyte/IS Ratio ms->quantification report Final Report quantification->report internal_standard_principle cluster_sample In the Sample cluster_process During Sample Prep & Analysis cluster_detector At the Detector cluster_quant Quantification analyte Analyte (Butyric Acid) process Extraction, Derivatization, Injection, Ionization analyte->process is Internal Standard (Butyric-d4 Acid) Known Amount is->process loss Signal Loss/Variation (Affects both equally) process->loss analyte_signal Analyte Signal process->analyte_signal is_signal IS Signal process->is_signal ratio Ratio = Analyte Signal / IS Signal analyte_signal->ratio is_signal->ratio concentration Analyte Concentration ratio->concentration Correlates with Analyte Concentration

References

Butyric-d4 Acid vs. Unlabeled Butyric Acid in Cell Proliferation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of butyric-d4 acid and its unlabeled counterpart in the context of cell proliferation assays. While extensive experimental data exists for unlabeled butyric acid, detailing its dose-dependent effects and mechanisms of action, similar studies on butyric-d4 acid are not currently available in the public domain. Therefore, this comparison pairs established experimental findings for unlabeled butyric acid with a theoretical analysis of butyric-d4 acid, grounded in the principles of the kinetic isotope effect and metabolic pathways.

Executive Summary

Unlabeled butyric acid is a well-characterized short-chain fatty acid known to have bimodal effects on cell proliferation, promoting it at low concentrations and inhibiting it at higher concentrations.[1][2] Its primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4][5]

Butyric-d4 acid, a deuterated isotopologue of butyric acid, is chemically identical to the unlabeled form, with the exception of the substitution of four hydrogen atoms with deuterium on the ethyl and methyl groups. This isotopic substitution is not expected to alter its fundamental biological targets. However, based on the kinetic isotope effect , butyric-d4 acid is hypothesized to have a slower rate of metabolic degradation. This could lead to a longer half-life and sustained cellular concentrations, potentially resulting in more pronounced or prolonged effects on cell proliferation compared to unlabeled butyric acid at equivalent concentrations.

Quantitative Data on Unlabeled Butyric Acid in Cell Proliferation

The effects of unlabeled butyric acid on cell proliferation are highly dependent on the cell type and concentration. The following tables summarize findings from various studies.

Cell LineAssayConcentrationEffect on ProliferationReference
Jurkat (Human T lymphocyte)MTT & BrdU0.31 mM~30% increase (MTT), ~125% increase (BrdU)[1]
Jurkat (Human T lymphocyte)MTT & BrdU>2.5 mMDose-dependent inhibition[1]
IPEC-J2 (Porcine jejunal epithelial)Not specified0.2-0.4 mMPromotes differentiation (indirectly related to proliferation)[6]
IPEC-J2 (Porcine jejunal epithelial)Not specified≥0.5 mMImpaired cell viability[6]
Pig Colonic MucosaCrypt cell production rate5 mmol/LIncreased crypt cell production[7]
HCT116 (Human colorectal carcinoma)MTTVariesIC50 values determined[8]
HT29 (Human colorectal carcinoma)MTTVariesIC50 values determined[8]
SW480 (Human colorectal carcinoma)MTTVariesIC50 values determined[8]

Note: IC50 values are highly variable depending on the specific experimental conditions and duration of exposure.

Theoretical Comparison: Butyric-d4 Acid

FeatureUnlabeled Butyric AcidButyric-d4 Acid (Hypothesized)
Mechanism of Action HDAC inhibition, modulation of cell signaling pathways.Same as unlabeled butyric acid.
Metabolism Primarily via mitochondrial beta-oxidation.[9]Slower rate of beta-oxidation due to the kinetic isotope effect.
Cellular Half-life Relatively short due to rapid metabolism.[10]Longer cellular half-life.
Potency in Proliferation Assays Established dose-dependent effects.Potentially more potent at lower concentrations due to increased stability.
Duration of Effect Transient effects, requiring sustained exposure.Potentially longer-lasting effects on cell proliferation and gene expression.

Experimental Protocols

General Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell proliferation.[11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Butyric acid (unlabeled or butyric-d4 acid)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of unlabeled butyric acid or butyric-d4 acid. Include untreated control wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflow

Butyric Acid's Impact on Cell Cycle and Apoptosis

Unlabeled butyric acid is known to influence key signaling pathways that regulate cell proliferation, leading to cell cycle arrest and apoptosis, particularly in cancer cells.[1][3][4]

Butyric_Acid_Signaling Butyric_Acid Butyric Acid HDAC HDAC Inhibition Butyric_Acid->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21Waf1/Cip1 Up-regulation Gene_Expression->p21 Apoptosis_Pathway Mitochondrial Apoptosis Pathway Gene_Expression->Apoptosis_Pathway Cyclin_CDK Cyclin/CDK Inhibition p21->Cyclin_CDK Cell_Cycle_Arrest G1/S or G2/M Arrest Cyclin_CDK->Cell_Cycle_Arrest Caspase Caspase Activation Apoptosis_Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of butyric acid in cell cycle arrest and apoptosis.

Butyric Acid Metabolism and the Kinetic Isotope Effect

The primary metabolic pathway for butyric acid is beta-oxidation, which involves the enzymatic cleavage of carbon-hydrogen bonds.[9] Deuteration at these positions, as in butyric-d4 acid, strengthens these bonds, leading to a slower reaction rate.

Butyric_Acid_Metabolism cluster_unlabeled Unlabeled Butyric Acid cluster_d4 Butyric-d4 Acid (Theoretical) Butyric_Acid Butyric Acid (C-H bonds) Beta_Oxidation_H Beta-Oxidation Butyric_Acid->Beta_Oxidation_H Standard Rate Metabolites_H Metabolites Beta_Oxidation_H->Metabolites_H Butyric_d4_Acid Butyric-d4 Acid (C-D bonds) Beta_Oxidation_D Beta-Oxidation Butyric_d4_Acid->Beta_Oxidation_D Slower Rate (Kinetic Isotope Effect) Metabolites_D Metabolites Beta_Oxidation_D->Metabolites_D

Caption: Theoretical impact of deuteration on butyric acid metabolism.

General Workflow for a Cell Proliferation Assay

The following diagram illustrates a typical workflow for comparing the effects of unlabeled and deuterated compounds on cell proliferation.

Cell_Proliferation_Workflow Start Start: Seed Cells in 96-well Plate Incubate_Adhesion Incubate for Adhesion (24h) Start->Incubate_Adhesion Prepare_Compounds Prepare Serial Dilutions of Compounds Incubate_Adhesion->Prepare_Compounds Treatment Treat Cells with Compounds (Unlabeled vs. Butyric-d4) Prepare_Compounds->Treatment Incubate_Treatment Incubate for Treatment Period (24, 48, 72h) Treatment->Incubate_Treatment Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubate_Treatment->Assay Measure Measure Absorbance/Fluorescence Assay->Measure Analyze Analyze Data: Calculate % Viability, IC50 Measure->Analyze End End: Compare Potency and Efficacy Analyze->End

Caption: Workflow for a comparative cell proliferation assay.

Conclusion and Future Directions

Unlabeled butyric acid is a well-documented modulator of cell proliferation with biphasic effects. While there is a lack of direct experimental evidence for the biological activity of butyric-d4 acid, the principles of the kinetic isotope effect strongly suggest that it will exhibit increased metabolic stability. This enhanced stability is hypothesized to translate into a longer cellular half-life and potentially greater potency or a more sustained effect in cell proliferation assays compared to its unlabeled counterpart.

To validate these theoretical advantages, direct comparative studies are essential. Researchers are encouraged to perform side-by-side cell proliferation assays, metabolic stability assays, and pharmacokinetic studies to elucidate the precise differences in the biological activity of butyric-d4 acid and unlabeled butyric acid. Such studies would be invaluable for the drug development community, potentially opening new avenues for therapeutic interventions that leverage the enhanced properties of deuterated compounds.

References

The Precision of Butyric-d4 Acid in Metabolic Tracer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise tracing of metabolic pathways is paramount. Butyric-d4 acid, a deuterated stable isotope of the short-chain fatty acid (SCFA) butyrate, has emerged as a valuable tool in these investigations. This guide provides a comprehensive comparison of Butyric-d4 Acid with other common tracers, supported by experimental data and detailed methodologies, to inform the design and interpretation of metabolic studies.

Accuracy and Precision: A Quantitative Comparison

The utility of a tracer is fundamentally determined by the accuracy and precision of its measurement in biological matrices. While direct head-to-head studies comparing the in-vivo tracer kinetics of Butyric-d4 Acid with its alternatives are not extensively published in single reports, the analytical performance of methods used to quantify deuterated SCFAs provides a strong indication of their reliability.

A key consideration for any tracer study is the analytical method's performance. An LC-MS/MS method developed for the quantification of SCFAs, including butyrate, using isotope-labeled internal standards, demonstrates the high quality of data that can be achieved. The validation of such methods provides a benchmark for the accuracy and precision attainable in tracer studies.

ParameterPerformance MetricAlternative Tracer (13C-Butyrate)Notes
Intra-day Precision <12%Similar performance expectedPrecision is a measure of the repeatability of the measurement.
Inter-day Precision <20%Similar performance expectedAssesses the reproducibility of the results over time.
Accuracy 92% to 120%Similar performance expectedReflects how close the measured value is to the true value.
Limit of Detection (LOD) As low as 0.01 ppmComparableThe lowest concentration of the tracer that can be reliably detected.[1]

Table 1: Performance characteristics of an LC-MS/MS method for quantifying short-chain fatty acids using isotopically labeled internal standards, which is indicative of the performance expected for Butyric-d4 Acid tracer studies.[2]

Butyric-d4 Acid vs. 13C-Labeled Tracers: A Comparative Analysis

The choice between a deuterated and a carbon-13 (13C) labeled tracer involves several considerations, from cost to potential metabolic and analytical artifacts.

Advantages of Butyric-d4 Acid (Deuterated Tracer):

  • Cost-Effectiveness: Tracers labeled with deuterium (²H) are often more economical than their 13C-labeled counterparts.[3]

  • Avoidance of Acetate Correction: In studies of fatty acid oxidation, the use of ²H-labeled fatty acid tracers may circumvent the need for an acetate correction factor, which is often required for 13C-labeled tracers due to the sequestration of the label in the tricarboxylic acid (TCA) cycle.[3]

Potential Considerations for Deuterated Tracers:

  • Isotope Effects: A significant increase in the mass of a molecule due to extensive deuteration can potentially lead to isotope effects, where the labeled molecule behaves differently in enzymatic reactions compared to its unlabeled counterpart.[3]

  • Chromatographic Separation: In some analytical setups, deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated analogues. This can be a consideration in methods where co-elution with other substances is a concern.

Advantages of 13C-Labeled Tracers:

  • Closer to Natural Isotope: The mass difference between 13C and 12C is smaller than that between ²H and ¹H, which may reduce the likelihood of significant isotope effects in some biological systems.

  • Established Protocols: A wide body of literature exists for the use of 13C-labeled tracers, particularly in the context of metabolic flux analysis.[4]

Experimental Protocols

A robust experimental design and a validated analytical method are crucial for the success of a tracer study. Below is a representative protocol for an in vitro or in vivo study using Butyric-d4 Acid.

Experimental Workflow for Butyric-d4 Acid Tracer Study

G cluster_0 Tracer Administration cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 LC-MS/MS Analysis cluster_4 Data Analysis a Prepare Butyric-d4 Acid solution b Administer tracer (in vivo infusion or in vitro incubation) a->b c Collect biological samples (e.g., plasma, tissues, cell lysates) at timed intervals b->c d Protein precipitation c->d e Supernatant extraction d->e f (Optional) Derivatization e->f g Inject sample into LC-MS/MS f->g h Quantify Butyric-d4 Acid and endogenous butyrate g->h i Calculate isotopic enrichment h->i j Determine metabolic flux rates i->j

A typical workflow for a metabolic tracer study using Butyric-d4 Acid.

1. Tracer Preparation and Administration:

  • In Vitro: Prepare a stock solution of Butyric-d4 Acid in a suitable solvent (e.g., cell culture medium). Add the tracer to the cell culture at a final concentration determined by preliminary experiments to achieve measurable isotopic enrichment without causing cytotoxicity.

  • In Vivo: For infusion studies, Butyric-d4 Acid is typically complexed with a carrier molecule like albumin to ensure solubility in aqueous solutions.[5] The tracer is then infused at a constant rate to achieve a steady state in the plasma.[3]

2. Sample Collection:

  • Collect biological samples (e.g., blood, tissue biopsies, cell pellets) at predetermined time points to monitor the incorporation and metabolism of the tracer. Samples should be immediately processed or flash-frozen and stored at -80°C to quench metabolic activity.

3. Sample Preparation for Mass Spectrometry:

  • Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent (e.g., acetonitrile) to the sample.[6]

  • Extraction: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the metabolites.[6]

  • Derivatization (Optional but common for SCFAs): To improve chromatographic separation and detection sensitivity, SCFAs are often derivatized. A common agent is 3-nitrophenylhydrazine (3-NPH).[6]

  • Sample Clean-up: Use techniques like solid-phase extraction (SPE) or reverse-phase chromatography to remove salts and other interfering substances before mass spectrometry analysis.[7]

4. LC-MS/MS Analysis:

  • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify both the labeled (Butyric-d4 Acid) and unlabeled (endogenous) butyrate. The use of a deuterated internal standard is crucial for accurate quantification.[8]

Butyrate's Metabolic Hub: Signaling Pathways

Butyrate plays a central role in cellular metabolism, acting as both an energy source and a signaling molecule. Tracer studies with Butyric-d4 Acid can help elucidate the flux through these pathways.

G butyrate Butyrate acetyl_coa Acetyl-CoA butyrate->acetyl_coa β-oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis histone_acetylation Histone Acetylation acetyl_coa->histone_acetylation

Metabolic fate of butyrate within the cell.

Butyrate is readily taken up by cells and converted to acetyl-CoA through β-oxidation.[4] This acetyl-CoA can then enter several key metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA enters the TCA cycle for the production of ATP, serving as a primary energy source, particularly for colonocytes.

  • Fatty Acid Synthesis: In anabolic states, acetyl-CoA can be used for the de novo synthesis of fatty acids.[4]

  • Histone Acetylation: Acetyl-CoA is the donor for histone acetyltransferases (HATs), which play a crucial role in epigenetic regulation of gene expression.

By tracing the deuterium label from Butyric-d4 Acid into downstream metabolites, researchers can quantify the contribution of butyrate to these fundamental cellular processes.

Conclusion

Butyric-d4 Acid is a robust and reliable tracer for investigating short-chain fatty acid metabolism. Its use, underpinned by highly accurate and precise analytical methods like LC-MS/MS, allows for the detailed elucidation of butyrate's metabolic fate and its contribution to cellular energy and signaling. While the choice between deuterated and 13C-labeled tracers depends on the specific experimental goals and available resources, Butyric-d4 Acid offers a cost-effective and analytically sound option for many research applications. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to confidently incorporate Butyric-d4 Acid into their metabolic studies.

References

A Head-to-Head Battle in Metabolomics: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of metabolomics, accurate quantification is paramount. The use of internal standards is a cornerstone of rigorous analytical methodology, compensating for variations in sample preparation and analysis. Among the available options, stable isotope-labeled (SIL) internal standards are the gold standard. However, a critical choice exists within this category: deuterated (²H-labeled) standards versus non-deuterated standards, primarily those labeled with carbon-13 (¹³C) or nitrogen-15 (¹⁵N). This guide provides a comprehensive, data-driven comparison to inform the selection of the most appropriate internal standard for your metabolomics research.

Key Performance Metrics: A Comparative Analysis

The ideal internal standard should perfectly mimic the behavior of the analyte of interest throughout the entire analytical workflow, from extraction to detection. Any deviation can introduce bias and compromise the accuracy of quantification. Here, we compare deuterated and non-deuterated standards across critical performance parameters.

While both deuterated and non-deuterated SILs significantly improve upon methods without internal standards, subtle differences in their physicochemical properties can impact analytical outcomes. The choice between them is not merely one of availability or cost but has tangible consequences for data quality.

Performance MetricDeuterated Standards (²H)Non-Deuterated Standards (¹³C, ¹⁵N)Key Considerations
Accuracy Can be compromised due to isotopic effects and potential for deuterium exchange. For example, a study on polycyclic aromatic hydrocarbons (PAHs) found that concentrations determined using deuterated standards were significantly lower (1.9-4.3%) than those determined with ¹³C-labeled standards.[1]Generally considered to provide higher accuracy due to greater chemical stability and closer physicochemical properties to the native analyte.[2][3]The magnitude of the impact on accuracy is analyte and method-dependent.
Precision Generally provides good precision.Often demonstrates superior precision. A study in lipidomics showed that a biologically generated ¹³C-internal standard mixture led to a significant reduction in the coefficient of variation (CV%) compared to a commercial deuterated internal standard mixture.[4][5]Improved precision with non-deuterated standards is often attributed to better co-elution and more consistent behavior during sample processing and analysis.
Matrix Effect Compensation Effective in compensating for matrix effects, a major source of imprecision in LC-MS/MS analysis.[6][7]Also highly effective. As they experience the same ion suppression or enhancement as the endogenous metabolites, their ratio is not affected by these matrix effects.[6][8]Both types of standards are crucial for mitigating the variability introduced by complex biological matrices.
Isotope Effect Prone to the "deuterium isotope effect," which can cause a shift in chromatographic retention time relative to the unlabeled analyte.[9][10] This can lead to differential exposure to matrix effects at the point of ionization.Isotope effects are generally negligible for ¹³C and ¹⁵N, resulting in better co-elution with the native analyte.[2]Co-elution is critical for accurate compensation of matrix effects.
Chemical Stability The C-²H bond is weaker than the C-¹H bond, which can lead to the exchange of deuterium atoms with protons from the solvent, particularly under certain pH or temperature conditions.[11]The C-¹³C and C-¹⁵N bonds are very stable, and these labels are not susceptible to exchange during sample preparation or analysis.[6][2][11]Label instability can lead to inaccurate quantification.
Availability & Cost Generally more readily available and less expensive to synthesize.[3]Can be more expensive and may have limited commercial availability for some metabolites.[3][12]Cost and availability are practical considerations that may influence the choice of standard.

Experimental Workflow: A Tale of Two Standards

The following diagram illustrates a typical experimental workflow for a comparative analysis of deuterated and non-deuterated internal standards in a targeted metabolomics experiment.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Biological Sample B Sample Aliquoting A->B C Spike with Deuterated IS B->C D Spike with Non-Deuterated IS B->D E Metabolite Extraction C->E K Concentration Calculation (Analyte/IS Ratio) D->E F Protein Precipitation E->F G Supernatant Collection F->G H LC Separation G->H I Mass Spectrometry Detection H->I J Peak Integration I->J J->K L Performance Comparison (Accuracy, Precision) K->L

Caption: Comparative experimental workflow for evaluating internal standards.

The Underlying Principles: A Logical Comparison

The choice between deuterated and non-deuterated standards hinges on fundamental physicochemical properties and their impact on analytical performance.

G cluster_0 Choice of Internal Standard cluster_1 Key Physicochemical Properties cluster_2 Analytical Consequences Deuterated Deuterated (²H) Standard IsotopeEffect Isotope Effect Deuterated->IsotopeEffect Significant Stability Chemical Stability Deuterated->Stability Lower NonDeuterated Non-Deuterated (¹³C, ¹⁵N) Standard NonDeuterated->IsotopeEffect Negligible NonDeuterated->Stability Higher RetentionTime Retention Time Shift IsotopeEffect->RetentionTime LabelExchange Label Exchange/Loss Stability->LabelExchange Coelution Co-elution with Analyte RetentionTime->Coelution QuantAccuracy Quantitative Accuracy Coelution->QuantAccuracy LabelExchange->QuantAccuracy

Caption: Logical flow from standard choice to analytical outcome.

Experimental Protocols

Below are generalized protocols for sample preparation and LC-MS analysis for a comparative study. These should be optimized based on the specific metabolites and matrix being investigated.

Protocol 1: Sample Preparation
  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, tissue homogenate) using a standardized protocol to minimize pre-analytical variability. Store samples at -80°C until analysis.

  • Internal Standard Spiking:

    • Prepare stock solutions of both the deuterated and non-deuterated internal standards in a suitable solvent (e.g., methanol/water).

    • Thaw biological samples on ice.

    • For each sample, prepare two aliquots. To one aliquot, add a precise volume of the deuterated internal standard stock solution. To the second aliquot, add the same volume of the non-deuterated internal standard stock solution. The final concentration of the internal standard should be within the linear dynamic range of the assay and ideally close to the expected endogenous concentration of the analyte.

  • Metabolite Extraction:

    • Add four volumes of a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to each sample aliquot.

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Protein Removal:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted metabolites.

  • Sample Concentration:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Select a column and mobile phase gradient that achieves good separation of the target metabolites. For polar metabolites, a HILIC column may be appropriate, while a C18 column is often used for less polar compounds.

    • Equilibrate the column before injecting the samples.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) operating in a suitable ionization mode (e.g., electrospray ionization - ESI).

    • Develop a multiple reaction monitoring (MRM) method for targeted analysis, with specific precursor-to-product ion transitions for the analyte and both the deuterated and non-deuterated internal standards.

    • Optimize MS parameters such as collision energy and cone voltage for each analyte and internal standard.

  • Data Acquisition and Processing:

    • Acquire data for all samples.

    • Integrate the peak areas for the analyte and the internal standards in each sample using the instrument's software.

    • Calculate the analyte concentration using the ratio of the analyte peak area to the internal standard peak area and a calibration curve.

  • Performance Evaluation:

    • For each internal standard type, calculate the accuracy (as percent bias from a known concentration in a quality control sample) and precision (as the coefficient of variation of replicate measurements).

    • Compare the performance metrics between the deuterated and non-deuterated standards.

Conclusion and Recommendations

The choice between deuterated and non-deuterated internal standards is a critical decision in metabolomics that can significantly impact the quality of quantitative data. While deuterated standards are often more accessible and cost-effective, they are susceptible to isotopic effects and potential instability, which can compromise accuracy.

For the most rigorous quantitative metabolomics studies, ¹³C- or ¹⁵N-labeled internal standards are generally the superior choice. Their greater chemical stability and negligible isotopic effects lead to more reliable co-elution with the native analyte, resulting in improved accuracy and precision.[2]

However, the practical advantages of deuterated standards in terms of cost and availability cannot be ignored. When using deuterated standards, it is crucial to:

  • Thoroughly validate the method: Carefully assess for any chromatographic shifts between the analyte and the internal standard and evaluate the potential for deuterium exchange under the specific experimental conditions.

  • Select standards with stable labeling positions: Avoid labeling at positions prone to exchange.

  • Consider the number of deuterium atoms: A higher number of deuterium atoms can lead to a more pronounced isotope effect.[10]

Ultimately, the decision should be based on a careful consideration of the specific analytical requirements of the study, the availability of standards, and the potential trade-offs between cost and data quality. For research intended for clinical or regulatory submission, the enhanced reliability of non-deuterated standards may be a deciding factor.

References

Assessing the Biological Equivalence of Butyric-d4 Acid and Butyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Butyric-d4 Acid and its non-deuterated counterpart, butyric acid. By examining their mechanisms of action, pharmacokinetic profiles, and potential therapeutic applications, this document aims to equip researchers with the necessary information to make informed decisions regarding the use of these compounds in their studies. While direct comparative data on the biological activity of Butyric-d4 Acid is limited in publicly available literature, this guide extrapolates expected performance based on the well-established principles of the kinetic isotope effect and the known biological functions of butyric acid.

Introduction to Butyric Acid and the Rationale for Deuteration

Butyric acid, a short-chain fatty acid, is a biologically significant molecule produced in the colon by the microbial fermentation of dietary fiber.[1] It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1] Beyond its metabolic functions, butyric acid is a known inhibitor of histone deacetylases (HDACs) and a ligand for several G-protein coupled receptors (GPCRs), including GPR41, GPR43, and HCA2.[2][3][4] These activities underpin its potential therapeutic applications in cancer, inflammatory diseases, and neurological disorders.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to modulate the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5][6] This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable side-effect profile. Butyric-d4 Acid is a deuterated version of butyric acid, with four deuterium atoms replacing hydrogen atoms on the ethyl group.

Biological Mechanisms of Action

The biological equivalence of Butyric-d4 Acid and butyric acid is expected to be high in terms of their direct interactions with biological targets, as the substitution of hydrogen with deuterium does not typically alter the molecule's shape or its ability to bind to receptors or enzymes.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-characterized inhibitor of class I and IIa HDACs. By inhibiting these enzymes, it leads to the hyperacetylation of histones, which in turn alters chromatin structure and gene expression.[7] This mechanism is central to its anti-proliferative and pro-apoptotic effects in cancer cells.

Expected Equivalence: Butyric-d4 Acid is anticipated to exhibit a similar HDAC inhibitory profile to butyric acid. The binding to the active site of HDACs is not expected to be significantly affected by deuteration.

G-Protein Coupled Receptor (GPCR) Activation

Butyric acid is an agonist for the free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2), and the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A).[2][4] Activation of these receptors triggers various downstream signaling pathways involved in metabolism, inflammation, and immune responses.

Expected Equivalence: The binding affinity and activation potential of Butyric-d4 Acid at these GPCRs are predicted to be comparable to those of butyric acid.

Pharmacokinetic Profile: The Key Point of Differentiation

The primary difference between Butyric-d4 Acid and butyric acid is expected to lie in their pharmacokinetic profiles. The metabolic breakdown of butyric acid can be initiated by the cleavage of C-H bonds. The substitution with stronger C-D bonds in Butyric-d4 Acid is likely to slow down this metabolic process.

ParameterButyric AcidButyric-d4 Acid (Predicted)Reference
Metabolism Rapidly metabolized by beta-oxidation.Slower rate of metabolism due to the kinetic isotope effect.[8]
Half-life (t½) ShortLonger[5]
Systemic Exposure (AUC) LowerHigher[5]
Clearance HighLower

Quantitative Biological Activity Data

AssayTargetButyric AcidButyric-d4 AcidReference
HDAC Inhibition (IC50) Class I/IIa HDACs~0.80 mM (for sodium butyrate)Data not available[9]
GPCR Activation (EC50) GPR41/GPR43/HCA2Data not availableData not available
GPCR Binding Affinity (Kd) GPR41/GPR43/HCA2Data not availableData not available

Experimental Protocols

To empirically determine the biological equivalence of Butyric-d4 Acid and butyric acid, the following experimental protocols are recommended.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine and compare the IC50 values of Butyric-d4 Acid and butyric acid for the inhibition of HDAC activity.

Methodology:

  • Cell Culture: Human colon cancer cells (e.g., HCT116 or HT-29) are cultured in appropriate media until they reach 80-90% confluency.

  • Nuclear Extraction: Nuclear extracts containing HDAC enzymes are prepared from the cultured cells using a nuclear extraction kit.

  • HDAC Activity Assay: A commercially available fluorometric HDAC activity assay kit is used.

    • The assay is performed in a 96-well plate.

    • Each well contains the nuclear extract, the fluorogenic HDAC substrate, and either butyric acid, Butyric-d4 Acid, or a vehicle control at various concentrations.

    • The plate is incubated at 37°C for a specified time.

    • A developing solution is added to stop the reaction and generate a fluorescent signal.

  • Data Analysis: The fluorescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based G-Protein Coupled Receptor (GPCR) Activation Assay

Objective: To determine and compare the EC50 values of Butyric-d4 Acid and butyric acid for the activation of GPR41.

Methodology:

  • Cell Line: A stable cell line expressing human GPR41 and a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element sensitive to Gαi/o signaling (e.g., CREB) is used.

  • Cell Culture and Plating: The cells are cultured and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of Butyric-d4 Acid, butyric acid, or a vehicle control.

  • Reporter Gene Assay: After an appropriate incubation period, the reporter gene activity is measured using a commercially available assay system (e.g., a luciferase assay system).

  • Data Analysis: The luminescence is measured using a microplate reader. The EC50 values are determined by plotting the reporter gene activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways

To better understand the biological context in which Butyric-d4 Acid and butyric acid function, the following diagrams illustrate their key signaling pathways and a typical experimental workflow.

HDAC_Inhibition_Pathway cluster_0 Butyric Acid / Butyric-d4 Acid cluster_1 Cellular Effects BA Butyric Acid or Butyric-d4 Acid HDAC HDACs (Class I/IIa) BA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Butyric acid's HDAC inhibition pathway.

GPCR_Activation_Pathway cluster_0 Ligand cluster_1 Signaling Cascade BA Butyric Acid or Butyric-d4 Acid GPR41 GPR41 (FFAR3) BA->GPR41 Activates Gprotein Gαi/o GPR41->Gprotein Activates AC Adenylate Cyclase Gprotein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB CREB Signaling PKA->CREB CellularResponse Cellular Response CREB->CellularResponse

Caption: Butyric acid's GPR41 activation pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis CompoundPrep Prepare Serial Dilutions (Butyric Acid & Butyric-d4 Acid) Treatment Treat Cells with Compounds CompoundPrep->Treatment CellCulture Culture & Seed Cells (e.g., HCT116 or GPR41-expressing) CellCulture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (HDAC or GPCR) Incubation->Assay DataCollection Measure Signal (Fluorescence/Luminescence) Assay->DataCollection DataAnalysis Calculate IC50/EC50 DataCollection->DataAnalysis

Caption: General experimental workflow diagram.

Conclusion

Butyric-d4 Acid and butyric acid are expected to exhibit a high degree of biological equivalence in terms of their direct interactions with HDACs and GPCRs. The primary divergence in their profiles is anticipated in their pharmacokinetics, with deuteration likely conferring a longer half-life and increased systemic exposure. This key difference may offer therapeutic advantages for Butyric-d4 Acid in various disease models. To definitively establish their comparative biological activity, direct experimental evaluation using the protocols outlined in this guide is essential. The provided information and methodologies offer a solid foundation for researchers to embark on such comparative studies.

References

A Researcher's Guide to Isotopic Labeling of Butyric Acid: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise tracking and quantification of butyric acid are crucial for understanding its role in health and disease. This guide provides a comprehensive comparison of different isotopic labels for butyric acid, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate labeled compound for specific research applications.

This review delves into the characteristics and applications of commonly used isotopic labels for butyric acid, primarily deuterium (²H or D) and carbon-13 (¹³C). The choice of isotope can significantly impact experimental outcomes, from metabolic tracer studies to its use as an internal standard in quantitative mass spectrometry.

Comparative Analysis of Isotopic Labels

The selection of an isotopic label for butyric acid depends on the intended application. Key considerations include the kinetic isotope effect (KIE), the stability of the label, and the analytical sensitivity required.

Isotopic LabelCommon PositionsKey AdvantagesKey ConsiderationsPrimary Applications
Deuterium (²H or D) Perdeuterated (D₇)- Lower cost compared to ¹³C. - Significant mass shift from the unlabeled compound, minimizing spectral overlap.- Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. This can be a desirable feature for studying reaction mechanisms but a confounding factor in metabolic tracing.[1] - Potential for back-exchange of deuterium atoms in certain biological environments.- Internal standard in mass spectrometry. - Mechanistic studies involving kinetic isotope effects.
Carbon-13 (¹³C) Uniformly labeled (¹³C₄) or position-specific (e.g., 1-¹³C)- Minimal Kinetic Isotope Effect: The ¹³C-C bond strength is very similar to the ¹²C-C bond, resulting in a negligible KIE for most biological reactions. This makes it an ideal tracer for metabolic flux analysis. - The label is metabolically stable and does not exchange.- Higher cost compared to deuterium. - Smaller mass shift, which may require higher resolution mass spectrometry to resolve from natural isotope peaks.- Metabolic flux analysis. - Tracing the metabolic fate of the butyrate carbon skeleton. - Internal standard in mass spectrometry.
Carbon-14 (¹⁴C) Position-specific (e.g., 1-¹⁴C, 3-¹⁴C)- High sensitivity of detection through radiometric methods.- Radioactive, requiring specialized handling and disposal procedures. - Not typically used with mass spectrometry.- Historical use in metabolic tracing studies to determine the fate of specific carbon atoms.

Quantitative Data Summary

Kinetic Isotope Effect (KIE) Data for Deuterated Butyrate

A study on the oxidation of perdeuteriated sodium butyrate (CD₃(CD₂)₂COONa) revealed a significant deuterium kinetic isotope effect. The ratio of the rate constant for the hydrogenated form (kH) to the deuterated form (kD) was found to be temperature-dependent:

Temperature (K)kH/kD Ratio
32317.59
37311.25
Source: Zielińska, A., & Zieliński, M. (n.d.). DEUTERIUM KINETIC ISOTOPE EFFECT FOR OXIDATION OF PERDEUTERIATED SODIUM BUTYRATE WITH MANGANATE IN 3 M SODIUM HYDROXIDE SOLUTION.[1]

This pronounced KIE indicates that the C-H bond is broken in the rate-determining step of this oxidation reaction. Such a large effect is a critical consideration for researchers studying the metabolism of butyrate, as deuterated analogs may not accurately reflect the metabolic rate of the natural compound.

Another study investigating the hydrogenolysis of ethyl butyrate observed an inverse kinetic isotope effect (rH/rD = 0.50-0.54) when using deuterium, further highlighting the potential for altered reactivity with deuterated substrates.

Experimental Protocols

Quantification of Butyric Acid using Isotopically Labeled Internal Standards by LC-MS/MS

This protocol is adapted from a method for the analysis of short-chain fatty acids in biological matrices without derivatization.

1. Sample Preparation:

  • For aqueous samples (e.g., cell culture media, fecal water), dilute the sample with an appropriate volume of water.

  • For tissue samples, homogenize the tissue in a suitable buffer and centrifuge to pellet cellular debris. Collect the supernatant.

  • To every 90 µL of sample, add 10 µL of an internal standard solution containing the isotopically labeled butyric acid (e.g., [¹³C₄]butyric acid or [D₇]butyric acid) at a known concentration.

2. Chromatographic Separation:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A porous graphitic carbon (PGC) column is recommended for good retention and separation of short-chain fatty acids without derivatization.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the butyric acid. A typical run time is around 10 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

3. Mass Spectrometry Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions:

    • Unlabeled Butyric Acid: Precursor ion (m/z) 87.0 -> Product ion (m/z) 43.0

    • [¹³C₄]Butyric Acid: Precursor ion (m/z) 91.0 -> Product ion (m/z) 46.0

    • [D₇]Butyric Acid: Precursor ion (m/z) 94.1 -> Product ion (m/z) 47.1

  • Data Analysis: Quantify the unlabeled butyric acid by comparing its peak area to the peak area of the isotopically labeled internal standard.

Signaling Pathways of Butyrate

Butyrate exerts its biological effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Butyrate_HDAC_Inhibition Butyrate Butyrate HDACs Histone Deacetylases (HDAC1, HDAC2, HDAC3) Butyrate->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Leads to GeneExpression Altered Gene Expression Chromatin->GeneExpression Allows for

Butyrate's inhibition of histone deacetylases (HDACs).

Butyrate's inhibition of HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure and alters the expression of numerous genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2][3]

Butyrate_GPCR_Signaling cluster_receptors Butyrate Receptors GPR41 GPR41 G_protein G-protein Signaling GPR41->G_protein GPR43 GPR43 GPR43->G_protein GPR109a GPR109a GPR109a->G_protein Butyrate Butyrate Butyrate->GPR41 Butyrate->GPR43 Butyrate->GPR109a Downstream Downstream Effectors (e.g., MAPK, NF-κB) G_protein->Downstream CellularResponse Cellular Responses (e.g., Anti-inflammatory effects, Hormone secretion) Downstream->CellularResponse

Butyrate signaling through G-protein coupled receptors.

Butyrate also acts as a signaling molecule by binding to and activating specific GPCRs, such as GPR41, GPR43, and GPR109a.[4][5][6] This activation triggers intracellular signaling cascades involving downstream effectors like MAP kinases and NF-κB, leading to a range of physiological responses, including the modulation of inflammation and the secretion of gut hormones.[4][5][6]

References

A Head-to-Head Comparison of Butyric-d4 and Butyric-d7 Acid for Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. Deuterated forms of butyric acid, a key short-chain fatty acid (SCFA) involved in gut health, energy metabolism, and epigenetic regulation, are frequently employed as tracers. This guide provides a comprehensive comparison of two such tracers, Butyric-d4 acid and Butyric-d7 acid, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

Data Presentation: A Comparative Overview

While direct head-to-head experimental data is limited in publicly available literature, a comparison can be drawn based on the fundamental principles of isotope labeling and mass spectrometry. The key differences lie in the number of deuterium atoms, which influences their mass, potential for kinetic isotope effects, and utility in different experimental paradigms.

FeatureButyric-d4 AcidButyric-d7 Acid
Chemical Formula C₄H₄D₄O₂C₄HD₇O₂
Molecular Weight 92.13 g/mol 95.15 g/mol [1]
Deuterium Labeling Four deuterium atomsSeven deuterium atoms (perdeuterated)[2]
Primary Application Primarily used as an internal standard for absolute quantification of butyric acid.Commonly used for metabolic pathway tracing, microbiome studies, and as an internal standard for quantitative analysis of volatile fatty acids by GC-MS and LC-MS.[2]
Kinetic Isotope Effect (KIE) Expected to have a less pronounced KIE compared to Butyric-d7 acid due to fewer deuterium substitutions. This can be advantageous when aiming to minimize metabolic pathway alterations.A more significant KIE is possible, especially in reactions involving the cleavage of C-D bonds.[3] This can be a tool to study reaction mechanisms but may also alter metabolic rates compared to the non-deuterated counterpart.
Mass Shift from Unlabeled +4 Da+7 Da[1]
Analytical Separation Can be distinguished from unlabeled butyric acid and other isotopologues using mass spectrometry.The larger mass shift provides a clear separation from the natural isotopic abundance of unlabeled butyric acid, potentially enhancing signal-to-noise ratio in complex biological matrices.

Experimental Protocols

The following provides a generalized protocol for a tracer experiment using either Butyric-d4 or Butyric-d7 acid to study butyrate metabolism in a cell culture model. This can be adapted for in vivo studies.

Objective: To trace the incorporation of deuterated butyric acid into cellular lipids.
Materials:
  • Cell line of interest (e.g., colon cancer cells, hepatocytes)

  • Cell culture medium and supplements

  • Butyric-d4 acid or Butyric-d7 acid

  • Internal standard (e.g., if tracing with d4, d7 can be used as an internal standard and vice versa, or a 13C-labeled butyric acid)

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • Derivatization agent (if required for GC-MS analysis)

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in standard culture medium.

    • Prepare a stock solution of Butyric-d4 or Butyric-d7 acid in a suitable solvent (e.g., ethanol, DMSO).

    • Spike the cell culture medium with the deuterated butyric acid to a final concentration relevant to the biological question (e.g., 1-5 mM).

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection and Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping.

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction. This involves adding a mixture of chloroform, methanol, and water to the cell pellet to separate the lipid and aqueous phases.

    • Add the internal standard to the extraction mixture to correct for sample loss during processing.

  • Sample Preparation for GC-MS:

    • Evaporate the lipid-containing organic phase to dryness under a stream of nitrogen.

    • For analysis of fatty acids by GC-MS, derivatization is often necessary to increase their volatility. A common method is to convert the fatty acids to their fatty acid methyl esters (FAMEs) by incubation with a reagent like boron trifluoride in methanol.

    • After derivatization, extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Analyze the extracted FAMEs using a GC-MS system.

    • The gas chromatograph separates the different fatty acid methyl esters based on their boiling points and polarity.

    • The mass spectrometer detects the ions of the eluting compounds, allowing for the identification and quantification of the deuterated and non-deuterated butyrate-derived lipids based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Calculate the isotopic enrichment of butyrate in the lipid fraction by determining the ratio of the deuterated tracer to the unlabeled analyte.

    • Normalize the data to the internal standard.

    • Plot the isotopic enrichment over time to determine the rate of incorporation.

Visualizations

Butyrate Metabolism and Signaling

Butyric acid, produced by gut microbial fermentation of dietary fibers, plays a crucial role in cellular metabolism and signaling. It can be metabolized to acetyl-CoA, which enters the TCA cycle for energy production or is used for lipid synthesis. Butyrate also acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression.

Butyrate_Metabolism Fiber Dietary Fiber Microbiota Gut Microbiota Fiber->Microbiota Fermentation Butyrate Butyrate Microbiota->Butyrate Mitochondrion Mitochondrion Butyrate->Mitochondrion Nucleus Nucleus Butyrate->Nucleus AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA β-oxidation TCA TCA Cycle AcetylCoA->TCA Lipid Lipid Synthesis AcetylCoA->Lipid HDAC HDAC Inhibition Nucleus->HDAC Gene Gene Expression HDAC->Gene

Butyrate's metabolic fate and signaling role.
Experimental Workflow for Butyrate Tracing

The following diagram illustrates the general workflow for a stable isotope tracer experiment using deuterated butyric acid in a cell culture model.

Tracer_Workflow start Start: Cell Culture treatment Introduce Butyric-d4/d7 Acid start->treatment incubation Time-course Incubation treatment->incubation harvest Cell Harvesting & Quenching incubation->harvest extraction Metabolite Extraction harvest->extraction analysis GC-MS or LC-MS Analysis extraction->analysis data Data Interpretation & Pathway Analysis analysis->data end End: Results data->end

Workflow for a deuterated butyrate tracer experiment.

References

Safety Operating Guide

Proper Disposal of Butyric-d4 Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Butyric-d4 acid, a deuterated carboxylic acid, requires careful handling and disposal due to its corrosive nature. Adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe management and disposal of Butyric-d4 acid waste.

The primary and mandatory disposal method for Butyric-d4 acid is through a licensed professional waste disposal service.[1] This is because, in addition to its corrosivity, its deuterated nature may present unique environmental or regulatory considerations that are best handled by certified experts.

Immediate Safety and Spill Response

In the event of a spill, immediate action is necessary to mitigate risks.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Wear Appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, a face shield, a lab coat or apron, and chemical-resistant gloves.[1]

  • Contain the Spill: Use an inert absorbent material to soak up the spilled acid.[1]

  • Collect and Store Waste: Place the absorbent material and any contaminated debris into a suitable, sealable, and properly labeled container for hazardous waste.[1]

  • Clean the Area: Once the bulk of the spill is collected, the area should be decontaminated.

Waste Collection and Storage

Proper collection and storage of Butyric-d4 acid waste while awaiting pickup by a professional disposal service are crucial to maintaining a safe laboratory environment.

  • Use Compatible Containers: Collect and store Butyric-d4 acid waste in containers made of a compatible material that will not react with the acid. The container must be in good condition and have a secure, tight-fitting lid to prevent leaks.

  • Segregate Waste: Do not mix Butyric-d4 acid waste with other waste streams, particularly bases or incompatible solvents, to prevent violent chemical reactions. Store acid waste separately from bases, cyanides, and sulfides.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Designated Storage Area: Keep waste containers in a designated, well-ventilated, and clearly marked satellite accumulation area (SAA) within the laboratory. This area should be away from drains and sources of ignition.

Hazardous Waste Labeling

Properly labeling hazardous waste is a regulatory requirement and essential for the safety of all personnel. The label for Butyric-d4 acid waste must include the following information:

  • The words "Hazardous Waste" [2][3][4]

  • Chemical Name: "Butyric-d4 Acid" (avoiding abbreviations or formulas)

  • Hazardous Properties: Clearly indicate that the waste is "Corrosive" .[2]

  • Generator Information: The name and address of the laboratory or institution.[3]

  • Composition: List all chemical constituents and their estimated percentages.

On-Site Neutralization (For Non-Deuterated, Simple Corrosive Wastes Only)

While on-site neutralization is a possibility for some simple corrosive wastes that have no other hazardous characteristics, it is not recommended for Butyric-d4 acid without explicit approval from your institution's Environmental Health and Safety (EHS) department.[1] The deuterated nature of the compound may necessitate specialized disposal.

For general informational purposes, the neutralization of a simple, non-deuterated corrosive acid waste would typically involve the following quantitative parameters:

ParameterGuidelineSource
Target pH Range 5.5 - 9.5[1]
Dilution of Neutralized Solution Flush with at least 20 parts water[1]
Neutralizing Agents Sodium carbonate, calcium hydroxide, or sodium hydroxide[5]
Maximum Concentration for Neutralization Dilute to <10% before neutralization[6]

Important: This information is for context only and should not be applied to Butyric-d4 acid waste without professional consultation.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Butyric-d4 acid.

Butyric-d4 Acid Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal start Butyric-d4 Acid Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Use Labeled, Compatible, and Sealed Hazardous Waste Container ppe->container contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect into Hazardous Waste Container contain_spill->collect_spill collect_spill->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage professional_disposal Arrange for Pickup by a Licensed Professional Waste Disposal Service storage->professional_disposal documentation Maintain Disposal Records professional_disposal->documentation

Caption: Disposal workflow for Butyric-d4 acid.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of Butyric-d4 acid, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyric-d4 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Butyric-d4 Acid, ensuring that your work can proceed with the highest degree of safety and integrity.

Butyric-d4 Acid, a deuterated form of butyric acid, is a valuable tool in various research applications. However, like its non-deuterated counterpart, it is a corrosive and combustible liquid that requires careful handling to prevent injury and property damage. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Butyric-d4 Acid, based on safety data sheets and chemical handling guidelines.

Body PartPPE RecommendationSpecifications
Eyes/Face Chemical safety goggles or face shieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Appropriate chemical-resistant glovesMaterials such as butyl rubber, neoprene, or Viton are generally recommended for handling carboxylic acids. Always check the glove manufacturer's compatibility chart.
Body Protective clothingA lab coat, apron, or coveralls made of a material resistant to chemical permeation should be worn to prevent skin exposure.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when working in poorly ventilated areas or when the potential for inhalation of vapors or aerosols exists.[1] The specific type of respirator and cartridge will depend on the concentration of the substance in the air.

Experimental Protocol: Safe Handling of Butyric-d4 Acid

This protocol outlines the essential steps for safely handling Butyric-d4 Acid in a laboratory setting.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
  • Assemble all necessary materials, including Butyric-d4 Acid, solvents, reaction vessels, and waste containers, inside the fume hood.
  • Don all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Conduct all work with Butyric-d4 Acid inside a chemical fume hood to minimize inhalation exposure.
  • Dispense the acid carefully, avoiding splashing. Use appropriate tools such as a calibrated pipette or a syringe.
  • Keep the container of Butyric-d4 Acid tightly closed when not in use.
  • Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
  • Be aware that Butyric-d4 Acid is a combustible liquid.[3] Keep it away from heat, sparks, open flames, and other ignition sources.[2][4]

3. Spill Response:

  • In the event of a small spill, neutralize the acid with a suitable absorbent material, such as sodium bicarbonate or a commercial acid neutralizer.
  • Ventilate the area and wear appropriate PPE during cleanup.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal:

  • Dispose of Butyric-d4 Acid and any contaminated materials in accordance with all federal, state, and local regulations.[1]
  • Collect waste in a designated, properly labeled, and sealed container.
  • Do not pour Butyric-d4 Acid down the drain.

Procedural Workflow for Handling Butyric-d4 Acid

The following diagram illustrates the logical workflow for the safe handling of Butyric-d4 Acid, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling use Use in Experiment handling->use spill Spill? use->spill cleanup Spill Cleanup spill->cleanup Yes disposal Waste Disposal spill->disposal No cleanup->disposal decontaminate Decontaminate Work Area disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling of Butyric-d4 Acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.